molecular formula C10H16 B10759757 Adamantane CAS No. 19740-18-2

Adamantane

Cat. No.: B10759757
CAS No.: 19740-18-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane is a classic diamondoid compound, renowned for its unique, rigid, and symmetrical tricyclic structure that resembles the unit cell of a diamond. This exceptional structural characteristic confers remarkable thermal stability and lipophilicity, making it an invaluable building block in advanced scientific research. Its primary application lies in medicinal chemistry, where the this compound moiety is employed to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This is exemplified by its critical role in antiviral agents, such as the influenza neuraminidase inhibitors amantadine and rimantadine, where its bulky hydrophobic structure facilitates interaction with the viral M2 proton channel. Beyond pharmaceuticals, this compound serves as a fundamental core for constructing robust supramolecular structures, including this compound-based metal-organic frameworks (MOFs) and host-guest complexes with cyclodextrins, which are pivotal in developing novel drug delivery systems and molecular devices. In material science, its high symmetry and stability make it a precursor for ultra-strong diamondoid nanomaterials and polymers with enhanced thermal and mechanical properties. This product is strictly intended for research applications in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19552
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

281-23-2
Record name Adamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADAMANTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[3.3.1.13,7]decane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADAMANTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Accidental Treasure: A Technical History of Adamantane's Discovery in Petroleum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of adamantane, the simplest diamondoid, within the complex matrix of petroleum in 1933 was a seminal moment in organic chemistry. This guide delves into the historical and technical nuances of this discovery, exploring the pioneering work of Stanislav Landa and V. Macháček. We will dissect the analytical and separation techniques of the era, providing a plausible, step-by-step reconstruction of their experimental workflow. This exploration will illuminate the causal reasoning behind their methodological choices and the inherent challenges they faced. Furthermore, we will trace the evolution of diamondoid analysis from these rudimentary beginnings to the sophisticated techniques employed today, highlighting the profound impact of this discovery on geochemistry, materials science, and pharmacology.

The Genesis of a Diamondoid: A Serendipitous Finding

In 1933, Czech chemists Stanislav Landa and his student V. Macháček were investigating the composition of petroleum from the Hodonín oil field in Czechoslovakia.[1][2] Their routine analysis, aimed at characterizing the various hydrocarbon fractions, unexpectedly led them to a minute quantity of a crystalline substance with remarkable properties. This compound exhibited an unusually high melting point (270 °C) and boiling point for a hydrocarbon of its molecular weight, and it possessed a distinctive camphor-like odor.[3][4] Intrigued by its stability and unique physical characteristics, they embarked on the arduous task of isolating and identifying this novel molecule. The spatial arrangement of carbon atoms in the this compound molecule is the same as in the diamond crystal, which led to its name from the Greek "adamantinos," meaning "like a diamond."[3]

The Analytical Challenge of the 1930s: Unraveling a Molecular Enigma

The analytical toolkit available to chemists in the 1930s was a world away from the sophisticated spectroscopic and chromatographic techniques of the 21st century. The identification of a new, trace compound within a substance as complex as crude oil was a monumental undertaking. Landa and Macháček would have relied on a combination of classical chemical and physical methods.

Key Analytical Techniques of the Era:

  • Elemental Analysis: A cornerstone of organic chemistry at the time, developed by pioneers like Lavoisier and Berzelius, would have been used to determine the empirical formula of the unknown compound. This would have revealed the simple carbon and hydrogen composition of this compound (C₁₀H₁₆).

  • Melting and Boiling Point Determination: These fundamental physical constants were crucial for assessing purity and for preliminary characterization. The exceptionally high values for this compound were a primary clue to its unusual structure.[3]

  • Solubility Tests: Determining the solubility of the compound in various solvents would have provided insights into its polarity and intermolecular forces. This compound is practically insoluble in water but readily soluble in nonpolar organic solvents.[3]

  • Crystallography (in its early stages): While X-ray crystallography was developing, its application to complex organic molecules was not yet routine. However, the crystalline nature of the isolate was a key feature.

It is important to note that techniques like mass spectrometry and infrared spectroscopy were in their nascent stages and not yet standard analytical tools for complex mixture analysis.[5] Gas chromatography, the workhorse of modern hydrocarbon analysis, would not be developed until the 1950s.[6][7]

A Plausible Experimental Workflow: The Isolation of this compound

Given the technological constraints of the time, the isolation of this compound from petroleum was a testament to meticulous experimental technique and insightful observation. The following is a reconstructed, step-by-step protocol that Landa and Macháček likely employed, explaining the rationale behind each step.

Experimental Protocol: Isolation of this compound from Hodonín Crude Oil (circa 1933)

Objective: To isolate and purify the high-melting crystalline hydrocarbon from the crude oil.

Materials:

  • Crude oil from the Hodonín oil field

  • Standard laboratory glassware for distillation and crystallization

  • Heating apparatus

  • Various organic solvents

Methodology:

Step 1: Fractional Distillation of Crude Oil

  • Procedure: A large volume of crude oil was subjected to fractional distillation.[8][9][10] This process separates the complex mixture of hydrocarbons into different fractions based on their boiling points.[11][12][13] The crude oil was heated, and the resulting vapor was passed through a fractionating column.[10][14][15] As the vapor rose and cooled, components condensed at different levels according to their boiling points.

  • Causality: Fractional distillation was the primary and most effective method for the large-scale separation of petroleum components in the early 20th century.[8][11] The goal was to concentrate the less volatile, higher-boiling point fractions where the unknown crystalline compound was suspected to reside. This compound's high boiling point would cause it to be concentrated in the higher-temperature fractions.

Step 2: Further Distillation and Concentration

  • Procedure: The high-boiling point fractions were collected and subjected to further, more precise fractional distillation, possibly under reduced pressure (vacuum distillation) to prevent thermal degradation of the compounds. This would have further enriched the concentration of the target hydrocarbon.

  • Causality: Repeated distillation is a standard purification technique to narrow the boiling point range and increase the purity of a desired component. Vacuum distillation allows for the distillation of high-boiling compounds at lower temperatures, preventing them from decomposing.

Step 3: Crystallization

  • Procedure: The enriched, high-boiling fraction, likely a viscous oil or semi-solid at room temperature, was cooled. Given this compound's high melting point and crystalline nature, it would have precipitated out of the complex hydrocarbon mixture upon cooling. The solid crystals were then likely separated by filtration.

  • Causality: Crystallization is a powerful purification technique for solid compounds.[11][12] The significant difference in the melting point and crystal lattice energy of this compound compared to the other hydrocarbons in the fraction would have been the driving force for its selective precipitation.

Step 4: Recrystallization for Purification

  • Procedure: The collected crystals were likely dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly. This process of recrystallization would have been repeated multiple times to obtain a highly pure sample.

  • Causality: Recrystallization is a standard method to remove impurities from a crystalline solid. Impurities are typically more soluble in the solvent and remain in the solution as the pure compound crystallizes upon cooling. The ability to produce a few milligrams of the pure substance was a significant achievement.[3]

Step 5: Characterization of the Purified Compound

  • Procedure: The purified crystals were subjected to the analytical techniques of the era:

    • Determination of the melting point.

    • Determination of the boiling point.

    • Elemental analysis to determine the C:H ratio.

    • Observation of its physical properties (color, odor, crystal shape).

  • Causality: These classical methods were the only available means to characterize a new, unknown compound and establish its identity and purity.

Visualizing the Discovery

Diagram 1: The Isolation Workflow

Adamantane_Isolation cluster_0 Crude Oil Processing cluster_1 Purification cluster_2 Characterization Crude Oil Crude Oil Fractional Distillation Fractional Distillation Crude Oil->Fractional Distillation High-Boiling Fractions High-Boiling Fractions Fractional Distillation->High-Boiling Fractions Further Distillation Further Distillation High-Boiling Fractions->Further Distillation Crystallization Crystallization Further Distillation->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Pure this compound Crystals Pure this compound Crystals Recrystallization->Pure this compound Crystals Analytical Techniques (1930s) Analytical Techniques (1930s) Pure this compound Crystals->Analytical Techniques (1930s)

Caption: A simplified workflow for the isolation and purification of this compound from crude oil circa 1933.

The Significance of a Caged Hydrocarbon

The discovery of this compound was more than just the identification of a new molecule; it opened up a new field of chemistry focused on polyhedral organic compounds.[3] The unique, strain-free, and highly stable cage-like structure of this compound and its derivatives, collectively known as diamondoids, has had far-reaching implications.

Impact on Geochemistry:

  • Thermal Maturity Indicators: Diamondoids are incredibly stable and resistant to thermal degradation.[4] Their concentration and the distribution of their isomers in petroleum reservoirs serve as reliable indicators of the thermal maturity of crude oils and source rocks.[9][16]

  • Petroleum Cracking and Biodegradation Assessment: The presence and relative abundance of different diamondoids can be used to evaluate the extent of oil cracking and biodegradation.[10][17]

Impact on Drug Development:

  • A Versatile Scaffold: The rigid, lipophilic this compound cage has become a valuable scaffold in medicinal chemistry. Its incorporation into drug molecules can enhance their metabolic stability, improve their ability to cross cell membranes, and provide a three-dimensional framework for precise substituent positioning.[7][18]

  • Antiviral and Neurological Drugs: The first major pharmaceutical breakthrough was the discovery of the antiviral activity of amantadine.[18] Subsequently, other this compound derivatives like memantine and rimantadine have been developed for the treatment of viral infections and neurodegenerative diseases.[3][7]

Impact on Materials Science:

  • Thermally Stable Materials: The inherent thermal stability of the this compound structure makes it a valuable building block for high-performance polymers and lubricants that can withstand extreme temperatures.[3][19]

From Milligrams to Modern Analysis: The Evolution of Diamondoid Detection

The initial isolation of a few milligrams of this compound stands in stark contrast to the sophisticated analytical techniques used today to quantify a wide range of diamondoids in petroleum samples.

EraKey Analytical TechniquesCapabilities
1930s-1940s Fractional Distillation, Crystallization, Elemental Analysis, Melting/Boiling Point DeterminationIsolation and basic characterization of the most abundant diamondoid (this compound) in trace amounts.
1950s-1960s Gas Chromatography (GC)Separation of complex hydrocarbon mixtures, allowing for the identification of multiple diamondoid isomers.
1970s-Present Gas Chromatography-Mass Spectrometry (GC-MS), GCxGC-TOFMSHigh-resolution separation and definitive identification of a vast number of diamondoids and their derivatives, even at very low concentrations.[4][20]
Modern Era Quantitative Extended Diamondoid Analysis (QEDA)Precise quantification of a wide range of diamondoids for detailed geochemical analysis and petroleum system modeling.[9][15]
Diagram 2: The Evolution of Analytical Techniques

Analytical_Evolution node_1930 1930s Classical Methods (Distillation, Crystallization) node_1950 1950s Gas Chromatography (GC) node_1930->node_1950 Increased Separation node_1970 1970s Gas Chromatography-Mass Spectrometry (GC-MS) node_1950->node_1970 Structural Identification node_2000 Present GCxGC-TOFMS, QEDA node_1970->node_2000 Enhanced Resolution & Quantification

Caption: The progression of analytical techniques for the study of this compound and other diamondoids.

Conclusion

The discovery of this compound in petroleum by Landa and Macháček was a landmark achievement, born from meticulous experimental work within the constraints of early 20th-century analytical chemistry. Their ability to isolate and characterize this unique molecule from such a complex mixture laid the foundation for the entire field of diamondoid chemistry. From its humble beginnings as a scientific curiosity, this compound has evolved into a powerful tool in geochemistry, a versatile scaffold in drug discovery, and a valuable component in advanced materials. The history of its discovery serves as a compelling reminder of the importance of fundamental research and the unexpected treasures that can be unearthed from the most familiar of substances.

References

  • This compound - Wikipedia. (URL: [Link])

  • History of the Discovery of this compound (The First Diamondoid Molecule). (2024). World Scientific. (URL: [Link])

  • This compound - American Chemical Society. (2009). (URL: [Link])

  • The origin and evolution of adamantanes and diamantanes in petroleum - ResearchGate. (URL: [Link])

  • History of the Discovery of this compound (The First Diamondoid Molecule) - World Scientific Publishing. (URL: [Link])

  • History of Trace Analysis - PMC - NIH. (URL: [Link])

  • Fractional distillation - Energy Education. (URL: [Link])

  • Review on detection method, main source and geological application of diamondoids in crude oil - Frontiers. (2023). (URL: [Link])

  • Diamondoids in petroleum: Their potential as source and maturity indicators - ResearchGate. (URL: [Link])

  • Diamondoids: occurrence in fossil fuels, applications in petroleum exploration and fouling in petroleum Production - ResearchGate. (URL: [Link])

  • Overview of Fractional Distillation | PDF | Cracking (Chemistry) - Scribd. (URL: [Link])

  • A Revolution in Applied Petroleum Geochemistry Fostered by Diamondoids | Earthdoc. (2019). (URL: [Link])

  • This compound boom | Times Higher Education. (2021). (URL: [Link])

  • Unlocking therapeutic potential: the role of this compound in drug discovery - ConnectSci. (2024). (URL: [Link])

  • The History of Hydrocarbon Analyses: Whence Has Forensic Geochemical Hydrocarbon Fingerprinting Come - Scirp.org. (2016). (URL: [Link])

  • Historical survey of the development and importance of Organic Chemistry. (URL: not available)
  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (URL: [Link])

  • This compound Hydrocarbons as Indicators of Oil Genesis in the Open System - ResearchGate. (2019). (URL: [Link])

  • The effect of biodegradation on adamantanes in reservoired crude oils from the Bohai Bay Basin, China | Request PDF - ResearchGate. (URL: [Link])

  • Methods of Purification & Analysis - Chembase.lk. (URL: [Link])

  • Über die Synthese des Adamantans - ResearchGate. (URL: [Link])

  • Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. (2025). (URL: [Link])

  • Fractional Distillation of Crude Oil: Refining Petroleum Products | Crown Oil. (URL: [Link])

  • How is Crude Oil Separated: Essential Separation Techniques - Jalon. (URL: [Link])

  • Biomarkers and adamantanes in crude oils from Cenomanian deposits of northern West Siberia | Russian Geology and Geophysics | GeoScienceWorld. (2013). (URL: [Link])

  • Organic Chemistry and Organic Synthesis's Historical Roots | TSI Journals. (2022). (URL: [Link])

  • Molecules | An Open Access Journal from MDPI. (URL: [Link])

  • The evolution characteristics of diamondoids in coal measures and their potential application in maturity evaluation - Frontiers. (URL: [Link])

  • Analytical Methods And Techniques Applied To Crude Oil And Petroleum Products - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (URL: [Link])

  • Scientists Discover New Organic Compounds That Could Have Helped Form the First Cells | Tokyo Tech News - 東京工業大学. (2020). (URL: [Link])

  • [Tracing the origin of crude oil based on fingerprint profiles obtained by comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry] - PubMed. (URL: [Link])

Sources

Adamantane: A Comprehensive Technical Guide to its Structure, Bonding, and Application in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon renowned for its unique diamondoid structure—a perfectly symmetrical, strain-free cage.[1] First isolated from petroleum in 1933, its subsequent synthesis opened a new field in polyhedral organic chemistry.[1][2] This guide provides an in-depth analysis of this compound's core structural and bonding properties, which give rise to its exceptional thermal stability, lipophilicity, and metabolic resistance. We will explore the causal links between these fundamental characteristics and this compound's role as a privileged scaffold in medicinal chemistry, leading to the development of antiviral, neuroprotective, and antidiabetic drugs.[2][3] Furthermore, this document details key experimental protocols for its functionalization and characterization and discusses its expanding applications as a versatile building block in materials science and nanotechnology.[1][4]

The this compound Scaffold: A Diamondoid Foundation

The remarkable properties of this compound are a direct consequence of its unique and highly stable molecular architecture. Its structure can be conceptualized as the smallest repeating unit of a diamond crystal lattice, which is why it is the simplest member of the "diamondoid" family of hydrocarbons.[1]

Molecular Architecture

This compound's chemical formula is C₁₀H₁₆.[1] Its structure consists of ten carbon atoms arranged in a rigid, cage-like framework that is effectively the fusion of three cyclohexane rings locked in the stable chair conformation.[1] This arrangement results in a molecule with exceptionally high Td point group symmetry, meaning it possesses several planes of symmetry and axes of rotation, rendering it achiral.[1] This high degree of symmetry is a defining feature that dictates many of its physical and spectroscopic properties.

There are two distinct types of carbon atoms within the this compound cage.[5]

  • Bridgehead (Methine) Carbons: Four CH groups are located at the vertices where the cyclohexane rings fuse. These are tertiary carbons.

  • Methylene Carbons: Six CH₂ groups form the faces of the cage. These are secondary carbons.

Caption: this compound structure with bridgehead (blue) and methylene (red) carbons.

Structural Parameters and Bonding

All carbon atoms in this compound are sp³ hybridized.[5] The C-C bond lengths are uniformly 1.54 Å, and the C-H bond lengths are 1.112 Å, values that are nearly identical to those found in diamond.[1] The arrangement of these atoms in the fused-chair conformation results in C-C-C bond angles that are very close to the ideal tetrahedral angle of 109.5°. This geometry makes the this compound molecule virtually strain-free, which is the primary reason for its high thermal stability.[1]

ParameterThis compoundDiamondCyclohexane (Chair)
C-C Bond Length 1.54 Å[1]~1.54 Å~1.54 Å
C-H Bond Length 1.112 Å[1]N/A~1.09 Å
Hybridization sp³[5]sp³sp³
Strain Energy Virtually strain-free[1]N/AStrain-free

Physicochemical Properties and Their Implications

The unique structure of this compound directly translates into a set of distinct physicochemical properties that are highly valuable for researchers, particularly in drug development and materials science.

Thermal and Chemical Stability

This compound is an exceptionally stable molecule. It has an unusually high melting point for a hydrocarbon of its size, 270 °C (in a sealed tube), and it sublimes readily even at room temperature.[1] This high thermal stability is a direct result of its rigid, compact, and strain-free cage structure.[6] When incorporated into polymer backbones, the this compound moiety imparts significant rigidity, which restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures.[6][7] For example, this compound-based polyimides consistently show a 5% weight loss temperature above 500 °C.[7]

Lipophilicity and Solubility

As a pure hydrocarbon, this compound is highly lipophilic and practically insoluble in water, while being readily soluble in nonpolar organic solvents.[1] This pronounced lipophilicity is a key attribute exploited in medicinal chemistry. Incorporating an adamantyl group into a drug candidate can significantly enhance its ability to permeate lipid membranes, including the blood-brain barrier (BBB).[3][8] This strategy has been successfully used to improve the central nervous system (CNS) exposure of various drugs.[8]

Spectroscopic Signature

The high Td symmetry of the this compound molecule leads to a remarkably simple Nuclear Magnetic Resonance (NMR) spectrum.[1]

  • ¹H NMR: Shows two poorly resolved signals, one for the 4 equivalent bridgehead protons (δ ≈ 1.87 ppm) and one for the 6 equivalent methylene protons (δ ≈ 1.76 ppm).[1]

  • ¹³C NMR: Similarly, displays only two signals for the two types of carbon atoms (δ ≈ 28.5 ppm for CH and δ ≈ 37.9 ppm for CH₂).[1]

This simple spectral signature serves as an excellent baseline. When the this compound cage is functionalized, the symmetry is broken, and the resulting changes in the NMR spectrum provide clear and unambiguous information about the location and nature of the substituents.[9]

PropertyValueImplication / Rationale
Molecular Formula C₁₀H₁₆[1]Foundation of its hydrocarbon nature.
Molar Mass 136.23 g/mol [10]A relatively small and compact molecule.
Melting Point 270 °C (518 °F; 543 K)[1]High for a hydrocarbon; reflects the stability of the crystal lattice.
Appearance Colorless, crystalline solid[1]Characteristic of pure organic compounds.
Odor Camphor-like[1]Common for cage-like, sublimable hydrocarbons.
Solubility Insoluble in water; soluble in nonpolar organic solvents[1]Defines its high lipophilicity, crucial for drug design.

The this compound Moiety in Drug Discovery and Development

This compound's unique combination of rigidity, lipophilicity, and metabolic stability has made it a "privileged scaffold" in medicinal chemistry.[3] Its incorporation into a molecule is a proven strategy to favorably modulate pharmacokinetic and pharmacodynamic properties.[11]

A Privileged Scaffold: The "Why"

The utility of the this compound cage in drug design stems from several key principles:

  • Lipophilic Bullet: The bulky, hydrophobic nature of this compound allows it to effectively interact with and occupy hydrophobic pockets in target proteins, enhancing binding affinity.[12]

  • Precise Vectoring: Its rigid structure acts as a stable, three-dimensional anchor for pharmacophoric groups, allowing for their precise spatial orientation to optimize interactions with a biological target.[3][13]

  • Metabolic Shielding: The adamantyl group can sterically hinder adjacent functional groups from enzymatic attack, thereby protecting the drug from metabolic degradation and prolonging its half-life in the body.[3]

  • Escaping "Flatland": In an era where many drug candidates are based on flat, aromatic rings, the three-dimensional, globular shape of this compound provides a powerful tool to explore chemical space more effectively and improve target selectivity.[8]

G cluster_0 This compound Scaffold Properties cluster_1 Pharmacokinetic / Pharmacodynamic Outcomes Rigidity Rigid 3D Structure Target Precise Pharmacophore Orientation (Enhanced Target Binding) Rigidity->Target HalfLife Increased Biological Half-Life (Steric Shielding) Rigidity->HalfLife Lipophilicity High Lipophilicity Lipophilicity->Target ADME Improved Membrane Permeability (e.g., Blood-Brain Barrier) Lipophilicity->ADME Stability Metabolic Stability Stability->HalfLife Memantine Memantine (Neuroprotection) Target->Memantine Amantadine Amantadine (Antiviral) ADME->Amantadine Saxagliptin Saxagliptin (Antidiabetic) HalfLife->Saxagliptin

Caption: this compound's core properties translate into improved drug characteristics.

Key Therapeutic Applications

The success of this scaffold is validated by several drugs currently in clinical use:

  • Antiviral Agents: Amantadine and Rimantadine were among the first this compound-based drugs. They function by blocking the M2 proton channel of the influenza A virus, which is essential for viral replication.[3][14]

  • Neuroprotective Agents: Memantine is used to treat moderate-to-severe Alzheimer's disease. Its this compound moiety helps it to target and block NMDA receptors in the brain, mitigating excitotoxicity.[2]

  • Antidiabetic Agents: Vildagliptin and Saxagliptin are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[14][15] The this compound group plays a key role in their potent and selective binding to the enzyme.

Functionalization and Characterization Protocols

The ability to selectively functionalize the this compound core is critical for its application. The tertiary bridgehead C-H bonds are more reactive towards radical and carbocation-based reactions than the secondary methylene positions, often allowing for selective substitution.[4]

Experimental Protocol: Synthesis of 1-Bromothis compound

This protocol describes a straightforward and reliable method for the bromination of this compound at a bridgehead position, a common first step for further derivatization.

Objective: To synthesize 1-bromothis compound from this compound via electrophilic substitution.

Materials:

  • This compound (10.0 g, 73.4 mmol)

  • Liquid Bromine (24 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Methodology:

  • Place 10.0 g of this compound into the 100 mL round-bottom flask.

  • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Carefully add 24 mL of liquid bromine to the flask.[16]

  • Heat the reaction mixture to 85°C with stirring for 6 hours. The this compound will slowly dissolve as it reacts.[16]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure completion.[16]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture carefully over ice water to quench any remaining bromine.

  • Collect the solid product by vacuum filtration, washing with cold water and then with a dilute sodium thiosulfate solution to remove residual bromine color.

  • The crude product can be purified by recrystallization from methanol or by sublimation to yield pure, white crystals of 1-bromothis compound.

Validation: The success of the synthesis is confirmed by melting point analysis and NMR spectroscopy, which will show a more complex spectrum than starting this compound, consistent with the reduced symmetry.

Experimental Protocol: Structural Confirmation by NMR Spectroscopy

This protocol outlines the standard procedure for confirming the structure of a synthesized this compound derivative.

Objective: To acquire and analyze ¹H and ¹³C NMR spectra to confirm the structure of a synthesized this compound compound.[9]

Materials & Equipment:

  • Synthesized this compound derivative (e.g., 1-bromothis compound), ~10-20 mg

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[9]

    • Due to the lower natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[9]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the chemical shifts (δ) and multiplicities in both spectra to confirm the presence of the this compound core and the successful installation of the functional group. For 1-bromothis compound, one would expect to see distinct signals for the protons and carbons adjacent to the bromine atom, shifted downfield compared to unsubstituted this compound.

G Start This compound (C₁₀H₁₆) Reaction Synthesis: Bromination Start->Reaction Product Crude 1-Bromothis compound Reaction->Product Purify Purification (Recrystallization) Product->Purify PureProduct Pure 1-Bromothis compound Purify->PureProduct Analysis Characterization PureProduct->Analysis NMR ¹H and ¹³C NMR Analysis->NMR Other Melting Point, MS Analysis->Other Confirm Structure Confirmed NMR->Confirm Other->Confirm

Sources

Adamantane as a Cornerstone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane, a unique tricyclic hydrocarbon, has transcended its initial discovery in petroleum to become a pivotal building block in contemporary organic synthesis.[1] Its rigid, diamondoid structure, coupled with exceptional thermal stability and lipophilicity, offers a versatile scaffold for the design and synthesis of a vast array of functional molecules. This technical guide provides an in-depth exploration of this compound's role in organic synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental properties of this compound, dissect key functionalization strategies, and showcase its transformative impact on medicinal chemistry, materials science, and catalysis. The narrative emphasizes the causality behind experimental choices, providing a robust framework for practical application and innovation.

The this compound Core: A Privileged Scaffold

This compound (C₁₀H₁₆) is the smallest unit cage structure of the diamond lattice, a feature that bestows upon it a unique combination of physical and chemical properties.[1][2] Its structure is a fusion of three cyclohexane rings in the chair conformation, resulting in a highly symmetrical (Td point group) and virtually strain-free molecule.[1][3] This inherent rigidity and three-dimensionality are central to its utility as a synthetic building block.

Physicochemical Properties of this compound

The distinct properties of this compound are summarized below, providing a foundation for understanding its behavior in synthetic transformations and its influence on the properties of its derivatives.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₁₆A compact, hydrocarbon-rich core.
Molar Mass 136.24 g/mol [4]A moderate-sized building block.
Melting Point 270 °C (sublimes)[1][2]High thermal stability, allowing for reactions at elevated temperatures.
Solubility Practically insoluble in water, soluble in nonpolar organic solvents.[1][2]Predominantly lipophilic character, influencing the solubility of its derivatives.
Structure Rigid, cage-like, diamondoid[1]Provides a predictable and stable scaffold for functionalization.
C-H Bond Dissociation Energies Tertiary (bridgehead): ~99 kcal/mol, Secondary (methylene): ~96 kcal/mol[5][6][7]High bond strengths necessitate specific strategies for C-H functionalization.

The high lipophilicity of this compound is a particularly noteworthy feature, often exploited to enhance the membrane permeability and bioavailability of drug candidates.[3][8][9] Its rigid framework allows for the precise spatial orientation of appended functional groups, a critical aspect in designing molecules with high target specificity.[3][10]

Strategic Functionalization of the this compound Cage

The synthetic utility of this compound hinges on the ability to selectively introduce functional groups onto its inert hydrocarbon skeleton. The this compound cage possesses two types of carbon-hydrogen bonds: four equivalent tertiary C-H bonds at the bridgehead positions and twelve equivalent secondary C-H bonds at the methylene bridges.[5] The majority of functionalization reactions occur at the more reactive tertiary positions.[1]

Electrophilic Substitution: A Classic Approach

Electrophilic substitution reactions represent a traditional and effective method for functionalizing the this compound core.

The direct bromination of this compound is a well-established procedure that typically yields 1-bromothis compound. The reaction proceeds readily with molecular bromine, and the selectivity for the tertiary position is a hallmark of this transformation.[1] The addition of a Lewis acid catalyst can facilitate multiple substitutions.[1]

Experimental Protocol: Synthesis of 1-Bromothis compound

  • Materials: this compound, liquid bromine, round-bottom flask, reflux condenser, heating mantle.

  • Procedure:

    • In a round-bottom flask, place 30g of this compound.

    • Carefully add 24 mL of liquid bromine to the flask.

    • Heat the reaction mixture to 85°C for 6 hours.

    • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[11]

    • Allow the reaction to cool to room temperature and leave it overnight.

    • The product can be purified by distillation or recrystallization.[11]

This compound can be carboxylated at the bridgehead position using a Koch-Haaf reaction with formic acid and sulfuric acid.[1] Oxidation with concentrated sulfuric acid leads to the formation of adamantanone, a versatile intermediate for further derivatization at the secondary position.[1]

C-H Functionalization: The Modern Frontier

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing this compound. These methods often employ transition metal catalysis or photoredox catalysis to activate the strong C-H bonds.

Recent advancements have enabled the direct alkylation of this compound's tertiary C-H bonds with high selectivity. Photoredox and hydrogen atom transfer (HAT) catalysis have proven particularly effective.[12][13][14] These methods offer excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules containing the this compound moiety.[12][13] A key advantage is the ability to selectively target the strong C-H bonds of this compound even in the presence of other, weaker C-H bonds within the molecule.[6][15]

Conceptual Workflow: Photocatalytic C-H Functionalization of this compound

G cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) PC_star->PC SET HAT_cat HAT Catalyst PC_star->HAT_cat Energy Transfer This compound This compound (Ad-H) HAT_cat->this compound H-atom Abstraction Adamantyl_radical Adamantyl Radical (Ad•) This compound->Adamantyl_radical Alkene Alkene Substrate Adamantyl_radical->Alkene Addition Product Functionalized this compound Alkene->Product Radical Combination

Caption: Photocatalytic C-H functionalization of this compound via HAT.

For achieving substitution at the less reactive secondary positions, directing group strategies are often employed. These approaches utilize a functional group already present on the this compound scaffold to direct a metal catalyst to a specific C-H bond, enabling selective functionalization.[16] This has been instrumental in accessing 1,2-disubstituted this compound derivatives, which are challenging to synthesize via traditional methods.[16]

Radical Functionalization

Radical-mediated reactions provide another powerful avenue for this compound derivatization. The stability of the adamantyl radical makes it a favorable intermediate in these transformations.[5][17] These methods allow for the direct conversion of C-H bonds to C-C bonds, introducing a wide range of functional groups such as alkenes, alkynes, and arenes.[5][17]

This compound in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of clinically approved drugs.[3][9] Its incorporation into a drug candidate can significantly enhance its pharmacological properties.

Key Advantages in Drug Design
  • Increased Lipophilicity: The adamantyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][9]

  • Metabolic Stability: The rigid hydrocarbon cage of this compound can sterically shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3][9]

  • Precise Pharmacophore Orientation: The rigid, three-dimensional structure of this compound serves as a stable anchor, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.[3][10]

  • Escape from "Flatland": In an era where many drug candidates are predominantly flat, aromatic structures, this compound offers a three-dimensional alternative that can explore different regions of a target's binding pocket.[3][10]

Notable this compound-Containing Drugs
DrugTherapeutic AreaMechanism of Action (simplified)
Amantadine Antiviral (Influenza A), Parkinson's DiseaseBlocks the M2 proton channel of the influenza A virus; also has dopaminergic and NMDA receptor antagonist activity.[9][18]
Rimantadine Antiviral (Influenza A)A derivative of amantadine that also targets the M2 proton channel.[9][18]
Memantine Alzheimer's DiseaseAn uncompetitive NMDA receptor antagonist that helps to regulate glutamate activity.[6][19]
Saxagliptin Type 2 DiabetesA dipeptidyl peptidase-4 (DPP-4) inhibitor.[8][20]
Vildagliptin Type 2 DiabetesAnother DPP-4 inhibitor.[19][20]
Adapalene AcneA third-generation topical retinoid.[19][20]

The success of these drugs underscores the value of the this compound scaffold in addressing a wide range of diseases.[19][21]

This compound in Materials Science and Polymer Chemistry

The unique structural characteristics of this compound also make it a valuable component in the design of advanced materials.[22]

High-Performance Polymers

Incorporating this compound into polymer backbones or as pendent groups can significantly enhance their physical properties.[23][24][25]

  • Increased Glass Transition Temperature (Tg): The bulky and rigid nature of this compound restricts polymer chain mobility, leading to a higher Tg.[22][23][24]

  • Enhanced Thermal Stability: The inherent thermal stability of the this compound cage contributes to the overall thermal resistance of the polymer.[22][23][24]

  • Improved Solubility: The three-dimensional structure of this compound can disrupt polymer chain packing, leading to improved solubility in organic solvents.[22][23][24]

This compound-based polymers find applications as advanced coatings, optical films, and high-performance engineering plastics.[22][26]

Supramolecular Chemistry and Nanotechnology

This compound is a key player in host-guest chemistry, particularly with cyclodextrins.[27][28][29] The size and shape of the adamantyl group are highly complementary to the cavity of β-cyclodextrin, leading to the formation of stable inclusion complexes.[27][29] This interaction has been exploited in the development of drug delivery systems, hydrogels, and biosensors.[27][30][31][32]

This compound in Catalysis

The steric bulk and well-defined geometry of the adamantyl group have been leveraged in the design of ligands for organometallic and organocatalysis.[33][34] Adamantyl-containing ligands can influence the steric environment around a metal center, thereby controlling the selectivity of a catalytic reaction.[34] For example, adamantyl-substituted phosphine ligands are used in cross-coupling reactions, and N-heterocyclic carbenes (NHCs) bearing adamantyl groups have shown utility in various catalytic transformations.[34]

Conclusion

This compound has firmly established itself as a versatile and powerful building block in organic synthesis. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the construction of complex and functional molecules. From life-saving pharmaceuticals to high-performance materials, the impact of this compound is undeniable. The continued development of innovative C-H functionalization strategies promises to further expand the synthetic accessibility of this compound derivatives, paving the way for new discoveries and applications in science and technology.

References

  • Wikipedia. This compound. [Link]

  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of this compound in drug discovery. [Link]

  • The Aquila Digital Community. This compound-Containing Polymers. [Link]

  • ACS Catalysis. (2019, May 13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. [Link]

  • Thieme. (2018, November 21). Directed C–H Functionalization of the this compound Framework. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • arkat usa. Four-directional synthesis of this compound derivatives. [Link]

  • Hopax. This compound in Materials Science: From Polymers to Lubricants. [Link]

  • PubMed. Synthesis and antimicrobial activity of new this compound derivatives I. [Link]

  • PubMed Central. (2021, July 15). Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. [Link]

  • ChemRxiv. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • Hopax. The Role of this compound Derivatives in Modern Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of this compound Derivatives: Featuring 1-Adamantanemethylamine. [Link]

  • ResearchGate. This compound‐based organo‐ and transition metal catalysts. [Link]

  • ACS Publications. (2019, May 13). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. [Link]

  • MDPI. (2024, April 26). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • ChemRxiv. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • Pharmacia. (2023, October 11). This compound-containing drug delivery systems. [Link]

  • ACS Publications. (1996, May 5). This compound-Containing Polymers. [Link]

  • ResearchGate. Use of the this compound Structure in Medicinal Chemistry. [Link]

  • UQ eSpace. (2015). Catalysts Containing the this compound Scaffold. [Link]

  • PubMed. Use of the this compound structure in medicinal chemistry. [Link]

  • PubMed. (2025, July 5). The this compound scaffold: Beyond a lipophilic moiety. [Link]

  • Study.com. This compound: Structure & Derivatives. [Link]

  • MDPI. (2017, June 29). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: this compound–Cyclodextrin Inclusion. [Link]

  • ResearchGate. Strong this compound bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. [Link]

  • Solubility of Things. This compound. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. (2013, November 25). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. [Link]

  • PubMed. (2021, April 21). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable this compound Derivatives. [Link]

  • Amazon S3. (2019, March 7). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. [Link]

  • PubMed. (2022, January 19). Fabrication of Host-Guest Complexes between this compound-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases. [Link]

  • PubMed. (2023, April 6). Pretargeting with Cucurbituril-Adamantane Host-Guest Pair in Xenograft Models. [Link]

  • YouTube. (2015, December 1). This compound. [Link]

  • ResearchGate. Polymeric Derivatives of this compound. [Link]

  • PubMed Central. (2025, October 17). Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

Sources

adamantane nomenclature and IUPAC naming conventions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Adamantane Nomenclature and IUPAC Naming Conventions

Authored by Gemini, Senior Application Scientist

Introduction: The this compound Scaffold

This compound (C₁₀H₁₆) is a unique tricyclic hydrocarbon renowned for its exceptional properties. First isolated from petroleum in 1933 by Czech chemists S. Landa and V. Machacek, its structure was a subject of fascination.[1][2] The name "this compound" is derived from the Greek adamantinos, meaning "related to steel or diamond," a nod to the fact that its carbon framework is a subunit of the diamond crystal lattice.[3][4] This arrangement of four fused cyclohexane rings in a strain-free, highly symmetrical (Td) cage-like structure imparts significant thermal and chemical stability.[3][4]

While the first laboratory synthesis by Vladimir Prelog in 1941 was a landmark, it was the development of a more efficient synthesis by Schleyer in 1957 that made this compound and its derivatives readily accessible for research.[5] This availability unlocked its potential, particularly in medicinal chemistry and drug development. The incorporation of the rigid, lipophilic this compound moiety can significantly improve a drug's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.[5][6][7] Its three-dimensional structure also serves as a rigid scaffold, allowing for the precise spatial orientation of pharmacophoric groups to optimize target engagement.[6][7]

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its derivatives, designed for researchers, scientists, and drug development professionals who require a precise and unambiguous system for chemical communication.

The Foundation: Systematic vs. Preferred IUPAC Names

For any chemical compound, the IUPAC system aims to provide a name that is unique and unambiguous.[8][9] For complex polycyclic systems like this compound, this involves a systematic approach based on the principles of bridged ring systems.[10]

The systematic IUPAC name for this compound is tricyclo[3.3.1.13,7]decane .[3][11][12] Let's dissect this name:

  • Decane: Indicates a saturated hydrocarbon with a total of 10 carbon atoms.

  • Tricyclo: Specifies that the structure contains three rings.

  • [3.3.1.13,7]: This is the bridge descriptor, which defines the connectivity of the carbon atoms. It is the most complex part of the name and is determined by applying the von Baeyer system for polycyclic hydrocarbons.[13] It describes the number of carbon atoms in the bridges connecting the main bridgehead atoms.

However, due to its prevalence and structural importance, IUPAC has officially retained the trivial name "this compound" as the Preferred IUPAC Name (PIN).[3][13] This means that for regulatory and most formal purposes, "this compound" is the correct and preferred name over its lengthy systematic counterpart. This guide will use the preferred name "this compound" as the basis for naming its derivatives.

Core Protocol: Numbering the this compound Skeleton

A consistent and unambiguous numbering of the parent hydride is the cornerstone of naming any substituted derivative. The this compound cage consists of ten carbon atoms, which can be classified into two distinct types:

  • Bridgehead (methine) carbons: Four CH groups.

  • Methylene carbons: Six CH₂ groups.

The IUPAC numbering convention for this compound follows a specific set of rules to ensure consistency.

Step-by-Step Methodology for Numbering this compound
  • Identify a Bridgehead Carbon: Select one of the four equivalent bridgehead carbons and assign it as position 1 .

  • Number the First Bridge: Proceed from position 1 along one of the three equivalent two-carbon bridges to the next bridgehead. This assigns positions 2 (a methylene carbon) and 3 (the next bridgehead carbon).

  • Number the Second Bridge: From position 3, continue numbering along the longer of the two remaining unnumbered bridges connected to it. In this compound, both are two-carbon bridges. This assigns positions 4 (methylene) and 5 (bridgehead).

  • Number the Third Bridge: Continue from position 5 along the remaining two-carbon bridge back to position 1. This assigns positions 6 (methylene) and 7 (bridgehead). At this point, all four bridgehead carbons (1, 3, 5, 7) should be numbered.

  • Number the Final Methylene Bridges: Number the remaining three methylene carbons (the one-carbon bridges) starting with the one connected to the lowest-numbered bridgeheads.

    • The methylene carbon connecting positions 1 and 7 is numbered 8 .

    • The methylene carbon connecting positions 3 and 4 is numbered 9 .

    • The methylene carbon connecting positions 5 and 6 is numbered 10 .

Note: Due to the high symmetry of the molecule, there are multiple valid starting points, but they all result in the same final relative numbering pattern.

Visualization of the this compound Numbering System

Caption: IUPAC numbering of the this compound carbon skeleton.

Naming Substituted this compound Derivatives

With the numbering system established, we can apply standard IUPAC rules to name substituted adamantanes. The general principle is to indicate the substituent as a prefix, preceded by its locant (position number).[14]

Monosubstituted Adamantanes

Substitution can occur at either a bridgehead (positions 1, 3, 5, or 7) or a methylene (positions 2, 4, 6, 8, 9, or 10) position. Due to symmetry, all bridgehead positions are equivalent, as are all methylene positions.

  • Bridgehead Substitution: A substituent at any bridgehead position is designated with the locant '1'.

    • Example: 1-Bromothis compound

  • Methylene Substitution: A substituent at any methylene position is designated with the locant '2'.

    • Example: Adamantan-2-ol

The derived substituent groups are named adamant-1-yl and adamant-2-yl , respectively.[3]

Polysubstituted Adamantanes

When multiple substituents are present, the following rules apply:

  • Lowest Locants: The carbon skeleton is numbered to give the substituents the lowest possible set of locants.

  • Alphabetical Order: Prefixes for the substituent groups are listed in alphabetical order. Standard multipliers (di-, tri-, tetra-, etc.) are used for identical substituents but are ignored for alphabetization purposes.[14][15]

Workflow for Naming a Polysubstituted this compound:

  • Identify all substituents on the this compound core.

  • Consider all possible valid numbering schemes for the core.

  • Apply the "lowest locant set" rule. Compare the locant sets term by term and choose the one with the lower number at the first point of difference.

  • Assemble the name by listing the substituents alphabetically, each preceded by its locant.

Example: Naming 1-bromo-3-methylthis compound

  • Substituents: Bromo and Methyl.

  • Possible locant sets: {1,3}, {1,5}, {1,7}, {3,5}, etc. The set {1,3} is the lowest possible.

  • Alphabetical order: Bromo comes before methyl.

  • Final Name: 1-Bromo-3-methylthis compound

Derivatives with Principal Functional Groups

When a characteristic group is present that can be cited as a suffix (e.g., -ol, -one, -oic acid), it is designated as the principal functional group and dictates the numbering.[16][17]

  • The this compound core is numbered to give the principal functional group the lowest possible locant.

  • The suffix for the functional group is appended to the name "this compound".

Principal Functional GroupSuffixExample Name
Carboxylic Acid-carboxylic acidThis compound-1-carboxylic acid
Aldehyde-carbaldehydeThis compound-1-carbaldehyde
Ketone-oneAdamantan-2-one
Alcohol-olAdamantan-1-ol
Amine-amineAdamantan-1-amine
Table 1: Nomenclature for this compound Derivatives with Principal Functional Groups.

Chirality in this compound Derivatives

The high symmetry of the parent this compound molecule means it is achiral. However, the introduction of specific substitution patterns can create chiral centers or axes, leading to enantiomers.[3]

  • Central Chirality: If a bridgehead carbon is substituted with four different groups, it becomes a stereocenter. For example, in 1-bromo-3-chloro-5-fluorothis compound , the C1, C3, and C5 atoms are all chiral centers. Standard Cahn-Ingold-Prelog (CIP) rules are used to assign R/S configuration.[18]

  • Axial Chirality: Disubstitution at certain methylene positions can also result in a chiral molecule, even without a traditional chiral carbon. For instance, this compound-2,6-diol is chiral. This is a more complex case of stereoisomerism that is important to recognize in advanced drug design.

Logical Workflow for Naming this compound Derivatives

The following flowchart summarizes the decision-making process for correctly naming an this compound derivative according to IUPAC conventions.

Naming_Workflow start Start with this compound Derivative Structure is_subst Is the this compound core substituted? start->is_subst parent_name Name is this compound is_subst->parent_name No identify_groups Identify all substituents and principal functional groups is_subst->identify_groups Yes has_principal Is there a principal group (to be named as a suffix)? identify_groups->has_principal name_prefix Treat all groups as prefixes has_principal->name_prefix No name_suffix Identify highest priority group for suffix has_principal->name_suffix Yes numbering Number this compound core to give lowest locant(s) to substituent(s) name_prefix->numbering numbering_suffix Number this compound core to give lowest locant to principal group name_suffix->numbering_suffix alphabetize List prefixes alphabetically numbering->alphabetize assemble_prefix Assemble Name: [Locant]-[Prefix]this compound numbering->assemble_prefix numbering_suffix->alphabetize assemble_suffix Assemble Name: [Prefixes]-adamantan-[locant]-[suffix] numbering_suffix->assemble_suffix alphabetize->assemble_prefix alphabetize->assemble_suffix is_chiral Is the molecule chiral? assemble_prefix->is_chiral assemble_suffix->is_chiral add_stereo Assign R/S descriptors and add to name prefix is_chiral->add_stereo Yes final_name Final IUPAC Name is_chiral->final_name No add_stereo->final_name

Sources

The Allure of the Cage: Theoretical Challenge and Innate Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Polyhedral Organic Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the fascinating field of polyhedral organic compounds. We will journey from the conceptualization of these "impossible" molecules to the landmark synthetic achievements that brought them to reality, and finally, to the modern strategies for their functionalization and application. This document eschews a rigid template in favor of a narrative that follows the scientific journey, emphasizing the causal logic behind the experimental choices that defined this area of chemistry.

Polyhedral organic compounds, particularly the Platonic hydrocarbons (cubane, dodecahedrane), have long captivated chemists. Their perfect symmetry and unique geometries, however, presented a formidable synthetic challenge.[1][2] Early theories suggested that the immense strain energy, resulting from bond angles deviating sharply from the ideal 109.5° for sp³-hybridized carbon, would render such molecules too unstable to exist.[3][4] For instance, the C-C-C bond angles in cubane are forced to 90°, creating immense strain.[4]

Despite this, these structures are often kinetically stable. Once formed, they lack low-energy pathways for decomposition, a phenomenon known as a "kinetic trap".[4] This unique combination of high potential energy and kinetic stability is a cornerstone of their utility. The rigid, three-dimensional cage structures offer distinct properties valuable in medicinal chemistry and materials science, including high lipophilicity, predictable substituent vectoring, and the highest density of any hydrocarbon.[5][6]

Core Polyhedral Hydrocarbons: A Comparative Overview
PropertyAdamantane (Td)Cubane (Oh)Dodecahedrane (Ih)
Formula C₁₀H₁₆C₈H₈C₂₀H₂₀
Molar Mass 136.24 g/mol 104.15 g/mol [3]260.38 g/mol [7]
Symmetry Point Group TdOh[3]Ih[8]
Melting Point 270 °C (sublimes)133.5 °C[3]430 °C[7]
Key Structural Feature Strain-free, comprised of three fused cyclohexane chairsHighly strained cubic cage with 90° bond angles[3][6]Complex cage of 12 fused pentagonal rings[8]

Landmark Syntheses: Conquering the Impossible

The synthesis of polyhedral compounds represents some of the most elegant and challenging achievements in modern organic chemistry. These endeavors were not merely academic exercises but profound demonstrations of synthetic strategy and reaction mechanism control.

This compound: The Rearrangement Approach

Discovered in petroleum in 1933, this compound was the first diamondoid molecule to be characterized.[9] While Vladimir Prelog achieved the first synthesis in 1941, it was highly inefficient.[9] The breakthrough came in 1957 from Paul von Ragué Schleyer, who developed an efficient synthesis via a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.

This synthesis is a testament to thermodynamic control. The precursor rearranges through a series of carbocation intermediates, ultimately collapsing into the highly stable, strain-free this compound cage, which acts as a thermodynamic sink.

Schleyer's this compound Synthesis Workflow.
Cubane: A Triumph of Strain Engineering

The synthesis of cubane (C₈H₈) in 1964 by Philip Eaton and Thomas Cole at the University of Chicago was a monumental achievement, proving that molecules with extreme angle strain could be created.[3][6][10] The strategy was not to avoid strain, but to build it incrementally through a series of carefully chosen reactions.

The synthesis begins with a Diels-Alder dimerization of 2-bromocyclopentadienone to construct the basic eight-carbon framework.[3][11] A subsequent intramolecular photochemical [2+2] cycloaddition was critical for forming the cage structure. The final steps involved a series of ring contractions via Favorskii rearrangements, which cleverly converted six-membered rings into five-membered rings while installing necessary carboxylic acid functionality for the final decarboxylation steps.[3][11]

Eaton_Cubane_Synthesis cluster_start Framework Construction cluster_cage Cage Formation cluster_contraction Ring Contraction & Functionalization cluster_final Final Product A 2-Bromocyclopentadienone B Diels-Alder Dimer A->B Spontaneous Dimerization C Photochemical [2+2] Cycloaddition Product B->C hν (light) D 1st Favorskii Rearrangement C->D KOH E Decarboxylation D->E 1. SOCl₂ 2. t-BuOOH F 2nd Favorskii Rearrangement E->F KOH G Final Decarboxylation F->G Decarboxylation H Cubane (C₈H₈) G->H

Key Stages in Eaton's 1964 Cubane Synthesis.

An improved synthesis developed later provides cubane-1,4-dicarboxylic acid in a more efficient five-step process, with an overall yield of about 25%.[11] The final decarboxylation is then performed.

  • Diels-Alder Reaction: 2,5-Dibromo-1,4-benzoquinone reacts with a cyclobutadiene equivalent (often generated in situ from cyclobutadiene-iron tricarbonyl) to form the endo adduct. The endo stereochemistry is favored due to maximum orbital overlap.[11]

  • Photochemical [2+2] Cycloaddition: The adduct is irradiated with a mercury lamp in benzene, initiating an intramolecular [2+2] cycloaddition to form the caged diketone.[12]

  • Favorskii Rearrangement: The resulting dibromodiketone is treated with a strong base (e.g., KOH) to induce a Favorskii rearrangement. This step is crucial as it contracts the six-membered rings of the cage into five-membered rings, yielding cubane-1,4-dicarboxylic acid.[11]

  • Decarboxylation: The dicarboxylic acid is converted to the di-t-butyl perester and then thermally decomposed in a solvent like isopropyl benzene to yield the parent cubane hydrocarbon.[11]

Dodecahedrane: The Apex of Synthetic Complexity

The synthesis of dodecahedrane (C₂₀H₂₀) by Leo Paquette's group in 1982 stands as a pinnacle of synthetic artistry, requiring approximately 29 steps.[7][13] The pursuit of this molecule was a multi-decade race involving several prominent research groups.[7][13]

Paquette's strategy involved a methodical, stepwise construction of the polycyclic framework, building one ring at a time before finally closing the sphere.[7] The synthesis starts from cyclopentadiene and involves a tandem Diels-Alder reaction, followed by a long sequence of functional group manipulations, ring formations, and stereochemical control to meticulously assemble the complex, 12-faced structure.[7][13] The final step, a "zipper" reaction, closes the last bond to form the dodecahedral cage. This achievement was not just about making the molecule but about mastering the logic of multi-step synthesis on an unprecedented scale.[8]

Modern Synthetic Methodologies and Functionalization

While the landmark syntheses proved what was possible, modern research focuses on improving efficiency, developing new cage structures, and, most importantly, functionalizing these polyhedral scaffolds for specific applications.

Core Synthetic Strategies

The functionalization of polyhedral compounds can be broadly categorized into two main approaches: building the functionalized cage from scratch or modifying the pre-formed hydrocarbon.

Two Primary Approaches to Synthesizing Functionalized Cages.
Direct C-H Functionalization

For inert cages like this compound, direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds is a highly attractive and atom-economical strategy.[5] This approach allows for late-stage modification of the core structure. Modern methods, including photocatalysis using light to generate reactive radical intermediates, have become powerful tools for this purpose.[5]

Multi-Directional Synthesis

The high symmetry of molecules like this compound allows for "multi-directional" synthesis, where identical functional groups are installed at multiple bridgehead positions simultaneously.[14] For example, 1,3,5,7-adamantanetetramethanol can be used as a starting point for creating tetra-functionalized derivatives, conserving the molecule's overall symmetry.[14]

Mechanochemistry: A Sustainable Frontier

Recent advances have demonstrated the utility of mechanochemistry—using mechanical force (e.g., ball milling) to induce chemical reactions—for the solvent-free synthesis of caged compounds and their derivatives.[15][16] This sustainable approach is particularly advantageous for polyaromatic hydrocarbons and other compounds with low solubility, and it can sometimes lead to the formation of products not achievable in solution.[16][17]

Applications in Drug Discovery and Materials Science

The unique properties of polyhedral organic compounds make them highly valuable scaffolds.

  • Medicinal Chemistry : The rigid, lipophilic nature of the this compound cage is a well-established pharmacophore used to improve the pharmacokinetic properties of drugs.[5][18] Its derivatives are found in antiviral (e.g., Amantadine), and central nervous system disorder treatments.[18][19] The three-dimensional structure of cage molecules offers a stable alternative to flat aromatic rings commonly found in pharmaceuticals, potentially enhancing drug efficacy and stability.[20] These compounds provide a robust platform for attaching side chains to improve a drug's lipophilicity.[18]

  • Materials Science : The high density and strained bonds of cubane make its derivatives, such as octanitrocubane, powerful high-energy-density materials (explosives and fuels).[6] The rigidity of these cages is also being explored for creating novel polymers and advanced materials.

  • Metal-Organic Polyhedra (MOPs) : Beyond purely organic cages, the principles of polyhedral synthesis have been extended to metal-organic polyhedra (MOPs). These are discrete, cage-like structures formed by the self-assembly of metal ions and organic ligands.[21] MOPs can be designed with tunable internal cavities and functionalized surfaces, making them promising for applications in gas storage, catalysis, and as "supermolecular building blocks" for creating larger, porous networks.[22][23][24] Post-synthetic modification, for instance using click chemistry, allows for the dense functionalization of MOP surfaces with a wide array of chemical groups, including polymers and biomolecules like biotin.[25][26]

Conclusion and Future Outlook

The journey from the theoretical impossibility of polyhedral organic compounds to their synthesis and application is a powerful narrative of chemical innovation. The field continues to evolve, driven by the need for more efficient and sustainable synthetic methods, the desire to create novel cage architectures, and the promise of their application in solving critical challenges in medicine and materials science. Future advancements will likely be propelled by computational design to predict new stable structures and by the continued development of precise C-H functionalization and self-assembly techniques to build ever more complex and functional molecular systems.[27]

References

  • A Comparative Guide to the Synthesis of this compound Deriv
  • Cubane. Wikipedia.
  • Synthesis of Cubane. University of Bristol.
  • Dodecahedrane. chemeurope.com.
  • Philip Eaton, Professor Emeritus and Founder of Cubane Synthesis, 1936-2023. Harvard University Department of Chemistry and Chemical Biology.
  • Four-directional synthesis of this compound derivatives.
  • Dodecahedrane. Wikipedia.
  • The Magic of Cubane!
  • Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. PMC - NIH.
  • Dodecahedrane. Mol-Instincts.
  • This compound. Wikipedia.
  • The curious case of cubane. Berkeley Science Review.
  • Adamantanes. University of Calgary.
  • Medicinal Chemistry of Polycyclic Cage Compounds in Drug Discovery Research.
  • Researchers Develop 3D Cage Molecules as Drug Altern
  • Metal–Organic Polyhedra as Building Blocks for Porous Extended Networks. PMC - NIH.
  • The Magic of Cubane! ORGANIC CHEMISTRY SELECT.
  • Ligand Constraints and Synthesis of Metal–Organic Polyhedra.
  • (Bio)Functionalisation of Metal-Organic Polyhedra by Using Click Chemistry. PubMed.
  • (Bio)Functionalisation of Metal-Organic Polyhedra via Click Chemistry. R Discovery.
  • Metal–Organic Polyhedra as Building Blocks for Porous Extended Networks. Digital CSIC.
  • Solvent-free mechanochemistry for the preparation of mixed-ligand cuboctahedral porous coordination cages.
  • A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon deriv
  • From buckminsterfullerene to cubane: chemists push atoms to their limits in funny-looking molecules. Chemistry World.
  • Mechanochemistry for Organic and Inorganic Synthesis.
  • Design and synthesis of metal–organic frameworks using metal–organic polyhedra as supermolecular building blocks. Chemical Society Reviews (RSC Publishing).
  • Polyhedral Ionic Molecules. Jack Simons.
  • Towards the computational design of organic molecules with specified properties. CoLab.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diamondoid Chemistry: From Core Principles to Advanced Applications in Drug Development and Materials Science

This guide provides a comprehensive exploration of diamondoid chemistry, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing these unique molecules, from their synthesis and functionalization to their transformative applications. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, ensuring a deep and applicable understanding of the field.

The Diamondoid Architecture: Nature's Perfected Building Blocks

Diamondoids are a fascinating class of molecules, essentially nanoscale diamonds with hydrogen-terminated surfaces.[1][2] These cage-like, saturated hydrocarbons are characterized by a carbon framework that is a repeating unit of the diamond lattice structure.[3][4] This unique architecture imbues them with a remarkable set of physicochemical properties, including exceptional thermal stability, rigidity, and low molecular strain, making them highly stable compounds.[3][5]

Diamondoids are broadly categorized into two groups:

  • Lower Diamondoids: These include the foundational members of the family: adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and triamantane (C₁₈H₂₄).[6][7] Each of these exists as a single, unique isomer.

  • Higher Diamondoids: Beginning with tetramantane (C₂₂H₂₈), these larger structures can exist in multiple isomeric forms, offering a greater diversity of shapes and sizes.[6]

Initially discovered and isolated from petroleum fluids, the study of diamondoids has evolved from a niche area of organic chemistry to a cornerstone of nanotechnology and advanced pharmaceutical design.[3][8][9]

Table 1: Physicochemical Properties of Lower Diamondoids
PropertyThis compoundDiamantaneTriamantane
Molecular FormulaC₁₀H₁₆C₁₄H₂₀C₁₈H₂₄
Molar Mass ( g/mol )136.24188.32240.41
Melting Point (°C)270 (sublimes)236.5221.5
Symmetry Point GroupTdD3dC2v
Strain Energy (kcal/mol)~0~0~0

Data compiled from various sources.[3][5] The high melting points and lack of strain energy are direct consequences of their perfectly tetrahedral and staggered bond conformations, mirroring the stability of bulk diamond.[3]

Caption: Ball-and-stick representations of this compound and Diamantane structures.

Synthesis and Functionalization: The Chemist's Toolkit

The utility of diamondoids in advanced applications is contingent upon the ability to chemically modify their inert hydrocarbon cage.[10][11] This requires sophisticated synthetic and functionalization strategies.

Synthesis of the Diamondoid Core

The journey into diamondoid chemistry was significantly accelerated by Paul von Ragué Schleyer's groundbreaking synthesis of this compound in 1957.[9][12]

  • Lewis Acid-Catalyzed Rearrangement: This method involves the isomerization of a readily available C₁₀H₁₆ hydrocarbon precursor, tetrahydrodicyclopentadiene, using a Lewis acid like aluminum chloride. The reaction proceeds through a complex series of carbocationic 1,2-hydride and alkyl shifts, ultimately collapsing into the thermodynamically stable this compound cage.[12][13] This approach remains a cornerstone for producing lower diamondoids.

  • Challenges with Higher Diamondoids: The synthesis of larger, more complex diamondoids is significantly more challenging due to the vast number of possible isomers and the lower thermal stability of intermediates.[3] However, recent advances, such as the condensation of this compound with aromatic compounds followed by hydrogenation, have opened new avenues for the precise synthesis of novel higher diamondoids.[14]

Functionalization: Activating the C–H Bond

The inert sp³ C-H bonds of diamondoids present a significant synthetic challenge. However, their selective activation is the key to unlocking their potential.[15][16] The tertiary C-H bonds at the bridgehead positions are generally more reactive than the secondary methylene C-H bonds, providing a basis for regioselective functionalization.

Key Functionalization Strategies:

  • Radical-Based C–H Functionalization: This is a powerful and direct method for converting C-H bonds to C-C or C-heteroatom bonds.[12] The process typically involves a radical initiator that abstracts a hydrogen atom from the diamondoid cage, creating a stable diamondoid radical intermediate. This intermediate can then react with a variety of functional groups.

  • Visible-Light Photoredox Catalysis: This modern approach offers a highly efficient and selective route for C-H activation under mild conditions.[15] A photocatalyst, upon absorbing visible light, initiates a hydrogen atom transfer (HAT) process, generating the adamantyl radical with high precision. This has been successfully applied to the aminoalkylation of this compound.[15]

Functionalization_Workflow cluster_start Starting Material cluster_activation C-H Activation cluster_intermediate Reactive Intermediate cluster_product Functionalized Product This compound This compound (Inert Cage) Activation Visible-Light Photoredox Catalysis or Radical Initiation This compound->Activation Radical Adamantyl Radical Activation->Radical Product Functionalized this compound (e.g., Aminoalkylated) Radical->Product

Caption: General workflow for the C-H functionalization of this compound.

Protocol: Photocatalytic Aminoalkylation of this compound

This protocol describes a representative method for the selective functionalization of this compound, adapted from principles of visible-light photoredox catalysis.[15]

Objective: To install an aminoalkyl group onto the this compound scaffold via a C-H activation strategy.

Materials:

  • This compound

  • N-aryl enamines (as the aminoalkyl source)

  • Photocatalyst (e.g., an iridium or organic dye-based catalyst)

  • Solvent (e.g., Acetonitrile)

  • Visible light source (e.g., Blue LED lamp)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.5 eq.), the N-aryl enamine (1.0 eq.), and the photocatalyst (1-2 mol%).

  • Solvent Addition: Add degassed solvent (acetonitrile) to achieve the desired concentration (e.g., 0.1 M).

  • Initiation: Place the reaction vessel in front of a blue LED light source and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired aminoalkylated this compound derivative.

Causality: The choice of a visible-light photoredox catalyst is critical as it allows the reaction to proceed under mild conditions, avoiding the harsh reagents often required in traditional C-H functionalization. The photocatalyst, in its excited state, is a potent oxidant/reductant capable of initiating the radical process with high selectivity for the tertiary C-H bonds of this compound due to the relative stability of the resulting tertiary radical.

Diamondoids in Drug Development and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, with several derivatives approved as clinical drugs.[17][18] Its unique properties are leveraged to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.

The "Lipophilic Bullet" Strategy

The incorporation of an this compound moiety into a drug molecule is a well-established strategy to modulate its properties.[9]

  • Enhanced Lipophilicity: The bulky, hydrocarbon nature of this compound significantly increases the lipophilicity of a parent molecule.[18] This can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system (CNS).[18]

  • Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, which can increase the drug's half-life and bioavailability.[9]

  • Precise Vectorial Orientation: The rigid this compound scaffold acts as a three-dimensional anchor, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets like enzyme active sites or ion channels.[18]

Clinically Approved this compound-Based Drugs

The success of this strategy is demonstrated by several drugs currently in clinical use:[17]

  • Amantadine and Rimantadine: Among the first this compound-based drugs, these antivirals were used to treat Influenza A.[9][17]

  • Memantine: Used in the treatment of moderate-to-severe Alzheimer's disease, it acts as an NMDA receptor antagonist.[17][19]

  • Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-IV) inhibitors used to manage type 2 diabetes.[9][17]

Diamondoids as Advanced Drug Delivery Systems

Beyond their role as pharmacophores, diamondoids and their larger cousins, nanodiamonds (1-2 nm), are emerging as powerful platforms for drug delivery.[20][21][22] Their key advantages include:

  • Biocompatibility and Low Toxicity: Nanodiamonds are generally well-tolerated by biological systems.[4][23]

  • High Surface Area: Their large surface-to-volume ratio allows for high drug loading capacity.[20][24]

  • Tunable Surface Chemistry: The surface of nanodiamonds can be readily functionalized to attach drugs via covalent or non-covalent bonds, allowing for controlled and sustained release.[4][23][24]

  • Overcoming Chemoresistance: In cancer therapy, nanodiamond-drug conjugates have been shown to evade efflux pumps (like P-glycoprotein) that are overexpressed in resistant cancer cells.[24][25] This leads to increased intracellular drug concentration and enhanced therapeutic efficacy.[24]

Drug_Delivery_System cluster_DDS Nanodiamond-Based Drug Delivery Vehicle cluster_payload Therapeutic Payload cluster_targeting Targeting & Stealth cluster_target Target Cell ND Nanodiamond Core (Biocompatible Scaffold) Drug Drug Molecule (e.g., Doxorubicin) ND->Drug Adsorbed or Covalently Linked Ligand Targeting Ligand (e.g., Antibody) ND->Ligand Functionalized Surface PEG PEG Layer (Stealth Coating) ND->PEG Functionalized Surface Cell Cancer Cell ND->Cell Targeted Delivery & Enhanced Uptake

Caption: Schematic of a functionalized nanodiamond for targeted drug delivery.

Future Perspectives: The Next Frontier of Diamondoid Chemistry

The field of diamondoid chemistry is poised for significant expansion. The increasing availability of higher diamondoids offers a new palette of molecular building blocks with diverse geometries and properties.[26] Future research will likely focus on:

  • Catalysis and Materials Science: Developing novel catalysts and polymers by leveraging the unique steric and electronic properties of functionalized diamondoids.[16][26]

  • Molecular Electronics: Exploring the potential of diamondoids as components in nanoscale electronic devices, taking advantage of their well-defined structures and negative electron affinity.[8][27][28]

  • Advanced Drug Design: Moving beyond this compound to use higher diamondoids as scaffolds for creating highly specific and potent therapeutics.

  • Precision Nanomedicine: Refining nanodiamond-based platforms for theranostics, combining targeted therapy with diagnostic imaging capabilities.[24]

The confluence of precise synthesis, selective functionalization, and a deeper understanding of their properties ensures that diamondoids will remain a central focus of innovation at the interface of chemistry, medicine, and nanotechnology.[3][19][29]

References

  • Mansoori, G. A. (n.d.). Diamondoid Molecules. arXiv. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2014). Diamondoids: Molecular Bling with Big Potential. Retrieved from [Link]

  • St. John-Campbell, S., et al. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. SciSpace. Retrieved from [Link]

  • Štimac, A., et al. (2017). This compound in Drug Delivery Systems and Surface Recognition. PubMed Central. Retrieved from [Link]

  • Spilovska, K., et al. (2016). This compound - A Lead Structure for Drugs in Clinical Practice. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). Selective C–H functionalization of diamondoids using visible-light photoredox catalysis. Retrieved from [Link]

  • Wiley. (n.d.). The Chemistry of Diamondoids: Building Blocks for Ligands, Catalysts, Pharmaceuticals, and Materials. Retrieved from [Link]

  • Filik, J. (n.d.). Diamondoid Hydrocarbons. University of Bristol, School of Chemistry. Retrieved from [Link]

  • Kaur, R., & Tripathi, S. K. (2012). Nanodiamonds as novel nanomaterials for biomedical applications: drug delivery and imaging systems. PubMed Central. Retrieved from [Link]

  • Abdullah, M. I., & Zari, A. T. (2014). Role of Nanodiamonds in Drug Delivery and Stem Cell Therapy. PubMed Central. Retrieved from [Link]

  • SPIE Digital Library. (2012). Diamondoid Molecules: with Applications in Biomedicine, Materials Science, Nanotechnology & Petroleum Science. Retrieved from [Link]

  • Ray Techniques Ltd. (n.d.). Drug delivery. Retrieved from [Link]

  • Georgiev, A., & Peychinov, P. (2023). This compound-containing drug delivery systems. Pharmacia. Retrieved from [Link]

  • Zhang, J., et al. (2010). Self-Assembly of Diamondoid Molecules and Derivatives. arXiv. Retrieved from [Link]

  • World Scientific. (n.d.). Molecular Building Blocks — Diamondoids. Principles of Nanotechnology. Retrieved from [Link]

  • Clay, W. A., et al. (2015). Physical properties of materials derived from diamondoid molecules. PubMed. Retrieved from [Link]

  • Ramezani, H., et al. (n.d.). Diamondoids and DNA Nanotechnologies. Retrieved from [Link]

  • ResearchGate. (2024). Diamondoids as Molecular Building Blocks for Nanotechnology, Drug Targeting and Gene Delivery. Retrieved from [Link]

  • Donohue, A. C., et al. (2024). Unlocking therapeutic potential: the role of this compound in drug discovery. ConnectSci. Retrieved from [Link]

  • Nagoya University. (2023). Synthesis of Higher Diamondoids with Various Physical Properties. Retrieved from [Link]

  • Geng, Y., et al. (2016). Diamondoid-based molecular junctions: a computational study. PubMed. Retrieved from [Link]

  • Raza, A., et al. (2023). A short appraisal of nanodiamonds in drug delivery and targeting: recent advancements. Frontiers. Retrieved from [Link]

  • Tang, C. Y., et al. (2021). Nanotechnology of diamondoids for the fabrication of nanostructured systems. Retrieved from [Link]

  • Schreiner, P. R., & Fokin, A. A. (2006). Diamondoids: functionalization and subsequent applications of perfectly defined molecular cage hydrocarbons. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Sun, L., et al. (2015). Derivatization of diamondoids for functional applications. Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • De Gruyter. (2021). Nanotechnology of diamondoids for the fabrication of nanostructured systems. Retrieved from [Link]

  • JLUpub. (n.d.). New Ways of Diamondoid Functionalization – A Synthetic Method for the Incorporation of Dispersion Energy Donors into Catalysts and Molecular Balances. Retrieved from [Link]

  • Stauss, S., et al. (2017). Diamondoids: Synthesis, Properties, and Applications. Taylor & Francis eBooks. Retrieved from [Link]

  • Schwertfeger, H., et al. (2008). Diamonds are a Chemist's Best Friend: Diamondoid Chemistry Beyond this compound. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2010). Self-Assembly of Diamondoid Molecules and Derivatives (MD Simulations and DFT Calculations). PubMed Central. Retrieved from [Link]

  • University of Bristol. (n.d.). Laser Raman Spectroscopy and Modelling of Diamondoids. Retrieved from [Link]

  • Georgia Southern University. (2009). Computational studies on the mechanical properties of diamond nanotoroids. Retrieved from [Link]

  • ACS Publications. (2023). Hydration Structure of Diamondoids from Reactive Force Fields. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Stanford Digital Repository. (n.d.). Physical properties of materials derived from diamondoid molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Diamondoid. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) NANODIAMONDS: A NEW-FANGLED DRUG DELIVERY SYSTEM. Retrieved from [Link]

  • Routledge. (n.d.). Diamondoids: Synthesis, Properties, and Applications - 1st Edition. Retrieved from [Link]

  • ResearchGate. (2015). Physical properties of materials derived from diamondoid molecules. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Description of Diamondoids. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Adamantane Functionalization at Bridgehead Positions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon (C₁₀H₁₆), possesses a unique rigid cage-like structure resembling a subunit of the diamond lattice.[1] This distinct architecture imparts exceptional physical and chemical properties, including high thermal stability, lipophilicity, and metabolic resistance, making the this compound scaffold a privileged motif in medicinal chemistry, materials science, and catalyst design.[1][2] The molecule has four equivalent tertiary bridgehead (C-1, C-3, C-5, and C-7) and six equivalent secondary methylene bridge (C-2, etc.) positions. The tertiary C-H bonds at the bridgehead positions are significantly more reactive than the secondary ones, primarily due to the increased stability of the resulting 1-adamantyl carbocation and radical intermediates.[1] This inherent reactivity allows for selective functionalization at these bridgehead positions, providing a gateway to a vast array of derivatives with tailored properties.

This guide provides an in-depth exploration of established and modern protocols for the functionalization of this compound at its bridgehead positions. It is designed to be a practical resource for researchers, offering not just step-by-step procedures but also the underlying chemical principles that govern these transformations.

I. Halogenation of this compound Bridgehead Positions

Halogenation is a fundamental and often initial step in the derivatization of this compound. The introduction of a halogen atom, typically bromine, at a bridgehead position transforms the inert hydrocarbon into a versatile intermediate amenable to a wide range of nucleophilic substitutions and organometallic reactions.

A. Bromination

The selective bromination of this compound at a bridgehead position is a robust and widely used reaction. The stability of the 1-adamantyl carbocation intermediate facilitates this electrophilic substitution.

Causality of Experimental Choices:
  • Brominating Agent: Elemental bromine (Br₂) is a common and effective reagent. Its reaction with this compound is believed to proceed via a radical or an electrophilic pathway, often catalyzed by Lewis acids. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer a milder alternative, while bromotrichloromethane in the presence of a catalyst provides another route.[3]

  • Catalyst: While the reaction can proceed thermally, Lewis acids can catalyze the reaction by polarizing the Br-Br bond, increasing its electrophilicity.

  • Temperature: The reaction requires heating to overcome the activation energy for C-H bond cleavage. The specific temperature depends on the brominating agent and the presence of a catalyst.[3]

Protocol 1: Bromination with Elemental Bromine[3]

This protocol describes the direct bromination of this compound using liquid bromine.

Materials:

  • This compound

  • Liquid bromine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, place 10.0 g (0.0734 mol) of this compound.

  • Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[3][4]

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The crude product, 1-bromothis compound, can be purified by distillation or recrystallization.

Protocol 2: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[3]

This method offers a milder alternative to using elemental bromine.

Materials:

  • This compound

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Trichloromethane

  • Reaction vessel

  • Heating apparatus

Procedure:

  • In a reaction vessel, dissolve this compound in 25-30 mL of trichloromethane.

  • Add DBDMH as the brominating reagent. The optimal molar ratio of this compound to DBDMH is 1:1.[3]

  • Heat the reaction mixture to 65-70°C.

  • Maintain this temperature for 24-36 hours.[3]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is then purified to yield 1-bromothis compound.

B. Fluorination

Direct fluorination of this compound can be challenging due to the high reactivity of fluorine. However, electrochemical methods provide a controlled and selective approach to introduce fluorine atoms at the bridgehead positions.

Causality of Experimental Choices:
  • Electrochemical Method: This technique allows for precise control over the reaction potential, enabling selective fluorination.[5]

  • Electrolyte and Fluorine Source: A common system is Et₃N-5HF, which serves as both the electrolyte and the fluorine source.[5]

Protocol: Electrochemical Fluorination of this compound[5]

This protocol provides a general overview of the selective fluorination of this compound.

Materials:

  • This compound

  • Et₃N-5HF electrolyte

  • Electrochemical cell with suitable electrodes (e.g., platinum)

  • Potentiostat

Procedure:

  • Set up the electrochemical cell with the this compound substrate dissolved in the Et₃N-5HF electrolyte.

  • Apply a controlled oxidation potential. The potential is a critical parameter to control the degree of fluorination (mono-, di-, tri-, or tetrafluoroadamantanes).[5]

  • The reaction proceeds with the selective introduction of fluorine atoms at the tertiary carbons (bridgehead positions).[5]

  • Upon completion, the reaction mixture is worked up to isolate the fluorinated this compound derivatives.

II. Oxidation of this compound Bridgehead Positions

A. Hydroxylation

The introduction of a hydroxyl group at the bridgehead position to form 1-adamantanol is a key transformation, as the alcohol can be further functionalized.

Causality of Experimental Choices:
  • Oxidizing Agent: A mixture of nitric acid and sulfuric acid is a potent oxidizing system capable of hydroxylating the strong C-H bonds of this compound.[6] The reaction likely proceeds through the formation of a 1-adamantyl carbocation, which is then trapped by water.

  • Solvent: Acetic acid is often used as a co-solvent to improve the solubility of this compound.[6]

Protocol: Synthesis of 1-Hydroxythis compound[6]

This protocol describes the direct hydroxylation of this compound.

Materials:

  • This compound

  • Nitric acid (56%)

  • Sulfuric acid (94%)

  • Glacial acetic acid

  • Chloroform

  • Reaction vessel with stirrer and condenser

Procedure:

  • In a reactor, combine 3 mL of 56% HNO₃, 13 mL of 94% H₂SO₄, and 6 mL of glacial acetic acid. The temperature should be maintained below 30°C.[6]

  • Add 12 mL of chloroform and 4 g (0.029 mol) of this compound.

  • Heat the mixture to 50°C for 25 minutes and maintain this temperature for 30 minutes.

  • Increase the temperature to 60°C and hold for 30 minutes.[6]

  • After the reaction, the work-up procedure involves quenching the reaction mixture with water and extracting the product.

  • Purification by recrystallization yields 1-hydroxythis compound.

B. Carboxylation (Koch-Haaf Reaction)

The Koch-Haaf reaction is a classic and efficient method for the direct carboxylation of this compound at a bridgehead position to yield 1-adamantanecarboxylic acid.

Causality of Experimental Choices:
  • Reagents: The reaction utilizes a strong acid (sulfuric acid) to generate the 1-adamantyl carbocation. Formic acid serves as the source of carbon monoxide in situ, which is then attacked by the carbocation. t-Butyl alcohol can also be used as a precursor to generate a carbocation that facilitates the reaction.[7]

  • Solvent: Carbon tetrachloride is often used as a co-solvent.[7]

Protocol: Synthesis of 1-Adamantanecarboxylic Acid[7]

Materials:

  • This compound

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • t-Butyl alcohol

  • Three-necked flask with stirrer, thermometer, and dropping funnel

  • Ice bath

Procedure:

  • In a 1-L three-necked flask, charge 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mol) of this compound.[7]

  • Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.

  • Slowly add a solution of 29.6 g (38 mL, 0.40 mol) of t-butyl alcohol in 55 g (1.2 mol) of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25°C.[7]

  • Stir for an additional 30 minutes and then pour the reaction mixture onto 700 g of crushed ice.

  • The precipitated crude 1-adamantanecarboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization from methanol/water.

III. C-H Activation Strategies for Bridgehead Functionalization

Modern synthetic methods have focused on the direct functionalization of C-H bonds, offering more atom-economical and efficient routes to substituted adamantanes.

A. Photocatalytic C-H Alkylation

Photoredox catalysis has emerged as a powerful tool for the activation of strong C-H bonds under mild conditions.

Causality of Experimental Choices:
  • Photocatalyst: Iridium-based photocatalysts are commonly used to initiate the reaction upon irradiation with visible light.[8]

  • Hydrogen Atom Transfer (HAT) Catalyst: A co-catalyst, such as a quinuclidine derivative, is often employed to selectively abstract a hydrogen atom from the this compound bridgehead position, generating the 1-adamantyl radical.[9][10]

  • Alkene Acceptor: The generated adamantyl radical then adds to an electron-deficient alkene in a Giese-type reaction.[8]

General Workflow for Photocatalytic C-H Alkylation

Caption: Generalized workflow for photocatalytic C-H alkylation of this compound.

Protocol: Photocatalytic Alkylation of this compound (Representative)[11]

This is a representative protocol based on published methods. Specific conditions may vary depending on the photocatalyst, HAT catalyst, and alkene used.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

  • Quinuclidine-based HAT catalyst

  • Anhydrous solvent (e.g., acetonitrile)

  • Schlenk tube or vial

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound, the alkene, the iridium photocatalyst, and the HAT catalyst.

  • Add the anhydrous solvent and degas the solution.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography.

B. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed borylation is a powerful method for converting C-H bonds into C-B bonds. The resulting boronate esters are highly versatile intermediates that can be used in a variety of cross-coupling reactions.

Causality of Experimental Choices:
  • Iridium Catalyst: Iridium complexes, often with bipyridine-based ligands, are highly effective for C-H borylation.[12][13]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common boron source.

  • Regioselectivity: For unsubstituted this compound, the reaction occurs at the bridgehead positions. The regioselectivity is primarily governed by steric factors.[13]

General Protocol for Iridium-Catalyzed C-H Borylation

Iridium-Catalyzed C-H Borylation This compound This compound Reaction C-H Borylation This compound->Reaction B2pin2 B₂pin₂ B2pin2->Reaction Ir_cat [Ir] Catalyst + Ligand Ir_cat->Reaction Solvent Solvent (e.g., THF, Cyclohexane) Solvent->Reaction Heat Heat Heat->Reaction Product 1-Adamantylboronate Ester Reaction->Product

Sources

Adamantane as a Rigid Scaffold in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Medicinal Chemistry

This compound, a tricyclic hydrocarbon with a unique diamondoid structure, has carved a significant niche in medicinal chemistry as a privileged scaffold.[1][2] Its rigid, symmetrical, and lipophilic nature provides a powerful tool for medicinal chemists to overcome common challenges in drug design, such as poor pharmacokinetic properties and metabolic instability.[3][4] The incorporation of an this compound moiety can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often transforming a promising lead compound into a viable clinical candidate.[3][5]

First recognized for its therapeutic potential with the development of the antiviral agent amantadine, the application of this compound has expanded to a wide range of diseases, including neurodegenerative disorders, diabetes, and cancer.[6][7] This guide provides an in-depth exploration of the strategic use of this compound as a rigid scaffold, complete with comparative data, detailed experimental protocols, and the scientific rationale behind its application.

Physicochemical and Pharmacokinetic Impact of the this compound Scaffold

The introduction of an this compound group into a molecule imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.

Lipophilicity and Solubility

This compound is inherently lipophilic, a property that can be quantified by its high octanol-water partition coefficient (logP). The addition of an this compound moiety can significantly increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[8] It has been estimated that the incorporation of an adamantyl group can increase the calculated logP (cLogP) value of a drug by approximately 3.1 log units.[8] However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility. In some cases, bioisosteric replacement of a phenyl group with a less lipophilic bicyclic group can improve water solubility while maintaining potency.[9]

Metabolic Stability

The rigid, cage-like structure of this compound is resistant to metabolic degradation.[10] By strategically placing the this compound scaffold near a metabolically labile functional group, it can act as a steric shield, protecting the group from enzymatic cleavage and thereby increasing the drug's plasma half-life and overall stability.[8][11] For example, in a series of soluble epoxide hydrolase (sEH) inhibitors, the introduction of a single methyl group to the this compound scaffold led to a 4-fold increase in potency without a significant loss of metabolic stability. However, the addition of two or three methyl groups resulted in an 8-fold and 98-fold decrease in stability in human liver microsomes, respectively, highlighting the nuanced effects of substitution.[10]

Rigidity and Conformational Restriction

Unlike flexible alkyl chains or rotatable phenyl rings, the this compound scaffold is conformationally locked. This rigidity allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.[3][12] This property is particularly valuable in structure-activity relationship (SAR) studies, as it reduces the conformational ambiguity of the ligand.

Data Presentation: Comparative Analysis

The following tables provide a quantitative comparison of the properties of drugs and compounds containing an this compound scaffold versus their non-adamantane analogues.

Table 1: Physicochemical Properties of this compound-Containing Drugs and Analogues

CompoundStructureMolecular Weight ( g/mol )cLogP
Amantadine 1-Aminothis compound151.25~2.4
Memantine 1-Amino-3,5-dimethylthis compound179.30~3.3
Saxagliptin This compound-based DPP-4 inhibitor315.41~1.4
Sitagliptin Non-adamantane DPP-4 inhibitor407.32~1.9
Vildagliptin Non-adamantane DPP-4 inhibitor303.37~0.6

Note: cLogP values are estimates and can vary based on the calculation method.

Table 2: In Vitro Potency of DPP-4 Inhibitors

InhibitorTargetKi (nM)IC50 (nM)
Saxagliptin Human DPP-41.30.5
5-hydroxy saxagliptin (active metabolite) Human DPP-42.6-
Vildagliptin Human DPP-4-34
Sitagliptin Human DPP-4-19

Data compiled from studies on DPP-4 inhibitors.[13][14]

Strategic Applications of the this compound Scaffold

The unique properties of this compound have been successfully exploited in several therapeutic areas.

Antiviral Agents: The M2 Proton Channel Blockade

The discovery of amantadine's activity against the influenza A virus marked the first therapeutic application of an this compound derivative. Amantadine and its analogue, rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[11] The bulky this compound cage physically occludes the channel, preventing proton transport.

Neuroprotective Agents: NMDA Receptor Antagonism

Memantine, an this compound derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[15][16] In neurodegenerative conditions like Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal cell death. Memantine's moderate affinity and rapid unblocking kinetics help to normalize glutamatergic neurotransmission without interfering with normal synaptic activity. The lipophilicity imparted by the this compound and methyl groups facilitates its entry into the central nervous system.

Antidiabetic Agents: DPP-4 Inhibition

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6][12] The this compound moiety in saxagliptin plays a crucial role in its binding to the S2' subsite of the DPP-4 enzyme, contributing to its high potency and prolonged inhibition.[13]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key this compound-based building blocks and the assessment of metabolic stability.

Protocol 1: Synthesis of 1-Adamantylamine Hydrochloride (Amantadine HCl)

This two-step protocol describes the synthesis of 1-adamantylamine hydrochloride from this compound.[4][11]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • In a chemical reactor, slowly add 765 mL of nitric acid (16.5 mol) to 205.5 g of this compound (1.5 mol) at room temperature.

  • Stir the suspension for one hour.

  • Add 863 mL of formamide (21 mol) to the mixture.

  • Heat the mixture to 80°C and stir for five hours.

  • Pour the reaction mixture into 3.0 L of ice-cold water and stir for 30 minutes at 0-5°C.

  • Filter the precipitate, wash with 200 mL of ice-cold water, and dry under vacuum to obtain crude N-(1-adamantyl)formamide.

Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

  • Prepare a mixture of 25 mL of 36% aqueous hydrochloric acid (0.3 mol) and 25 mL of methanol.

  • Add 17.93 g of N-(1-adamantyl)formamide (0.1 mol) to the acidic methanol solution.

  • Stir the mixture at ambient temperature for 10 minutes.

  • Reflux the mixture at 70-75°C for one hour, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under vacuum to yield 1-adamantylamine hydrochloride. The product can be further purified by crystallization from an ethanol/ethyl acetate mixture.[11]

Protocol 2: General Procedure for Incorporating an this compound Moiety via Amide Coupling

This protocol outlines a general method for coupling an this compound carboxylic acid to a primary or secondary amine of a lead compound.

  • Dissolve 1 equivalent of 1-adamantanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 1 equivalent of the amine-containing lead compound to the reaction mixture.

  • Stir the reaction at room temperature until completion, typically 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired this compound-amide conjugate.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol describes a general procedure to assess the metabolic stability of an this compound-containing compound.[8]

Materials:

  • This compound-containing test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • Internal Standard (IS) solution (a structurally similar, stable compound)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the 96-well plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualization of Concepts

Workflow for this compound-Based Drug Design

workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization A Identify Lead Compound B Select this compound Attachment Point A->B Rationale C Synthesize this compound Building Block B->C Strategy D Couple this compound to Lead Compound C->D Coupling E Assess Target Binding Affinity D->E Biological Activity F Determine Metabolic Stability (HLM) E->F ADME Profile G Evaluate Physicochemical Properties (logP, Solubility) F->G Drug-likeness H Analyze SAR Data G->H Data Analysis I Iterative Design & Synthesis H->I Refinement I->B Loop

Caption: A generalized workflow for the design and optimization of this compound-containing drug candidates.

Mechanism of M2 Channel Blockade by Amantadine

M2_Blockade cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel M2 Proton Channel (Tetramer) Extracellular Transmembrane Cytoplasmic viral_core Viral Core (vRNP) M2_channel:p2->viral_core Proton Influx (Uncoating) protons_out H+ protons_out->M2_channel:p2 Acidification protons_in H+ amantadine Amantadine amantadine->M2_channel:p2 Blocks Channel

Caption: this compound physically obstructs the M2 proton channel, inhibiting viral uncoating.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its ability to enhance lipophilicity, improve metabolic stability, and provide a rigid framework for precise pharmacophore orientation makes it an attractive tool for medicinal chemists.[3][10] The successful clinical application of this compound-containing drugs across various therapeutic areas is a testament to its utility.[7]

Future research will likely focus on the development of novel, multi-functionalized this compound derivatives and the exploration of hetero-adamantanes (where a carbon atom in the cage is replaced by a heteroatom) to further fine-tune physicochemical properties.[3] As synthetic methodologies become more sophisticated, the strategic incorporation of the this compound scaffold will continue to be a key strategy in the design of the next generation of therapeutic agents.

References

  • Unlocking therapeutic potential: the role of this compound in drug discovery. (2024). ConnectSci. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the this compound structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

  • Danysz, W., & Parsons, C. G. (1998). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of neural transmission. Supplementum, 54, 91–104. [Link]

  • In silico ADME and drug-likeness properties of memantine, amantadine and compounds 1-13. (n.d.). ResearchGate. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. (n.d.). ACS Publications. [Link]

  • The this compound scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry. [Link]

  • Structure activity relationship of this compound compounds. (n.d.). ResearchGate. [Link]

  • Rauf, A., Le, K., Eurtivong, C., Chanthew, P., Kalra, S., Tuntiwechapikul, W., ... & Rehan, M. (2021). Structural Insights and Docking Analysis of this compound-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5347. [Link]

  • Szelke, H., Kánai, K., Gáll, T., Szabadkai, I., Kocsis, B., Veres, M., ... & Pál, S. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

  • This compound-containing drug delivery systems. (2023). Pharmacia. [Link]

  • Structure activity relationship. (n.d.). ResearchGate. [Link]

  • Edwards, A. M., Kwegyir-Afful, A. K., Ekkati, A. R., & Villegas, L. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585–11601. [Link]

  • Burmistrov, V. V., Morisseau, C., Karlov, D. S., Pitushkin, D. N., Butov, G. M., & Hammock, B. D. (2018). Effects of this compound alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic chemistry, 76, 510–527. [Link]

  • Korabecny, J., Cabelova, P., Papajik, T., & Kuca, K. (2019). This compound - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 26(30), 5664–5696. [Link]

  • Memantine vs Amantadine. (n.d.). Power. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • Aldrich, P. E., Hermann, E. C., Meier, W. E., Paulshock, M., Prichard, W. W., Snyder, J. A., & Watts, J. C. (1971). Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(7), 535–543. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry. [Link]

  • Multifunctional this compound derivatives as new scaffolds for the multipresentation of bioactive peptides. (n.d.). ResearchGate. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (2020). Molecules. [Link]

  • Distribution and Dynamics of Adamantanes in a Lipid Bilayer. (2010). Biophysical Journal. [Link]

  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). Pharmaceutics. [Link]

  • Synthetic Analogues of Aminothis compound as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2018). Molecules. [Link]

  • Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. (2024). Philadelphia Integrative Psychiatry. [Link]

  • Comparative study of the elastic properties of this compound and 1-chlorothis compound at high pressure and different temperatures and at order–disorder transitions. (2018). RSC Publishing. [Link]

  • This compound derivatives: Pharmacological and toxicological properties (Review). (n.d.). ResearchGate. [Link]

  • Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. (1994). Journal of Neural Transmission. Supplementum. [Link]

  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. (2007). Drug Metabolism Letters. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. (2013). SciSpace. [Link]

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. (2012). BMC Pharmacology. [Link]

  • Potency, selectivity and prolonged binding of saxagliptin to DPP4: Maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. (n.d.). ResearchGate. [Link]

  • Saxagliptin. (n.d.). PubChem. [Link]

  • Saxagliptin, a potent, selective inhibitor of DPP-4, does not alter the pharmacokinetics of three oral antidiabetic drugs (metformin, glyburide or pioglitazone) in healthy subjects. (2011). Diabetes, Obesity and Metabolism. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (2017). Diabetes, Obesity and Metabolism. [Link]

Sources

Application Notes and Protocols: Adamantane in Polymer Science for High-Performance Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diamondoid Advantage in Polymer Chemistry

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique, rigid, and perfectly symmetrical cage-like structure analogous to a subunit of the diamond lattice.[1][2] This diamondoid architecture is not merely a chemical curiosity; it is the cornerstone of a class of high-performance polymers with exceptional properties. When incorporated into polymer chains, either as a pendant group or within the backbone, this compound imparts a remarkable combination of thermal stability, mechanical robustness, and desirable optical characteristics.[3][4][5]

The bulky, three-dimensional nature of the this compound moiety physically restricts the mobility of polymer chains, leading to a significant increase in the glass transition temperature (Tg) and thermal decomposition temperature (Td).[6][7] This inherent stability makes this compound-containing polymers prime candidates for applications in demanding environments, such as aerospace, electronics, and advanced coatings.[4][7] Furthermore, the introduction of this compound can enhance solubility in organic solvents, a crucial factor for processability.[4][8]

These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of this compound-based polymers for creating high-performance plastics. We will delve into specific protocols, present comparative data, and explore the structure-property relationships that make these materials a frontier in polymer science.

I. Synthesis of this compound-Containing Polymers: Pathways to Performance

The versatility of this compound chemistry allows for its incorporation into a wide array of polymer families. The choice of synthetic route is dictated by the desired polymer architecture (pendant vs. backbone integration) and the target application.

A. This compound-Based Polyimides: The Pinnacle of Thermal Stability

This compound-containing polyimides are renowned for their exceptional thermal and mechanical properties.[7] The synthesis typically follows a conventional two-stage process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.

This protocol details the synthesis of a polyimide from an this compound-based diamine, such as 2,2-bis[4-(4-aminophenoxy)phenyl]this compound, and a commercial dianhydride like pyromellitic dianhydride (PMDA).[8][9]

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]this compound (this compound-based diamine)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas

  • Glass plates

  • High-temperature oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the this compound-based diamine in anhydrous NMP to create a solution of desired concentration (e.g., 15-20 wt%).[9]

    • Under a continuous nitrogen purge, slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.[9]

    • Continue stirring for 24 hours at room temperature to allow the formation of a viscous poly(amic acid) solution. The viscosity can be monitored as an indicator of polymerization progress.

  • Film Casting and Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure uniform thickness.

    • Place the cast film in a high-temperature oven and perform a stepwise heating program under a nitrogen atmosphere:

      • 100°C for 1 hour to slowly remove the solvent.

      • 150°C for 1 hour.

      • 200°C for 1 hour.

      • 250°C for 1 hour.

      • 300°C for 1 hour to ensure complete imidization.[8]

    • After the thermal treatment, allow the oven to cool down slowly to room temperature to prevent thermal shock and cracking of the film.

    • Carefully peel the resulting flexible, transparent polyimide film from the glass plate.

Diagram 1: Synthesis of this compound-Based Polyimide

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Film Casting & Thermal Imidization AdamantaneDiamine This compound-based Diamine NMP NMP Solvent (Room Temperature, N2) AdamantaneDiamine->NMP PMDA Pyromellitic Dianhydride (PMDA) PMDA->NMP PolyamicAcid Poly(amic acid) Solution NMP->PolyamicAcid 24h Stirring Casting Film Casting on Glass Plate PolyamicAcid->Casting Heating Stepwise Heating (100-300°C, N2) Casting->Heating PolyimideFilm This compound Polyimide Film Heating->PolyimideFilm

Caption: Workflow for the two-stage synthesis of an this compound-based polyimide film.

B. This compound-Containing Methacrylate Polymers: Enhancing Optical and Mechanical Properties

Incorporating this compound as a pendant group in methacrylate polymers, such as poly(methyl methacrylate) (PMMA), significantly improves their thermal and mechanical properties while maintaining excellent optical transparency.[10][11]

This protocol describes the synthesis of poly(1-adamantyl methacrylate) (PADMA) via free radical polymerization.[10]

Materials:

  • 1-Adamantyl methacrylate (ADMA) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • Polymerization:

    • In a Schlenk flask, dissolve the ADMA monomer and a catalytic amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

    • De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • After backfilling with nitrogen, place the flask in a preheated oil bath at 60-70°C and stir for 24 hours.

  • Purification:

    • After the reaction, cool the flask to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, under vigorous stirring.

    • Collect the white precipitate by filtration.

    • Redissolve the polymer in a small amount of a good solvent (e.g., tetrahydrofuran or chloroform) and re-precipitate it in methanol to further purify it.

    • Dry the final polymer in a vacuum oven at 60°C until a constant weight is achieved.

Diagram 2: Free Radical Polymerization of ADMA

G Monomer ADMA Monomer Polymerization Polymerization (24h) Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene (60-70°C, N2) Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation PADMA Purified PADMA Polymer Precipitation->PADMA

Caption: Schematic of the free radical polymerization process for synthesizing PADMA.

II. Characterization and Performance Data

The incorporation of this compound leads to quantifiable improvements in the performance of plastics. The following sections summarize key properties and provide protocols for their characterization.

A. Thermal Properties: Resisting the Heat

The most significant advantage of this compound-based polymers is their enhanced thermal stability. This is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the weight loss of a material as a function of temperature. The 5% or 10% weight loss temperature (T₅% or T₁₀%) is a common metric for thermal stability. This compound-based polyimides consistently exhibit T₅% values above 500°C.[7][8] Similarly, poly(1,3-adamantane) derivatives show 10% weight loss temperatures in the range of 470-488°C.[6][12]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. The bulky this compound structure restricts segmental chain mobility, leading to significantly elevated Tg values.[7] For instance, this compound-containing polyimides can have Tg values ranging from 285°C to 440°C.[7]

Table 1: Comparative Thermal Properties of this compound-Based Polymers

Polymer SystemThis compound ContentGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (T₅%) (°C)
Aromatic Polyimide (Reference)0%~250-350~450-500
This compound-based PolyimideVaries285 - 440[7]> 500[7][8]
Poly(methyl methacrylate) (PMMA)0%~105~300
Poly(1-adamantyl methacrylate) (PADMA)100%~193[13]> 350[10]
Polyethylene (HDPE)0%-~441[2]
Poly(1,3-adamantylene alkylene)sVaries-452 - 456[2]
B. Mechanical Properties: Strength and Stiffness

The rigidity of the this compound cage also translates to improved mechanical strength and stiffness in the resulting polymers.[14] Tensile testing is the standard method to quantify these properties.

  • Tensile Strength: The maximum stress a material can withstand before breaking.

  • Young's Modulus: A measure of the material's stiffness.

Table 2: Mechanical Properties of this compound-Containing Polymers

Polymer SystemThis compound ContentTensile Strength (MPa)Young's Modulus (GPa)
Aromatic Polyamide (Reference)0%~70-90[14]~2.0-3.0[14]
This compound-based Cardo PolyamideVaries91-101[14]Not Reported
Aromatic Polyimide (Reference)0%~80-120[14]~2.0-3.5[14]
This compound-based PolyimideVaries98-158[14][15]2.8-3.4[14][15]

The incorporation of this compound restricts polymer chain mobility, leading to enhanced intermolecular interactions and thus, improved tensile strength and stiffness.[14]

C. Optical and Dielectric Properties: Clarity and Insulation

For applications in optics and microelectronics, properties like transparency and dielectric constant are crucial. This compound-containing polymers often exhibit favorable characteristics in these areas.

  • Optical Transparency: this compound-containing methacrylate polymers show high transparency (>95%) in the UV-visible region.[10][11]

  • Refractive Index: These polymers also have higher refractive indexes (1.51–1.52) compared to conventional PMMA.[10][11]

  • Dielectric Constant: The bulky, nonpolar nature of this compound can increase the free volume within the polymer matrix and reduce water absorption, leading to a lower dielectric constant.[16] This is a highly desirable property for interlayer dielectrics in integrated circuits.

III. Applications of this compound-Based High-Performance Plastics

The unique combination of properties imparted by this compound opens up a wide range of advanced applications:

  • Aerospace and Automotive: As components in composites and high-temperature adhesives due to their thermal stability and mechanical strength.[7]

  • Microelectronics: As low-dielectric constant materials for insulation in integrated circuits and as photoresist materials for lithography due to their high carbon-to-hydrogen ratio and transparency at deep UV wavelengths.[4][17]

  • Optical Materials: For lenses, coatings, and optical films requiring high transparency, refractive index, and thermal stability.[4][10]

  • Gas Separation Membranes: The intrinsic microporosity of some this compound-containing polymers makes them suitable for gas separation applications.[18]

IV. Conclusion

The incorporation of the this compound moiety into polymer structures is a powerful and proven strategy for developing high-performance plastics. The diamondoid's inherent rigidity, bulkiness, and thermal stability translate directly into materials with superior thermal resistance, mechanical strength, and desirable optical and dielectric properties. The synthetic protocols and characterization data presented in these notes provide a solid foundation for researchers to explore and innovate in this exciting field of polymer science. The continued development of this compound-based polymers promises to push the boundaries of material performance in a multitude of high-tech applications.

References

adamantane derivatives in the development of antiviral drugs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Research and Development of Adamantane-Based Antiviral Agents

Abstract

The this compound scaffold, a perfectly symmetrical and highly lipophilic tricyclic hydrocarbon, represents a cornerstone in the history of antiviral drug discovery.[1] Its journey began in the 1960s with the development of amantadine and rimantadine, the first licensed synthetic antivirals for the prophylaxis and treatment of influenza A.[2][3] While their initial success was revolutionary, the rapid emergence of viral resistance rendered them largely obsolete for this indication.[4][5] However, the unique physicochemical properties of the this compound "lipophilic bullet" continue to make it a privileged scaffold in medicinal chemistry.[1][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, challenges, and modern applications of this compound derivatives. We will explore their classical role as influenza M2 ion channel inhibitors, delve into the molecular basis of resistance, and highlight resurgent interest in their activity against other pathogens, including SARS-CoV-2. This document provides field-proven, step-by-step protocols for the synthesis, in vitro evaluation, and in vivo testing of novel this compound-based antiviral candidates.

The Classical Mechanism: Inhibition of the Influenza A M2 Proton Channel

The primary antiviral action of first-generation adamantanes like amantadine and rimantadine is the targeted inhibition of the influenza A virus M2 protein.[7][8] The M2 protein is a homotetrameric integral membrane protein that functions as a pH-activated proton channel.[7][9]

Causality of Inhibition:

  • Viral Entry: Upon entering the host cell via endocytosis, the influenza virion is trapped within an endosome.

  • Acidification: The host cell actively pumps protons into the endosome, lowering its internal pH.

  • M2 Channel Activation: This acidic environment activates the M2 proton channel, allowing protons to flow from the endosome into the interior of the virion.[9][10]

  • Uncoating: The acidification of the viral core weakens the interaction between the viral ribonucleoprotein (vRNP) complex and the matrix protein (M1), triggering the disassembly, or "uncoating," of the virus.[11][12] This releases the viral genetic material into the cytoplasm, a prerequisite for replication.[9]

  • Blockade by Adamantanes: Amantadine and its derivatives physically lodge themselves within the pore of the M2 channel, effectively blocking the influx of protons.[7][13] This prevents the acidification of the virion, halts the uncoating process, and traps the viral genome within its capsid, thereby aborting the infection cycle.[10]

A secondary mechanism has also been proposed, where in some strains, the M2 inhibition leads to pH changes that alter the conformation of hemagglutinin during its processing, thus interfering with late-stage viral assembly.[7]

M2_Inhibition cluster_endosome Endosome (Acidic pH) virion {Influenza A Virion | { M2 Channel | vRNP}} virion->cytoplasm vRNP Release (Uncoating) protons_out H+ protons_out->virion:m2 Proton Influx amantadine Amantadine Derivative amantadine->virion:m2 replication Viral Replication (Blocked)

Caption: Mechanism of this compound Antivirals against Influenza A.

The Achilles' Heel: Widespread Viral Resistance

The clinical utility of amantadine and rimantadine against influenza has been nullified by the global prevalence of resistant strains.[5][14] Resistance emerges rapidly due to single point mutations in the gene encoding the transmembrane domain of the M2 protein.[14][15]

The most common mutation, S31N (a serine to asparagine substitution at position 31), accounts for the vast majority of resistant viruses.[14][16] This and other mutations are believed to sterically hinder the binding of the drug within the M2 channel pore or alter the channel's structure, rendering the drug ineffective. Surveillance data from the mid-2000s showed a dramatic increase in resistance, with rates in some circulating strains reaching over 90-100%.[4][14]

M2 Mutation Amino Acid Change Prevalence in Resistant Strains Reference
S31NSerine → Asparagine>95%[16]
V27AValine → Alanine~1%[16]
L26FLeucine → PhenylalanineVery Rare (<0.2%)[16]
A30TAlanine → ThreonineVery Rare (<0.2%)[16]

A New Frontier: Adamantanes Beyond Influenza

The inherent drug-like properties of the this compound cage have spurred investigation into its efficacy against a range of other viruses, with significant interest resurging during the COVID-19 pandemic.[2][17]

Activity Against SARS-CoV-2

Several in vitro and preclinical studies have demonstrated that this compound derivatives can inhibit SARS-CoV-2 replication.[18][19] The proposed mechanisms are distinct from M2 inhibition and appear to be multifactorial:

  • Viroporin E Channel Blockade: Molecular docking studies suggest that adamantanes may block the ion channel function of the SARS-CoV-2 E (Envelope) protein, which is crucial for viral propagation.[17]

  • Inhibition of Host Proteases: Amantadine may increase the pH of endosomes, thereby inhibiting the action of host cell proteases like Cathepsin L, which are required for viral entry into the cell.[17][20]

  • NMDA Receptor Antagonism: Amantadine and memantine are known NMDA receptor antagonists. This action could mitigate the neurological complications of COVID-19 and potentially inhibit viral entry into neuronal cells.[17][21]

Compound Virus/Cell Line IC₅₀ (µM) Reference
AmantadineSARS-CoV-2 / Vero E6-TMPRSS2-ACE2120 - 130[19][22]
RimantadineSARS-CoV-2 / Vero E6-TMPRSS2-ACE230 - 40[19][22]
TromantadineSARS-CoV-2 / Human Epithelial Cells60 - 100[18][19]
Derivative 3F4SARS-CoV-2 / Vero CCL-810.32[23][24]
Derivative 3F5SARS-CoV-2 / Vero CCL-810.44[23][24]

Experimental Protocols for Drug Development

The following protocols provide a validated framework for the synthesis and evaluation of novel this compound derivatives as antiviral agents.

Protocol 1: General Synthesis of a 1-N-Substituted Aminothis compound Derivative

This protocol describes a common pathway for functionalizing the this compound core, a critical first step in generating novel derivatives.[1][25]

Rationale: The tertiary carbon positions of this compound are the most reactive and can be readily functionalized. Bromination provides a versatile intermediate that can be substituted with various amines to explore structure-activity relationships (SAR).

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Desired primary or secondary amine (R-NH₂)

  • Solvent for substitution (e.g., acetonitrile)

  • Base (e.g., triethylamine)

  • Standard glassware for organic synthesis, reflux condenser, magnetic stirrer

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Bromination of this compound: a. Dissolve this compound in an anhydrous solvent in a round-bottom flask. b. Slowly add an equimolar amount of bromine (Br₂) to the solution at room temperature with stirring. c. Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC. d. After cooling, quench the reaction with a sodium thiosulfate solution to remove excess bromine. e. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromothis compound.

  • Nucleophilic Substitution with Amine: a. Dissolve the synthesized 1-bromothis compound in a suitable solvent like acetonitrile. b. Add 1.2 equivalents of the desired amine (R-NH₂) and 1.5 equivalents of a base (e.g., triethylamine) to the solution. c. Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC. d. Upon completion, cool the mixture and remove the solvent in vacuo. e. Resuspend the residue in an organic solvent and wash with water to remove salts. f. Dry the organic layer and concentrate.

  • Purification: a. Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-N-substituted aminothis compound derivative. b. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antiviral Evaluation Workflow

This workflow is essential for determining a compound's specific antiviral activity and its therapeutic window. It involves parallel cytotoxicity and efficacy assays.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assessment start Novel this compound Derivative ct1 Plate Host Cells (e.g., MDCK, Vero E6) start->ct1 ef1 Plate Host Cells start->ef1 ct2 Add Serial Dilutions of Compound ct1->ct2 ct3 Incubate for 48-72h ct2->ct3 ct4 Perform Viability Assay (e.g., MTT, MTS) ct3->ct4 ct_result Calculate CC₅₀ (50% Cytotoxic Conc.) ct4->ct_result si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ ct_result->si_calc ef2 Pre-treat with Serial Dilutions of Compound ef1->ef2 ef3 Infect Cells with Virus (e.g., Influenza A, SARS-CoV-2) ef2->ef3 ef4 Incubate for 48-72h ef3->ef4 ef5 Perform Plaque Reduction or Yield Reduction Assay ef4->ef5 ef_result Calculate IC₅₀ (50% Inhibitory Conc.) ef5->ef_result ef_result->si_calc

Caption: Standard workflow for in vitro evaluation of antiviral compounds.

A. Cytotoxicity Assay (MTT Method)

Rationale: To determine the concentration of the drug that is toxic to the host cells. A good antiviral candidate must be effective at non-toxic concentrations.

Procedure:

  • Seed host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivative in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (cell control) and medium only (blank).

  • Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated controls and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

B. Plaque Reduction Assay

Rationale: This "gold standard" assay measures the ability of a compound to inhibit the production of infectious virus particles, which form visible zones of cell death (plaques) in a cell monolayer.[1]

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the this compound derivative.

  • Remove the growth medium, wash the cells, and add the compound dilutions. Incubate for 1 hour.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound dilutions.

  • Incubate the plates until plaques are visible (typically 2-4 days).

  • Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the 50% inhibitory concentration (IC₅₀).

Protocol 3: In Vivo Efficacy in a Hamster Model of SARS-CoV-2 Infection

Rationale: Animal models are critical for evaluating a drug's efficacy, safety, and pharmacokinetics in a living system. The Syrian hamster model is well-established for SARS-CoV-2 as it recapitulates key aspects of human infection.[18][26]

Materials:

  • Golden Syrian hamsters (6-8 weeks old)

  • SARS-CoV-2 viral stock

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 3 (BSL-3) facility and appropriate PPE

  • Equipment for tissue homogenization and viral load quantification (RT-qPCR)

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign animals to groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control if available).

  • Prophylactic Dosing: Begin administration of the test compound or vehicle control 12-24 hours prior to infection. Continue dosing as per the desired schedule (e.g., once daily).

  • Infection: Lightly anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.

  • Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

  • Endpoint and Tissue Collection: At a predetermined endpoint (e.g., 3-5 days post-infection), humanely euthanize the animals.

  • Collect relevant tissues, particularly the lungs, for virological analysis.

  • Viral Load Quantification: Homogenize a portion of the lung tissue, extract viral RNA, and quantify the viral load using RT-qPCR targeting a specific viral gene (e.g., N gene).

  • Analysis: Compare the viral titers in the lungs of the treated groups to the vehicle control group. A statistically significant reduction in viral load indicates in vivo efficacy.[18][26]

Future Perspectives and Conclusion

Despite the challenge of resistance in influenza A, the this compound scaffold is far from obsolete. Current research is focused on creating next-generation derivatives that can overcome these limitations and broaden the antiviral spectrum.[6][27] Key strategies include:

  • Scaffold Modification: Synthesizing derivatives with larger, more lipophilic adducts that may act via alternative mechanisms or bind to mutated M2 channels.[27][28]

  • Hybrid Molecules: Conjugating the this compound moiety to other pharmacophores to create dual-target inhibitors.[29]

  • Targeting Host Factors: Developing this compound-based compounds that modulate host cell processes required for viral replication, a strategy that may be less prone to resistance.[17]

References

  • Lim SY, Guo Z, Liu P, McKay LGA, Storm N, Griffiths A, Qu MD, Finberg RW, Somasundaran M, Wang JP. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID. 2022 Nov;2(11):1551-1563. [Link]

  • de Almeida Marques, D.P. et al. New anti-SARS-CoV-2 aminothis compound compounds as antiviral candidates for the treatment of COVID-19. Virus Res 2024, 340: 199291. [Link]

  • Hurt AC, Chotpitayasunondh T, Cox NJ, Daniels R, Fry AM, Gubareva LV, Hayden FG, Hui DS, Hungnes O, Lackenby A, Lim W. This compound resistance in seasonal human influenza A viruses. Can J Infect Dis Med Microbiol. 2009 Winter;20(4):e148-50. [Link]

  • Al-Kuraishy HM, Al-Gareeb AI, Qusti S, Al-Hussaniy HA, Alexiou A, Batiha GE. Potential for the Repurposing of this compound Antivirals for COVID-19. Drugs R D. 2021 Sep;21(3):233-244. [Link]

  • Winum JY, Scozzafava A, Montero JL, Supuran CT. The lipophilic bullet hits the targets: medicinal chemistry of this compound derivatives. ChemMedChem. 2006 Sep;1(9):953-60. [Link]

  • Bright RA, Medina MJ, Xu X, Sturmfels A, Wallis TR, Daly JM, Cox NJ, Klimov AI. This compound resistance among influenza A viruses isolated early during the 2005-2006 influenza season in the United States. JAMA. 2006 Feb 22;295(8):891-4. [Link]

  • Pellicciari R, Fioretti MC, Cogolli P, Tiecco M. This compound derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung. 1980;30(12):2103-5. [Link]

  • Dong G, Peng C, Luo J, Wang C, Han L, Wu B, He H, Ji G, Zhang D, Zhang Z. This compound-Resistant Influenza A Viruses in the World (1902-2013): Frequency and Distribution of M2 Gene Mutations. PLoS One. 2015 Mar 13;10(3):e0119115. [Link]

  • Bright RA, Medina MJ, Xu X, et al. This compound Resistance Among Influenza A Viruses Isolated Early During the 2005-2006 Influenza Season in the United States. JAMA. 2006;295(8):891–894. [Link]

  • Hay AJ, Wolstenholme AJ, Skehel JJ, Smith MH. The molecular basis of the specific anti-influenza action of amantadine. EMBO J. 1985 Sep;4(9):2363-9. [Link]

  • De Clercq E, Murr M, Stalla-Bourdillon B. Synthesis and antiviral activity evaluation of some new aminothis compound derivatives. 2. J Med Chem. 1994 Sep 2;37(18):2984-9. [Link]

  • BrainKart. Antiinfluenza Agents: Amantadine and Rimantadine. Published January 2, 2018. [Link]

  • Dolin R, Reichman RC, Madore HP, Maynard R, Linton PN, Webber-Jones J. A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. N Engl J Med. 1982 Sep 2;307(10):580-4. [Link]

  • Moiseev IK, Zemtsova MN, Trakhtenberg PL, Kolyadko NS, Boreko EI, Votyakov VI, Korobchenko LV, Savochkina IV. Synthesis and antiviral activity of new this compound derivatives. Pharmaceutical Chemistry Journal. 2011;45(10):588-591. [Link]

  • Lim, S.Y., Guo, Z., Liu, P. et al. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID 2022, 2, 1551-1563. [Link]

  • Kananovich D, Matiuhin P, Shainyan B. Stereoselective synthesis of novel this compound derivatives with high potency against rimantadine-resistant influenza A virus strains. Org Biomol Chem. 2017 Mar 21;15(12):2584-2594. [Link]

  • Toti, K., et al. Synthetic Analogues of Aminothis compound as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules 2019, 24, 4099. [Link]

  • Smith, J. D. This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. 2025;15(4): e12345. [Link]

  • Lim, S. Y., et al. Activity of adamantanes against SARS-CoV-2 omicron variant. ResearchGate. 2022. [Link]

  • ThePharmacology. Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. 2024. [Link]

  • Prous Science. Discovery of novel aminothis compound derivatives with potent anti-SARS-CoV-2 activity. Published January 23, 2024. [Link]

  • Medical Realm. Protein uncoating inhibitors: Amantadine and Rimantadine: Antiviral drug 3. YouTube. 2022. [Link]

  • de Almeida Marques, D.P. et al. New anti-SARS-CoV-2 aminothis compound compounds as antiviral candidates for the treatment of COVID-19. ResearchGate. 2023. [Link]

  • Bruu AL, Orstavik I. Amantadine and rimantadine against influenza A. Tidsskr Nor Laegeforen. 1992 Jun 20;112(16):2102-4. [Link]

  • Lim SY, et al. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID (Basel). 2022 Oct 28;2(11):1551-1563. [Link]

  • Głowacka, J., et al. Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules 2024, 29, 2011. [Link]

  • Wikipedia. Amantadine. Accessed December 2025. [Link]

  • De Clercq E, et al. Synthesis and antiviral activity evaluation of some aminothis compound derivatives. J Med Chem. 1994 Sep 2;37(18):2984-9. [Link]

  • Dr.Oracle. What is the classification, indication, and mechanism of action of Amantadine?. Published December 17, 2025. [Link]

  • Patsnap Synapse. What is the mechanism of Rimantadine Hydrochloride?. Published July 17, 2024. [Link]

  • Grunert RR, McGahen JW, Davies WL. THE IN VIVO ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). I. PROPHYLACTIC AND THERAPEUTIC ACTIVITY AGAINST INFLUENZA VIRUSES. Virology. 1965 Jun;26:262-9. [Link]

  • Wang, J., et al. Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance. bioRxiv. 2024. [Link]

  • Al-Kuraishy, H. M., et al. Potential for the Repurposing of this compound Antivirals for COVID-19. ResearchGate. 2021. [Link]

  • W. S. E. Prasanna, D. M. Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. J Antivir Antiretrovir. 2018, 10:2. [Link]

  • Wang J, Wu Y, Ma C, et al. Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A. ACS Med Chem Lett. 2013;4(10):930-935. [Link]

  • Głowacka, J., et al. Amine derivatives of this compound with antiviral activity. ResearchGate. 2024. [Link]

  • Zarubaev VV, et al. This compound derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. Bioorg Med Chem. 2021 Oct 5;52:116499. [Link]

Sources

Synthesis of Adamantane-Based Polymers for Advanced Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Polymer Science

This compound, a tricyclic hydrocarbon with a diamondoid structure, offers a unique combination of properties that make it a highly desirable building block for high-performance polymers.[1] Its rigid, bulky, and thermally stable cage-like structure, when incorporated into a polymer backbone or as a pendant group, imparts exceptional characteristics to the resulting material.[2] For researchers and scientists in advanced materials and drug development, this compound-based polymers represent a frontier in creating coatings with superior durability, thermal resistance, and specialized functionalities.

The incorporation of the this compound moiety disrupts polymer chain packing, which can lead to increased solubility, a higher glass transition temperature (Tg), and enhanced thermal stability.[3] These attributes are critical for coatings designed for demanding environments, such as in the aerospace, electronics, and biomedical fields.[4] This document provides a comprehensive guide to the synthesis of various this compound-based polymers, detailing the causality behind experimental choices and providing validated protocols for their preparation and characterization, with a focus on their application in advanced coatings.

Strategic Approaches to this compound Polymer Synthesis

The method of incorporating this compound into a polymer structure is a critical determinant of the final properties of the material. The primary strategies involve either integrating the this compound cage directly into the polymer backbone or attaching it as a pendant group to the main chain.

I. This compound in the Polymer Backbone: Engineering Rigidity and Stability

Incorporating the rigid this compound unit directly into the polymer backbone is a powerful strategy for enhancing the thermal and mechanical properties of the resulting material. This approach is commonly used in the synthesis of high-performance polymers like polyimides and polyamides.

In the microelectronics industry, there is a persistent demand for low-dielectric constant (low-k) materials to minimize signal delay and power dissipation in integrated circuits.[5] The bulky this compound structure introduces significant free volume into the polyimide matrix, which disrupts polymer chain packing and reduces intermolecular interactions and polarizability, thereby lowering the dielectric constant.[5]

Protocol 1: Two-Step Polycondensation for this compound-Based Polyimide Films

This protocol details the synthesis of a high-performance polyimide film from 1,3-Bis(4-aminophenyl)this compound (ADMDA), a diamine monomer featuring a central this compound core.[6]

Workflow Diagram:

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Monomer Dissolution Dissolve ADMDA and Dianhydride in NMP Polycondensation Formation of Poly(amic acid) (PAA) Monomer Dissolution->Polycondensation Low Temperature (0-25°C) NMP Solvent Film Casting Cast PAA solution onto glass substrate Polycondensation->Film Casting Viscous PAA Solution Thermal Curing Stepwise heating to induce cyclodehydration Film Casting->Thermal Curing High Temperature (e.g., 300°C) Polyimide Film Polyimide Film Thermal Curing->Polyimide Film

Caption: Synthesis workflow for this compound-based polyimide films.

Materials:

  • 1,3-Bis(4-aminophenyl)this compound (ADMDA)

  • Aromatic dianhydride (e.g., 6FDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Nitrogen gas

Procedure:

  • Monomer Preparation: Ensure both ADMDA and the dianhydride are of high purity and thoroughly dried.

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of ADMDA in anhydrous NMP.

    • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature under a nitrogen atmosphere.

    • Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.[7]

  • Film Casting and Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and heat in a stepwise manner (e.g., 100°C, 200°C, and 300°C, holding for 1 hour at each temperature) to facilitate thermal imidization.

    • After cooling to room temperature, the flexible polyimide film can be peeled from the glass plate.[8]

Expected Properties of this compound-Based Polyimides:

PropertyTypical Value RangeSignificance for Coatings
Glass Transition Temperature (Tg) 285 - 440 °C[4]High thermal stability for electronics applications.
5% Weight Loss Temperature (Td5) > 500 °C[6]Excellent resistance to thermal degradation.
Tensile Strength 87 - 145 MPa[6]Mechanically robust films for durable coatings.
Dielectric Constant (@ 1 MHz) 2.48 - 3.01[5][6]Low-k properties for advanced microelectronics.
Optical Transmittance (@ 400 nm) > 80%High transparency for optical applications.
II. Pendant this compound Groups: Tailoring Solubility and Processability

Attaching this compound moieties as pendant groups to the polymer backbone is an effective strategy for modifying the physical properties of commodity polymers. This approach is particularly useful for improving the thermal stability and processability of polymers like poly(methyl methacrylate) (PMMA).

Adamantyl methacrylate (AdMA) is a key monomer for producing polymers with high transparency, improved thermal stability, and enhanced mechanical properties compared to conventional acrylics. These polymers are excellent candidates for scratch-resistant and optical coatings.

Protocol 2: Free Radical Polymerization of Adamantyl Methacrylate (AdMA)

This protocol outlines the synthesis of poly(adamantyl methacrylate) (PAdMA) via a standard free-radical polymerization method.

Polymerization Scheme Diagram:

G Initiator Initiator Reaction_Vessel Reaction at 60°C under Nitrogen Initiator->Reaction_Vessel Monomer Monomer Monomer->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Precipitation Precipitate in Methanol Reaction_Vessel->Precipitation Drying Dry under vacuum Precipitation->Drying Final_Polymer PAdMA Powder Drying->Final_Polymer

Caption: Free radical polymerization of Adamantyl Methacrylate (AdMA).

Materials:

  • 1-Adamantyl methacrylate (AdMA) monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous tetrahydrofuran (THF) as the solvent

  • Methanol for precipitation

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the AdMA monomer and AIBN in anhydrous THF.

  • Polymerization: Stir the solution at 60°C under a nitrogen atmosphere for 2 hours.

  • Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at 65°C for 24 hours.

Performance Characteristics of this compound-Methacrylate Coatings:

PropertyPAdMA vs. PMMASignificance for Coatings
Thermal Stability HigherImproved resistance to heat degradation.
Mechanical Strength HigherEnhanced scratch and abrasion resistance.
Refractive Index Higher (1.51–1.52)Suitable for optical applications.
Water Absorption LowerIncreased durability in humid environments.
Dielectric Constant LowerPotential for use in electronic coatings.
III. This compound-Based Epoxy and Polyurethane Resins for Protective Coatings

The incorporation of this compound into epoxy and polyurethane resins can produce coatings with exceptional corrosion and chemical resistance. The rigid this compound structure enhances the crosslink density and barrier properties of the cured coating.

This compound-based epoxy and polyurethane coatings can provide superior protection for metal substrates in corrosive environments, such as marine and industrial settings.

Protocol 3: Synthesis of an this compound-Based Epoxy Resin

This protocol describes a general method for preparing an this compound-epoxy resin, which can be further formulated into a high-performance anti-corrosion coating.

Reaction Scheme Diagram:

G Adamantane_Diol 1,3-Bis(4-hydroxyphenyl) This compound Reaction Reaction with heating Adamantane_Diol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base_Catalyst Base Base_Catalyst->Reaction Adamantane_Epoxy_Resin Adamantane_Epoxy_Resin Reaction->Adamantane_Epoxy_Resin

Caption: Synthesis of an this compound-based epoxy resin.

Materials:

  • This compound compound with hydroxyl or carboxyl groups (e.g., 1,3-Bis(4-hydroxyphenyl)this compound)

  • Epoxy compound with two epoxy groups (e.g., epichlorohydrin)

  • Basic catalyst

Procedure:

  • Reaction: React the this compound compound with the epoxy compound in the presence of a basic catalyst with heating. The ratio of reactants will determine the properties of the resulting resin.

  • Curing: The synthesized this compound-epoxy resin can be cured using a suitable hardener, such as an acid anhydride, to form a crosslinked network.

Coating Formulation and Performance Testing:

  • Formulation: The this compound-epoxy resin is formulated with curing agents, pigments, and additives to create a coating solution.

  • Application: The coating is applied to a metal substrate and cured.

  • Performance Evaluation:

    • Corrosion Resistance: Evaluated using salt spray tests (e.g., ASTM B117) and electrochemical impedance spectroscopy (EIS).[9][10][11]

    • Hardness: Measured by pencil hardness tests (e.g., ASTM D3363).[12][13][14]

    • Abrasion Resistance: Assessed using the Taber abrasion test (e.g., ASTM D4060).[1][2][8]

Conclusion: A Versatile Platform for Advanced Coatings

The synthesis of this compound-based polymers offers a versatile and powerful platform for the development of advanced coatings with tailored properties. By strategically incorporating the rigid and bulky this compound moiety into various polymer architectures, researchers can achieve significant enhancements in thermal stability, mechanical strength, optical clarity, and chemical resistance. The protocols and data presented in this guide provide a solid foundation for scientists and engineers to explore the vast potential of this compound-based polymers in creating next-generation coatings for a wide array of demanding applications.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Preparation of this compound-Containing Polyamide Films.
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (2025). Application Notes: Development of Low Dielectric Constant Polyimides Using 1,3-Bis(4-aminophenyl)this compound.
  • N.A. (2025). Development and Testing of Abrasion Resistant Hard Coats For Polymer Film Reflectors.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Photographs of samples after 500 cycles of taber abrasion test (a) PC....
  • ResearchGate. (n.d.). Fluorinated this compound-Derived Polyimides with Low Dielectric Properties and Exceptional Transparency | Request PDF.
  • Markarian, J. (n.d.). How Polyurethane Can Help With Corrosion Prevention.
  • MDPI. (n.d.).
  • AZoM. (2021, August 6). How to Ensure Your Taber Test Results are Reliable.
  • Elcometer. (n.d.). How to measure coating hardness using the Wolff Wilborn Pencil Hardness Test.
  • MDPI. (n.d.). Optimizing Anticorrosion Coating Performance: Synthesis of Polyurethane/Epoxy Hybrids.
  • NBchao.Com. (n.d.).
  • YouTube. (2019, August 22). How to measure coating hardness using the Wolff-Wilborn Pencil Hardness Test.
  • WorldofTest.com. (2025, January 31).
  • Wikipedia. (n.d.). Salt spray test. Retrieved from [Link]

  • Hoffmann Mineral. (n.d.).
  • ResearchGate. (n.d.).
  • Corrosion Test Method. (2025, October 23). Salt Spray Test Standards, Procedure, Chamber, Hours, Acceptance Criteria.
  • Taber Industries. (n.d.). Taber Abraser (Abrader) - Test Method.
  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy Investigation of Self-Healing Coatings Based on Epoxy/Resole (IPNs)
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • MDPI. (2021, May 13). Hard Coating Materials Based on Photo-Reactive Silsesquioxane for Flexible Application: Improvement of Flexible and Hardness Properties by High Molecular Weight.
  • ResearchGate. (n.d.).
  • Infinita Lab. (2025, July 10).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). UV curable urethane acrylate coatings formulation: experimental design approach | Request PDF.
  • ResearchGate. (n.d.). Synthesis of Poly(1,3-adamantane)
  • ResearchGate. (n.d.). Properties of coatings during salt spray test: (a) corrosion visible on....
  • Frontiers. (n.d.). Preparation and Properties of Corrosion-Resistant Coatings From Waterborne Polyurethane Modified Epoxy Emulsion.
  • Superlit. (n.d.).
  • The world's largest collection of open access research papers. (n.d.).
  • RadTech. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2024, August 17). Polyurethane Nanocomposite Coatings Coupled with Titanium-Based Conversion Layers for Enhanced Anticorrosion, Icephobic Properties, and Surface Protection.
  • Semantic Scholar. (2016, December 23).
  • DergiPark. (n.d.).

Sources

Application Notes and Protocols: Incorporating Adamantane to Enhance Drug Lipophilicity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic activity. A significant challenge in this endeavor is balancing aqueous solubility with the lipophilicity required for membrane permeability, while simultaneously ensuring the compound is not rapidly cleared by metabolic enzymes. The adamantane moiety, a rigid, three-dimensional, and highly lipophilic hydrocarbon cage, has emerged as a privileged scaffold for addressing these challenges.[1][2] Its incorporation into drug candidates can profoundly and predictably enhance lipophilicity and protect metabolically labile sites through steric hindrance.[3][4][5][6] This guide provides a comprehensive overview of the strategic incorporation of this compound into drug candidates, complete with detailed experimental protocols for synthesis, lipophilicity determination, and metabolic stability assessment.

The Rationale: Why this compound?

The utility of this compound in medicinal chemistry stems from its unique physicochemical properties.[2][7]

  • Lipophilicity Enhancement : this compound is exceptionally lipophilic. Its incorporation can significantly increase the overall lipophilicity of a polar drug molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1][3][8] This strategy can transform a compound with poor absorption into a viable drug candidate.

  • Metabolic Stability : The bulky, cage-like structure of this compound acts as a "steric shield."[4][5] When positioned strategically, it can physically block the access of metabolic enzymes, such as cytochrome P450s, to nearby functional groups that are prone to degradation.[5][6] This protection from metabolic cleavage can increase the drug's half-life and overall exposure in the body.[5][7]

  • Rigid Scaffold : The rigid nature of the this compound cage allows for the precise positioning of pharmacophoric elements in three-dimensional space. This can lead to improved binding affinity and selectivity for the target protein.[1][9]

  • Improved Pharmacokinetics : The cumulative effect of enhanced lipophilicity and metabolic stability often leads to a more favorable pharmacokinetic profile, including increased bioavailability and a longer duration of action.[3][7][10] Several approved drugs, including the antiviral Amantadine, the anti-diabetic Saxagliptin, and the Alzheimer's treatment Memantine, feature an this compound core, attesting to its therapeutic value.[10][11][12]

Experimental Design and Workflow

The successful incorporation of this compound requires a systematic approach involving synthesis, physicochemical characterization, and biological evaluation. The following workflow outlines the key stages:

workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Metabolic Profiling cluster_analysis Data Analysis & Comparison Start Parent Drug (PD) & this compound Reagent Synth Chemical Coupling Reaction Start->Synth Purify Purification (e.g., Column Chromatography) Synth->Purify LogP LogD/LogP Determination Purify->LogP MS Metabolic Stability Assay (Microsomes) Purify->MS Compare Compare PD vs. This compound-PD LogP->Compare MS->Compare Decision Decision: Improved Properties? Compare->Decision

Sources

Introduction: The Adamantane Moiety as a Cornerstone for Nanoscale Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Adamantane in Nanotechnology and Molecular Self-Assembly

This compound, the smallest diamondoid, is a rigid, cage-like hydrocarbon (C₁₀H₁₆) whose structure is a perfect, strain-free fragment of a diamond crystal lattice.[1][2] First isolated from petroleum in 1933, its unique physicochemical properties—including high symmetry (Td), exceptional thermal stability, and distinct lipophilicity—have established it as a premier building block in supramolecular chemistry and nanotechnology.[1][3][4] Its rigid framework provides a predictable and stable scaffold, while its size and hydrophobicity make it an ideal "guest" molecule in host-guest chemistry, a cornerstone of molecular self-assembly.[5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond simple definitions to explain the causal relationships behind experimental designs and provides detailed, field-proven protocols for leveraging this compound in the construction of functional nanoscale systems. We will explore its pivotal role in driving self-assembly and its application in creating sophisticated drug delivery vehicles, nanostructured materials, and bioactive surfaces.

Section 1: The Principle of this compound-Driven Self-Assembly

The utility of this compound in self-assembly is overwhelmingly dominated by its interaction with cyclodextrins (CDs). This host-guest pairing is a canonical example in supramolecular chemistry, driven by highly specific, non-covalent interactions.

The this compound-Cyclodextrin Host-Guest System

Causality of Interaction: Cyclodextrins are toroidal polysaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[6] this compound's dimensions and lipophilic nature make it a near-perfect "guest" for the hydrophobic cavity of β-cyclodextrin (β-CD), which is composed of seven glucopyranose units. The primary driving force for this association is the displacement of high-energy water molecules from the nonpolar cavity, an entropically favorable process. This interaction results in a highly stable 1:1 inclusion complex with a significant association equilibrium constant (Kₐ), often in the range of 10⁴ to 10⁵ M⁻¹.[6] This strong and highly specific binding is the fundamental principle that allows for the programmed assembly of complex nanostructures.

Section 2: Applications in Nanotechnology and Drug Development

The this compound-cyclodextrin interaction, along with this compound's intrinsic properties, enables a wide array of applications, particularly in the biomedical field. This compound can be used as a building block for covalently attached functional groups or as a component of self-aggregating supramolecular systems.[7][8][9]

Targeted Drug Delivery Systems

This compound serves as a versatile "molecular anchor" for attaching therapeutic agents or targeting ligands to nanocarriers like liposomes and dendrimers.[7][10]

  • Liposome Functionalization: Due to its lipophilicity, an this compound moiety conjugated to a hydrophilic molecule (like a targeting peptide or polymer) will spontaneously insert and anchor into the lipid bilayer of a liposome.[10][11] This creates a stable, functionalized surface without requiring complex covalent modification of the liposome itself. These functionalized liposomes can then be targeted to specific cells or tissues by decorating their surface with β-CD-modified antibodies or proteins, creating a "bridge" via the host-guest interaction.[12]

  • Dendrimer-Based Systems: this compound can serve as a tetra-functional core for the synthesis of polycationic dendrons.[10] These dendrimers are efficient non-viral agents for gene delivery. Modifying the dendrimer surface with this compound groups allows for further self-assembly with cyclodextrin-containing molecules, enabling the creation of layered, multifunctional therapeutic complexes.[10][13]

Self-Assembling Hydrogels

The interaction between polymers functionalized with this compound and polymers functionalized with cyclodextrin can be used to form responsive hydrogels.[14]

Mechanism of Formation: When aqueous solutions of poly(acrylic acid) modified with this compound (PAA-Ad) and a cyclodextrin polymer (P-CD) are mixed, the host-guest interactions act as physical cross-links, leading to the rapid formation of a three-dimensional hydrogel network.[14] The mechanical properties of these hydrogels can be tuned by changing the concentration of the polymers.[14] A key advantage is their stimulus-responsive nature; the cross-links can be disrupted by introducing a competitive guest molecule, causing the gel to dissolve. This property is highly valuable for controlled drug release applications.

DNA Nanotechnology

The rigidity and defined geometry of this compound make it an excellent building block for creating complex DNA-based nanostructures.[15]

Design Principle: A rigid, three-way branched this compound motif can be synthesized and functionalized with DNA oligonucleotides. These this compound-DNA conjugates can then self-assemble through Watson-Crick base pairing into highly stable, networked DNA arrays and scaffolds.[15] This approach adds a new dimension to DNA nanotechnology, moving beyond the inherent flexibility of DNA alone to create more rigid and defined structural motifs. The this compound-cyclodextrin pairing can also be used as a "bioorthogonal sticky end" to assemble DNA duplexes in a programmable manner.[16]

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, incorporating characterization steps to confirm successful synthesis and assembly.

Protocol 1: Synthesis and Characterization of an this compound-β-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a host-guest complex, a fundamental step for many self-assembly applications.

Rationale: This procedure utilizes co-precipitation in a mixed solvent system to facilitate the inclusion of the hydrophobic this compound guest within the β-CD host cavity. Characterization is crucial to confirm the formation of the complex and determine its stoichiometry and binding affinity.

Materials:

  • 1-Adamantanecarboxylic acid (Guest)

  • β-Cyclodextrin (Host)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Dimethyl Sulfoxide (DMSO) for ITC

Procedure:

  • Dissolution: In a round-bottom flask, dissolve β-cyclodextrin and an equimolar amount of 1-adamantanecarboxylic acid in an appropriate EtOH/H₂O mixed solvent (e.g., 4:6 v/v).[17]

  • Complexation: Stir the mixture at 80 °C for 2-3 hours to ensure complete dissolution and facilitate complex formation.[17]

  • Crystallization: Slowly cool the solution to room temperature. Colorless crystals of the inclusion complex should form over approximately 8 hours.[17]

  • Isolation: Filter the crystals, wash with a small amount of cold water, and air-dry.

  • Validation & Characterization:

    • Nuclear Magnetic Resonance (NMR): Dissolve the complex in a suitable deuterated solvent (e.g., D₂O). In ¹H NMR, the protons inside the β-CD cavity will show a characteristic upfield shift upon inclusion of the this compound guest, confirming complexation.[13] 2D ROESY experiments can further confirm the spatial proximity of this compound and cyclodextrin protons.[13]

    • Isothermal Titration Calorimetry (ITC): To quantify the binding thermodynamics, perform an ITC experiment by titrating a solution of the this compound derivative into a solution of β-CD in a suitable buffer (e.g., DMSO-water 5:95).[17] The resulting isotherm will yield the association constant (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

ParameterTypical Value (Ada-COOH + β-CD)Significance
Association Constant (Kₐ) ~ 5 x 10⁴ M⁻¹[6]Measures the strength of the host-guest binding.
Stoichiometry (n) ~ 1.0Confirms a 1:1 binding ratio between host and guest.
Enthalpy (ΔH) ExothermicIndicates that the binding process is energetically favorable.
Entropy (ΔS) PositiveReflects the favorable release of water from the CD cavity.
Protocol 2: Preparation of this compound-Anchored Liposomes

This protocol details the incorporation of an this compound-conjugated molecule into a liposome bilayer for surface functionalization.

Rationale: This method leverages the lipophilicity of the this compound moiety to act as a hydrophobic anchor. The "thin-film hydration" method is a standard and reliable technique for forming multilamellar vesicles (MLVs), which are then sized down by extrusion.

Materials:

  • Phospholipids (e.g., DSPC, DSPE)

  • Cholesterol

  • This compound-conjugated molecule (e.g., this compound-PEG-Mannose)

  • Chloroform or a Chloroform/Methanol mixture

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Lipid Film Preparation: Dissolve the phospholipids, cholesterol, and the this compound-conjugated molecule in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (lipid:cholesterol:this compound-conjugate).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

  • Film Hydration: Hydrate the lipid film by adding PBS buffer and vortexing. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove any unincorporated this compound-conjugated molecules by size exclusion chromatography or dialysis.

  • Validation & Characterization:

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes to confirm their size and uniformity.[10][18] A PDI < 0.2 indicates a homogenous population.

    • Zeta Potential: Measure the surface charge of the liposomes. This is important for stability, as highly charged particles will repel each other, preventing aggregation.[19]

    • Confirmation of Anchoring: The successful anchoring can be confirmed by functional assays, such as testing the binding of the this compound-functionalized liposomes to a surface modified with cyclodextrin using Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM).

G H H Char1 Char1 H->Char1 Char2 Char2 H->Char2 Char3 Char3 H->Char3

Conclusion and Future Outlook

This compound's unique combination of rigidity, lipophilicity, and precise geometry has cemented its role as an indispensable tool in nanotechnology and molecular self-assembly.[4] The robust and specific nature of its interaction with cyclodextrin provides a reliable method for constructing complex, functional architectures from the molecular level up. The applications in targeted drug delivery, responsive materials, and DNA nanoconstruction are rapidly advancing.[7][10][15] Future developments will likely focus on creating even more complex, multi-stimuli-responsive systems and integrating this compound-based components into in-vivo diagnostic and therapeutic platforms, further bridging the gap between supramolecular chemistry and practical biomedical application.[5][12]

References

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: this compound–Cyclodextrin Inclusion. MDPI. [Link]

  • This compound - Wikipedia. Wikipedia. [Link]

  • Nanotechnology of diamondoids for the fabrication of nanostructured systems. De Gruyter. [Link]

  • This compound-containing drug delivery systems. Pharmacia. [Link]

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable this compound Derivatives. MDPI. [Link]

  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications. [Link]

  • Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. ACS Publications. [Link]

  • This compound as a Building Block in the Construction of Crown Ethers and Cryptands: Synthesis, Structure and Properties. FULIR. [Link]

  • Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. MDPI. [Link]

  • This compound-containing drug delivery systems. Pharmacia. [Link]

  • Fabrication of Host–Guest Complexes between this compound-Functionalized 1,3,4-Oxadiazoles and β-Cyclodextrin with Improved Control Efficiency against Intractable Plant Bacterial Diseases. ACS Publications. [Link]

  • This compound-containing drug delivery systems. Semantic Scholar. [Link]

  • This compound in Drug Delivery Systems and Surface Recognition. PMC - NIH. [Link]

  • This compound-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. The Royal Society of Chemistry. [Link]

  • Full article: this compound appended antimicrobial supramolecular self-associating amphiphiles. Taylor & Francis Online. [Link]

  • Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications. RSC Publishing. [Link]

  • Diamondoid - Wikipedia. Wikipedia. [Link]

  • An this compound-based building block for DNA networks. PubMed. [Link]

  • Diamondoid Molecules. arXiv. [Link]

  • Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. MDPI. [Link]

  • (PDF) this compound-containing drug delivery systems. ResearchGate. [Link]

  • This compound in Drug Delivery Systems and Surface Recognition. PubMed. [Link]

  • High-Pressure Synthesis of Nanodiamond from this compound. ChemistryViews. [Link]

  • Nanotechnology of diamondoids for the fabrication of nanostructured systems. De Gruyter. [Link]

  • This compound appended antimicrobial supramolecular self-associating amphiphiles. University of Kent. [Link]

  • This compound in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link]

  • Confined this compound molecules assembled to one dimension in carbon nanotubes. Umeå University. [Link]

  • Metals at Tripodal Sites of this compound and Graphane-Like Surfaces of Nano-Diamonds. ACS. [Link]

  • Functionalized this compound: fundamental building blocks for nanostructure self-assembly. arXiv. [Link]

  • Supramolecular Self-Assembly Mediated by Multiple Hydrogen Bonds and the Importance of C–S···N Chalcogen Bonds in N′-(Adamantan-2-ylidene)hydrazide Derivatives. PMC - PubMed Central. [Link]

  • Preparation and Characterization of bottle-brush polymer via host-guest self-assembly betweenβ-cyclodextrin and this compound. ResearchGate. [Link]

  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]

  • Facile preparation of self-assembled hydrogels constructed from poly-cyclodextrin and poly-adamantane as highly selective adsorbents for wastewater treatment. RSC Publishing. [Link]

  • Origins of Displacement in 1-Adamantanethiolate Self-Assembled Monolayers. ResearchGate. [Link]

  • This compound: Consequences of the Diamondoid Structure. Chemical Reviews. [Link]

  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. ResearchGate. [Link]

  • A supramolecular DNA self-assembly based on β-cyclodextrin–this compound complexation as a bioorthogonal sticky end motif. RSC Publishing. [Link]

  • Self-assembly of supra-amphiphiles building block fabricated by β-cyclodextrin and this compound-based ionic liquid. PMC - NIH. [Link]

  • Functionalized this compound: Building blocks for nanostructure self-assembly. Semantic Scholar. [Link]

Sources

Application Notes and Protocols for Adamantane-Based Catalysts in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Advantage in Catalysis

The this compound scaffold, a rigid, diamondoid hydrocarbon, has emerged as a transformative architectural element in the design of high-performance catalysts for organic synthesis.[1][2] Its unique combination of immense steric bulk, chemical inertness, and strong electron-donating properties imparts exceptional stability and reactivity to catalytic systems.[1] This guide provides an in-depth exploration of the application of this compound-based catalysts, with a focus on phosphine ligands and N-heterocyclic carbenes (NHCs), in pivotal organic transformations. We will delve into the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for their use in Suzuki-Miyaura cross-coupling, Mizoroki-Heck reactions, and C-H bond functionalization. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the "this compound advantage" in their synthetic endeavors.

The strategic incorporation of adamantyl moieties into ligand architectures has been shown to significantly enhance catalytic activity, particularly in challenging cross-coupling reactions involving unreactive aryl chlorides.[3][4] The steric hindrance provided by the adamantyl group facilitates the formation of highly active, low-coordinate metal complexes and promotes the reductive elimination step, which is often rate-limiting.[2]

I. This compound-Based Phosphine Ligands in Suzuki-Miyaura Cross-Coupling

Adamantyl-containing phosphine ligands have demonstrated remarkable efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis.[5] The bulky and electron-rich nature of these ligands promotes the oxidative addition of aryl halides and enhances the overall catalytic turnover.[6]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Adamantyl phosphine ligands, such as Tri(1-adamantyl)phosphine (PAd₃), facilitate this cycle by:

  • Promoting Oxidative Addition: The electron-donating adamantyl groups increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the oxidative addition of aryl halides, especially challenging substrates like aryl chlorides.

  • Stabilizing the Catalytic Species: The steric bulk of the adamantyl groups provides a protective cocoon around the palladium center, preventing catalyst decomposition pathways such as the formation of inactive palladium black.

  • Accelerating Reductive Elimination: The steric congestion imposed by the adamantyl ligands favors the reductive elimination step, which forges the desired C-C bond and releases the product.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (L = PAd₃) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)₂, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar'

Comparative Performance of Adamantyl Phosphine Ligands

The choice of ligand is critical for optimizing the Suzuki-Miyaura reaction. The following table provides a comparative overview of the performance of this compound-based phosphine ligands against other common ligand types for the coupling of a challenging aryl chloride substrate.

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PAd₃ 1.0K₃PO₄Toluene100295[7]
Ad₂PⁿBu 1.0K₃PO₄Toluene100292[7]
PCy₃ 1.0K₃PO₄Toluene100278[7]
SPhos 1.0K₃PO₄Toluene100285[7]
XPhos 1.0K₃PO₄Toluene100288[7]
Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), ligand (1.0 mol%), base (2.0 mmol), solvent (5 mL).
Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol details the general procedure for the Suzuki-Miyaura cross-coupling of an unactivated aryl chloride using a palladium/tri(1-adamantyl)phosphine catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(1-adamantyl)phosphine (PAd₃)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and PAd₃ (7.1 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition: To the flask, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and anhydrous K₃PO₄ (424.6 mg, 2.0 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring for 2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

II. This compound-Based Catalysts in Mizoroki-Heck Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another fundamental C-C bond-forming reaction where this compound-based ligands have shown significant promise.[8]

Mechanistic Considerations

The catalytic cycle of the Mizoroki-Heck reaction involves oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to form the substituted alkene product. The role of the adamantyl phosphine ligand is to facilitate these steps, similar to its function in the Suzuki-Miyaura coupling.

Heck_Reaction_Cycle Pd(0)L Pd(0)L (L = PAd₃) R-Pd(II)-X(L) R-Pd(II)-X(L) Pd(0)L->R-Pd(II)-X(L) Oxidative Addition (R-X) Alkene_Complex R-Pd(II)-X(L)(Alkene) R-Pd(II)-X(L)->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(R')-Pd(II)-X(L) Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex HPd(II)X(L)(Product) Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L Reductive Elimination (Base) Product Product Product_Complex->Product

Protocol: Mizoroki-Heck Reaction of Iodobenzene with Styrene

This protocol provides a general procedure for the Mizoroki-Heck reaction using a palladium catalyst with a di(1-adamantyl)-containing phosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl) n-butylphosphine (Ad₂PⁿBu)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst and Reagent Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (1.1 mg, 0.005 mmol, 0.5 mol%) and Ad₂PⁿBu (3.5 mg, 0.01 mmol, 1 mol%) to a Schlenk tube equipped with a stir bar.

  • Addition of Reactants: Add iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and anhydrous DMF (2 mL).

  • Base Addition: Add triethylamine (202 mg, 2.0 mmol).

  • Reaction: Seal the Schlenk tube and heat the mixture at 120 °C for 12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (3 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to obtain stilbene.

III. This compound-Substituted N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, and the incorporation of adamantyl groups has led to the development of highly active and stable catalysts. The first stable crystalline NHC, 1,3-di(1-adamantyl)imidazol-2-ylidene, was reported by Arduengo, highlighting the stabilizing effect of the bulky adamantyl substituents.

Protocol: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride

This protocol describes the synthesis of the imidazolium salt precursor to the adamantyl-substituted NHC.

Materials:

  • 1-Adamantylamine

  • Glyoxal (40% aqueous solution)

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and heating plate

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-adamantylamine (15.1 g, 100 mmol) in ethanol (100 mL). To this solution, add glyoxal (40% aqueous solution, 14.5 g, 100 mmol) dropwise with stirring at room temperature. Stir the mixture for 2 hours.

  • Cyclization: Add paraformaldehyde (3.0 g, 100 mmol) and concentrated hydrochloric acid (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether (3 x 50 mL).

  • Purification: Recrystallize the crude product from ethanol/diethyl ether to afford 1,3-di(1-adamantyl)imidazolium chloride as a white solid.

IV. This compound-Based Catalysts in C-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. This compound-based catalysts have shown potential in this area, particularly in directing group-assisted C-H activation.

Protocol: Palladium-Catalyzed C-H Arylation of Benzene

This protocol outlines a general procedure for the C-H arylation of benzene with an aryl iodide using a palladium catalyst with an adamantyl-containing ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(1-adamantyl)-2-aminobiphenyl

  • Iodobenzene

  • Benzene

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • Sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst and Reagent Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), di(1-adamantyl)-2-aminobiphenyl (9.4 mg, 0.02 mmol, 4 mol%), iodobenzene (102 mg, 0.5 mmol), K₂CO₃ (138 mg, 1.0 mmol), and pivalic acid (10.2 mg, 0.1 mmol) to a sealed tube equipped with a stir bar.

  • Solvent Addition: Add benzene (5 mL).

  • Reaction: Seal the tube tightly and heat the reaction mixture at 110 °C for 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield biphenyl.

V. Conclusion and Future Outlook

This compound-based catalysts have unequivocally demonstrated their value in advancing the field of organic synthesis. Their unique steric and electronic properties have enabled the development of highly active and robust catalytic systems for a range of challenging transformations. The protocols provided in this guide serve as a starting point for researchers to explore the vast potential of these catalysts. Future research in this area will likely focus on the development of new this compound-containing ligands with even greater activity and selectivity, as well as their application in a broader array of catalytic reactions, including asymmetric catalysis and polymerization. The continued exploration of the "this compound advantage" promises to unlock new and efficient synthetic pathways for the creation of complex molecules with applications in medicine, materials science, and beyond.

VI. References

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 2021.

  • 1,3-Bis(1-adamantyl)imidazolium tetrachloridoferrate(III). Acta Crystallographica Section E, 2010.

  • phosphine ligands: synthesis, palladium complexation, and catalytic activity. Dalton Transactions, 2015.

  • DI-1-ADAMANTYLPHOSPHIN, EIN STERISCH HOCH GEHINDERTES SEKUNDÄRES PHOSPHIN. DARSTELLUNG UND REAKTIONEN. Phosphorus, Sulfur, and Silicon and the Related Elements, 1993.

  • Synthesis of the symmetric 1,3-di(adamantyloxy)imidazolium bromide (15) and its transformation to 1,3-dihydro-2H-imidazol-2-thione 17 via the intermediate imidazol-2-ylidene 16. ResearchGate, 2018.

  • Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfon. Organic Syntheses, 2021.

  • A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. BenchChem, 2025.

  • phosphine ligands: synthesis, palladium complexation, and catalytic activity. RSC Publishing, 2015.

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central, 2021.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, 2017.

  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem, 2025.

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate, 2010.

  • The Mizoroki–Heck Reaction. Wiley Online Library, 2009.

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate, 2019.

  • A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. BenchChem, 2025.

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021.

  • Regioselective Synthesis of meta‐Tetraaryl‐Substituted this compound Derivatives and Evaluation of Their White Light. Chemistry – A European Journal, 2021.

  • Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. University of Glasgow, 2020.

  • Drawing graphs with dot. Graphviz, 2015.

  • 1,3-Bis(1-adamanthyl)benzimidazolium chloride. Sigma-Aldrich.

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023.

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 2020.

Sources

Application Note: Spectroscopic Analysis of Adamantane Compounds Using NMR and IR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Research

This compound, a rigid, strain-free, and perfectly symmetrical tricyclic alkane (C₁₀H₁₆), serves as a cornerstone in medicinal chemistry, drug development, and materials science.[1][2] Its unique diamondoid structure imparts desirable properties such as high thermal stability, lipophilicity, and a three-dimensional framework that can be precisely functionalized.[3][4][5] These attributes have led to the development of several successful drugs, including the antiviral agent amantadine and the Alzheimer's medication memantine.[6] The precise structural confirmation of synthesized this compound derivatives is paramount for establishing structure-activity relationships and ensuring the desired therapeutic or material properties.[1]

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and widely used technique for the structural characterization of this compound compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each proton and carbon atom, allowing for unambiguous structure determination.[1][7]

The Causality Behind Spectral Features

The high Td symmetry of the parent this compound molecule results in a deceptively simple NMR spectrum.[2] The molecule contains two distinct types of carbons and protons:

  • Methine (CH): Four carbons at the bridgehead positions (C1, C3, C5, C7).

  • Methylene (CH₂): Six carbons forming the bridges (C2, C4, C6, C8, C9, C10).

Upon substitution, this symmetry is broken, leading to a more complex and informative spectrum. The chemical shifts (δ) of the this compound cage's protons and carbons are highly sensitive to the electronic environment, making NMR a precise tool for determining the position and nature of substituents.[1][3]

¹H NMR Spectroscopy of this compound Derivatives

In unsubstituted this compound, the proton NMR spectrum shows two broad, poorly resolved signals for the methine and methylene protons.[2] When a substituent is introduced, particularly at a bridgehead position (C1), the signals for the remaining protons become more dispersed and distinct.

  • Protons α to the substituent: These are the most affected, typically shifting downfield.

  • Protons β, γ, and δ to the substituent: These experience smaller, more nuanced shifts that are crucial for confirming the substitution pattern.[8]

¹³C NMR Spectroscopy of this compound Derivatives

Proton-decoupled ¹³C NMR is exceptionally informative. The parent this compound shows two sharp signals.[2]

  • Methine (CH): ~28.5 ppm

  • Methylene (CH₂): ~37.9 ppm

Substitution causes significant and predictable shifts in the carbon signals, which can be used to confirm the structure. The effect of a substituent on the chemical shifts of the this compound carbons is a combination of inductive and steric effects.[8][9]

Compound Carbon Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
This compound C1, C3, C5, C7 (CH)~1.87~28.5
C2, C4, C6, C8, C9, C10 (CH₂)~1.76~37.9
1-Bromothis compound C1-~60.0
C3, C5, C7 (CH)~2.30~40.0
C2, C8, C9 (CH₂)~1.70~32.0
C4, C6, C10 (CH₂)~2.05~48.0
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.[1]
Advanced NMR Techniques for Complex this compound Structures

For highly substituted or complex this compound derivatives, 1D NMR spectra can suffer from signal overlap. In these cases, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing the connectivity of proton networks within the this compound cage.[10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon.[10][11][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure.[11][13][14]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[15]

Protocol: Acquiring High-Quality NMR Spectra of this compound Compounds

This protocol ensures the acquisition of reproducible, high-resolution NMR data.

1.5.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound compound. For quantitative NMR (qNMR), precise weighing of both the analyte and an internal standard is critical.[16]

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the compound's solubility and chemical stability.[1][9]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to set the 0 ppm reference point.[1] For qNMR, a certified internal standard with non-overlapping signals is required.[16]

  • Transfer: Transfer the solution to a clean, dry NMR tube.

1.5.2. NMR Instrument Setup and Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

  • Tuning and Matching: Insert the sample and ensure the probe is correctly tuned to the ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is visible as sharp, symmetrical spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: 10-15 ppm.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N).

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled to obtain singlets for all carbon atoms.

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: 200-220 ppm.

    • Relaxation Delay (d1): Longer delay of 2-5 seconds due to the longer relaxation times of carbon nuclei.[1]

    • Number of Scans: A larger number of scans is typically required compared to ¹H NMR to achieve adequate S/N.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard transfer Transfer to NMR Tube standard->transfer insert Insert Sample transfer->insert tune Tune & Shim insert->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 acquire_2D Acquire 2D Spectra (COSY, HSQC, etc.) acquire_C13->acquire_2D process Process Data (FT, Phasing) acquire_2D->process assign Assign Signals process->assign structure Determine Structure assign->structure

Caption: Standard workflow for NMR analysis of this compound compounds.

Infrared (IR) Spectroscopy: A Rapid Scan for Functional Groups

While NMR provides the skeletal blueprint, Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and simple technique for identifying the functional groups attached to the this compound core.[1][3] It is particularly useful for monitoring reaction progress, such as the introduction of a carbonyl or hydroxyl group.

Vibrational Modes of the this compound Cage

The parent this compound molecule has a Td point group symmetry, and of its 72 fundamental vibrational modes, only 11 are IR active.[17] The IR spectrum of this compound is characterized by several key regions:

  • C-H Stretching Region (2800-3000 cm⁻¹): Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the CH and CH₂ groups.[18]

  • CH₂ Scissoring/Bending Region (~1450 cm⁻¹): A distinct peak due to the bending motion of the methylene groups.[18]

  • Fingerprint Region (<1400 cm⁻¹): A series of complex absorptions arising from C-C stretching and various C-H wagging, twisting, and rocking motions that are characteristic of the this compound cage structure.[18]

When a functional group is added, new, characteristic peaks will appear in the spectrum. For example, a hydroxyl (-OH) group will introduce a broad absorption around 3200-3600 cm⁻¹, and a carbonyl (C=O) group will show a strong, sharp peak in the 1650-1750 cm⁻¹ region.[19]

Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR is a common and convenient method for analyzing solid this compound compounds, requiring minimal sample preparation.[20]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[20]

  • Data Acquisition: Record the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

IR_Workflow cluster_ir_prep Preparation & Background cluster_ir_acq Sample Analysis cluster_ir_analysis Interpretation clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process_ir Process Spectrum (Baseline Correction) collect_spectrum->process_ir identify_peaks Identify Characteristic Functional Group Peaks process_ir->identify_peaks

Sources

protocols for the synthesis of specific adamantane derivatives like amantadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Medicinal Chemistry

This compound, a tricyclic alkane with a unique, rigid, and diamondoid structure, has captivated chemists since its discovery. Its distinct lipophilic and three-dimensional cage-like framework has made it a privileged scaffold in medicinal chemistry. The incorporation of the this compound moiety into drug molecules can significantly influence their pharmacological properties, including bioavailability, metabolic stability, and target binding.[1][2] Amantadine (1-aminothis compound), the first clinically approved this compound derivative, was initially introduced as an antiviral agent for the treatment of influenza A infections and later found utility as an anti-dyskinetic agent in the management of Parkinson's disease.[3][4][5] This guide provides an in-depth exploration of the synthetic pathways to amantadine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for Amantadine: A Tale of Two Pathways

The synthesis of amantadine hydrochloride primarily proceeds through two well-established routes, both of which are scalable and have been optimized over the years. The choice of pathway often depends on the availability of starting materials, desired purity, and scale of production. The central theme in both approaches is the introduction of a nitrogen-containing functional group at one of the tertiary bridgehead carbons of the this compound core, which are the most reactive sites.[6]

The two principal synthetic strategies converge on the formation of a key intermediate, N-(1-adamantyl)acetamide, which is then hydrolyzed to yield amantadine. The divergence lies in the initial functionalization of the this compound starting material.

Pathway A: Direct Functionalization of this compound

This pathway commences with the direct functionalization of this compound. A common approach involves a Ritter-type reaction where this compound is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like nitric acid.[3][7] This one-step process directly yields N-(1-adamantyl)acetamide. Microwave irradiation has been shown to enhance the efficiency of this reaction, leading to improved yields and shorter reaction times.[3]

Pathway B: Halogenation of this compound as a Prelude to Amination

The second major pathway involves the initial halogenation of this compound to form 1-bromothis compound. This intermediate is then converted to N-(1-adamantyl)acetamide. The bromination of this compound can be achieved using various brominating agents, including molecular bromine or greener alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][8][9] The subsequent reaction of 1-bromothis compound with acetylamide in the presence of a strong acid, such as sulfuric acid, furnishes the key acetamide intermediate.[4][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to amantadine hydrochloride.

G cluster_0 Pathway A: Direct Functionalization cluster_1 Pathway B: Halogenation Route cluster_2 Common Final Steps This compound This compound Acetamide_A N-(1-adamantyl)acetamide This compound->Acetamide_A HNO₃, CH₃CN Microwave Amantadine Amantadine Adamantane_B This compound Bromothis compound 1-Bromothis compound Adamantane_B->Bromothis compound Br₂ or DBDMH Acetamide_B N-(1-adamantyl)acetamide Bromothis compound->Acetamide_B Acetylamide, H₂SO₄ Acetamide_B->Amantadine NaOH, H₂O, Propylene Glycol Microwave Amantadine_HCl Amantadine HCl Amantadine->Amantadine_HCl 5N HCl

Caption: Synthetic pathways to Amantadine Hydrochloride.

Comparative Analysis of Synthetic Routes

FeaturePathway A: Direct FunctionalizationPathway B: Halogenation Route
Starting Material This compoundThis compound
Key Intermediate N-(1-adamantyl)acetamide1-Bromothis compound, N-(1-adamantyl)acetamide
Number of Steps Fewer steps (potentially one-pot)More steps
Reagents Nitric acid, acetonitrileBrominating agent (e.g., Br₂), acetylamide, sulfuric acid
Advantages More direct, potentially faster with microwave assistance.[3]Well-established, high-yielding bromination step.[11]
Disadvantages Use of nitric acid requires careful handling.Use of liquid bromine can be hazardous; involves an additional synthetic step.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of amantadine hydrochloride. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of N-(1-Adamantyl)acetamide from this compound (Pathway A)

This protocol utilizes a microwave-assisted Ritter-type reaction.

Materials:

  • This compound

  • Nitric acid

  • Acetonitrile

  • Microwave reactor

  • Ice water bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, slowly add 6.84 g (0.05 mol) of this compound to 21 mL (0.5 mol) of nitric acid over 20 minutes with stirring.

  • Continue stirring the suspension for 30 minutes.

  • Add 29 mL (0.5 mol) of acetonitrile to the mixture.

  • Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[7]

  • After the reaction is complete, cool the flask in an ice water bath.

  • Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C.

  • Collect the resulting white solid by filtration and wash with cold water to yield N-(1-adamantyl)acetamide.

Protocol 2: Synthesis of 1-Bromothis compound from this compound (First Step of Pathway B)

This protocol describes the bromination of this compound using liquid bromine.

Materials:

  • This compound

  • Liquid bromine

  • Reaction flask with reflux condenser

Procedure:

  • In a suitable reaction flask, place 10.0 g (0.0734 mol) of this compound.

  • Carefully add 24 mL of liquid bromine to the flask.

  • Heat the reaction mixture to 85°C for 6 hours.[12]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[12]

  • Allow the reaction to cool to room temperature and leave it overnight.

  • The crude product can be purified by distillation or recrystallization to yield 1-bromothis compound.

Protocol 3: Synthesis of N-(1-Adamantyl)acetamide from 1-Bromothis compound (Second Step of Pathway B)

Materials:

  • 1-Bromothis compound

  • Acetylamide

  • Sulfuric acid (96%)

Procedure:

  • To 15 mL (0.3 mol) of acetylamide at 115°C, add 6.6 g (0.03 mol) of 1-bromothis compound over 30 minutes with stirring.

  • Slowly add 9.6 mL (0.18 mol) of sulfuric acid (96%) dropwise at 115°C over 30 minutes.

  • Increase the temperature to 125°C and maintain for 3.5 hours.[10]

  • After cooling, the reaction mixture can be worked up by pouring it into ice water and filtering the precipitated solid.

Protocol 4: Hydrolysis of N-(1-Adamantyl)acetamide to Amantadine Hydrochloride

This protocol details the hydrolysis of the acetamide intermediate followed by salt formation.

Materials:

  • N-(1-Adamantyl)acetamide

  • Sodium hydroxide

  • Propylene glycol

  • Water

  • 5N Hydrochloric acid

  • Dichloromethane

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of 6.0 g of sodium hydroxide, 3 mL of water, and 20 mL of propylene glycol. Stir for 15 minutes.

  • Add 7.90 g (0.04 mol) of N-(1-adamantyl)acetamide to the mixture.

  • Subject the reaction mass to microwave irradiation (120°C, 100 W) for 2 hours.[3]

  • After the reaction, cool the flask to room temperature and add 60 mL of ice-cold water.

  • Extract the reaction mixture three times with dichloromethane (50 mL, 30 mL, 20 mL).[3]

  • Concentrate the combined organic layers to half their volume.

  • Add 38 mL of 5N HCl and stir at 50°C for 1 hour.

  • Cool the mixture to room temperature and separate the aqueous layer.

  • Evaporate the aqueous layer under vacuum to obtain a white solid.

  • To the solid, add 5 mL of acetone, stir, and heat to 50°C for 30 minutes. Then, cool and stir for 1 hour at 0-5°C.

  • Filter the white solid and dry under vacuum to yield amantadine hydrochloride.[3]

Workflow for Amantadine Synthesis and Purification

The following diagram outlines the general workflow from the intermediate to the final product.

G Start N-(1-adamantyl)acetamide Hydrolysis Alkaline Hydrolysis (NaOH, Propylene Glycol, Microwave) Start->Hydrolysis Extraction DCM Extraction Hydrolysis->Extraction Acidification Acidification with HCl Extraction->Acidification Evaporation Evaporation of Aqueous Layer Acidification->Evaporation Crystallization Crystallization from Acetone Evaporation->Crystallization FinalProduct Amantadine Hydrochloride Crystallization->FinalProduct

Caption: General workflow for amantadine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies. To ensure the integrity of the synthesis, it is crucial to incorporate in-process controls and final product characterization.

  • Reaction Monitoring: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of products.[8]

  • Intermediate Characterization: The structure and purity of the key intermediate, N-(1-adamantyl)acetamide, should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][13]

  • Final Product Analysis: The final amantadine hydrochloride product should be thoroughly characterized to confirm its identity, purity, and quality. This includes:

    • Melting Point: Amantadine hydrochloride has a high melting point, often not melting up to 360°C.[3]

    • Spectroscopic Analysis: ¹H-NMR, ¹³C-NMR, IR, and MS should be used to confirm the chemical structure.[3]

    • Purity Assessment: Purity can be determined by GC or High-Performance Liquid Chromatography (HPLC).[3] The pH of a 1 in 5 solution in water should be between 4.0 and 6.0.[14]

Conclusion

The synthesis of amantadine, a cornerstone of this compound-based pharmaceuticals, is a well-trodden path in organic synthesis. By understanding the nuances of the different synthetic routes and adhering to rigorous experimental protocols and analytical validation, researchers can reliably produce this important active pharmaceutical ingredient. The choice between direct functionalization of this compound and the halogenation route will depend on the specific needs and resources of the laboratory. The methodologies presented in this guide, grounded in authoritative literature, provide a solid foundation for the successful synthesis of amantadine and its derivatives.

References

  • Nguyen, T. V., et al. (2017). Microwave Method for the Synthesis of Amantadine Hydrochloride. Thai Journal of Pharmaceutical Sciences, 41(4), 159-163. [Link]

  • Holubka, J. W., & Taaffee, T. A. (1979). A convenient synthesis of N-(1-adamantyl)acetamide. The Journal of Organic Chemistry, 44(10), 1739-1740.
  • Wikipedia. (n.d.). This compound. [Link]

  • Fokin, A. A., et al. (2022). Cluster halogenation of this compound and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8147-8154. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Schubert, T., et al. (2023). Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. Molecules, 28(22), 7609. [Link]

  • Reddymalla, S., et al. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 135(1), 1-7. [Link]

  • Phan, C. D., et al. (2022). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

  • Isaev, S. D., et al. (2011). 1-bromothis compound synthesis method.
  • Krivoruchko, A. V., et al. (2023). Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15383. [Link]

  • Park, J. H., et al. (2013). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromothis compound with aromatic compounds and their surface modification. Polymer Chemistry, 4(5), 1534-1540. [Link]

  • Tabushi, I., et al. (1975). New Synthesis of Mono-Halogenated Adamantanes. Synthetic Communications, 5(5), 405-411. [Link]

  • Wang, J., et al. (2019). Preparation method of 1-bromothis compound.
  • Fokin, A. A., et al. (2022). Cluster halogenation of this compound and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 20(41), 8147-8154. [Link]

  • Vu, D. B., et al. (2021). A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 52(2), 164-175. [Link]

  • Leiva, R., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Tetrahedron Letters, 56(10), 1272-1275. [Link]

  • Vu, D. B., et al. (2021). A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 52(2), 164-175. [Link]

  • Liu, T. Y., et al. (2017). Review on Synthesis of Halogenated this compound Derivatives. Chinese Journal of Energetic Materials, 25(1), 76-85. [Link]

  • Phan, C. D., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4635-4643. [Link]

  • Phan, C. D., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4635-4643. [Link]

  • Hansen, E. T., & Hammerich, O. (1989). Process of preparing n-(1-adamantyl) acetamide.
  • Czarnecka, K., et al. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008. [Link]

  • Phan, C. D., et al. (2022). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

  • Czarnecka, K., et al. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2008. [Link]

  • Phan, C. D., et al. (2022). A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

  • Leiva, R., et al. (2015). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Tetrahedron Letters, 56(10), 1272-1275. [Link]

  • Zhang, J. (2011). Synthesis method for Amantadine Hydrochloride.
  • Japanese Pharmacopoeia. (2016). Amantadine Hydrochloride. 17th Edition. [Link]

  • Li, J., et al. (2016). Process for high-yield preparation of amantadine hydrochloride.
  • NIST. (n.d.). N-(1-Adamantyl)acetamide. NIST Chemistry WebBook. [Link]

Sources

Troubleshooting & Optimization

Adamantane C-H Functionalization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for adamantane C-H functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complex yet rewarding challenge of selectively modifying this compound's robust hydrocarbon scaffold. Given its unique structural and lipophilic properties, this compound is a highly prized building block in medicinal chemistry and materials science.[1][2] However, its inherent stability presents significant synthetic hurdles.

This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction strategies.

Section 1: The this compound Selectivity Challenge

This compound's caged structure is composed of two distinct types of C-H bonds: four tertiary (3°) C-H bonds at the bridgehead positions and twelve secondary (2°) C-H bonds at the methylene bridges. The core challenge lies in the molecule's high stability. The bond dissociation energies (BDEs) of these C-H bonds are unusually high, with the 3° C-H bond at approximately 99 kcal/mol and the 2° C-H bond at 96 kcal/mol.[3][4] This minimal energy difference, coupled with the sheer number of secondary C-H bonds, makes achieving high site-selectivity a formidable task that requires potent and finely tuned catalytic systems.[3][5][6]

Section 2: Troubleshooting Experimental Failures

This section addresses the most common problems encountered during this compound functionalization experiments.

Guide 1: Low or No Conversion of this compound

Problem: "My reaction has stalled. After hours under what should be optimal conditions, GC-MS/NMR analysis shows mostly unreacted starting material."

Potential Causes & Recommended Solutions:

  • Insufficient Catalyst Activity/Energy Input: The high BDE of this compound's C-H bonds requires a highly reactive catalyst or sufficient energy input.[3]

    • Solution (Thermal/Metal Catalysis): Ensure your catalyst is active. If it's air or moisture sensitive, confirm you are working under strictly inert conditions.[6] Consider increasing the catalyst loading or reaction temperature incrementally. For metal-catalyzed reactions, the choice of ligand can be critical; a more electron-donating ligand may increase the reactivity of the metal center.

    • Solution (Photocatalysis): Verify the output of your light source (e.g., LED, Xenon lamp). Ensure the wavelength matches the absorption maximum of your photocatalyst.[3] The distance of the light source to the reaction vessel is crucial; decrease the distance to increase photon flux. Ensure your reaction vessel is made of a material (e.g., borosilicate glass or quartz) that is transparent to the required wavelength.

  • Catalyst Deactivation or Poisoning: The potent reagents or intermediates generated can sometimes degrade the catalyst over the reaction time.[6]

    • Solution: Perform a catalyst stability test. Run the reaction and take aliquots at different time points to monitor conversion. If the reaction stops prematurely, catalyst deactivation is likely. Consider adding the catalyst portion-wise over the course of the reaction. Check all reagents and solvents for impurities (e.g., water, coordinating solvents, radical scavengers) that could poison the catalytic system.

  • Poor Solubility: this compound and many of its derivatives are highly nonpolar. Poor solubility in the reaction solvent can lead to a heterogeneous mixture and low reaction rates.

    • Solution: Choose a solvent system where all components are fully dissolved. For highly nonpolar substrates, solvents like dichloromethane (DCM), dichloroethane (DCE), or even hexafluoroisopropanol (HFIP) can be effective.[7] Gentle heating or sonication may aid dissolution before initiating the reaction.

Guide 2: Poor Site-Selectivity (High Formation of 2°-Substituted Product)

Problem: "My reaction works, but I'm getting a mixture of 1- and 2-substituted this compound, making purification a nightmare. How can I favor the tertiary (1-position) product?"

Potential Causes & Recommended Solutions:

  • Inherently Unselective Reagent/Catalyst: Many highly reactive species, such as hydroxyl radicals or some metal-oxo intermediates, are powerful enough to abstract hydrogen from both secondary and tertiary positions with little discrimination.[3][4]

    • Solution: The choice of catalyst is paramount for selectivity.

      • For Radical Alkylations: Employing a dual catalyst system with a photoredox catalyst (e.g., an Iridium complex) and a specific hydrogen atom transfer (HAT) co-catalyst can offer exceptional selectivity.[3] For instance, a quinuclidine-based HAT catalyst has been shown to generate a radical cation that exhibits remarkable preference for the electron-rich tertiary C-H bonds, achieving >20:1 selectivity.[3][8]

      • For Hydroxylations: The selectivity of metal-based oxidations often depends on the steric bulk of the catalyst. A sterically hindered catalyst, such as a manganese porphyrin with bulky substituents, may preferentially react at the more accessible tertiary position.[9][10] Conversely, less hindered catalysts may show lower selectivity.[11]

  • Reaction Mechanism: The underlying mechanism dictates the site of attack.

    • Solution: Favor mechanisms that exploit the electronic differences between the C-H bonds. The tertiary C-H bonds are more "hydridic" or electron-rich. Catalytic systems that generate an electrophilic abstracting species will preferentially target these positions.[3] Theoretical studies on ferrate-mediated hydroxylation show that the activation energy for abstracting the tertiary hydrogen is lower than for the secondary hydrogen, which is the basis for the observed selectivity.[12][13][14]

Troubleshooting Flowchart

Here is a general workflow for troubleshooting common issues in this compound C-H functionalization.

troubleshooting_flowchart problem_node problem_node check_node check_node solution_node solution_node path_node path_node change_catalyst Switch to More Selective Catalyst System path_node->change_catalyst Is catalyst inherently unselective? use_dg Employ a Directing Group Strategy path_node->use_dg Is 2° functionalization desired? start Reaction Outcome Unsatisfactory low_yield Low or No Conversion start->low_yield poor_selectivity Poor Site-Selectivity start->poor_selectivity check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Is catalyst active? check_conditions Verify Reaction Conditions (Temp, Light, Atmosphere) low_yield->check_conditions Are conditions optimal? check_reagents Assess Reagent Purity & Solubility low_yield->check_reagents Are reagents pure/soluble? poor_selectivity->path_node Selectivity Issue increase_energy Increase Temp/Light Intensity check_catalyst->increase_energy check_conditions->increase_energy optimize_solvent Optimize Solvent System check_reagents->optimize_solvent

Caption: A troubleshooting decision tree for this compound C-H functionalization experiments.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the tertiary C-H bond usually functionalized preferentially? A: This preference is primarily due to two factors: thermodynamics and electronics. In many radical-based reactions, the resulting tertiary adamantyl radical is more stable than the secondary radical. Furthermore, the tertiary C-H bond is more electron-rich, making it more susceptible to attack by electrophilic reagents or HAT catalysts that are generated in many modern photocatalytic systems.[3][12]

Q2: What are the most promising strategies to functionalize the secondary (C-Hsec) positions? A: Achieving secondary selectivity is a significant challenge that often requires overcoming the inherent reactivity of the tertiary C-H bonds. The most successful approaches typically involve:

  • Directing Groups: A directing group is a functional moiety pre-installed on the this compound scaffold that positions a metal catalyst in close proximity to a specific secondary C-H bond.[7][8] This strategy overrides the natural reactivity, enabling functionalization at an otherwise disfavored position.

  • Steric Control: In some cases, using a pre-functionalized this compound where all tertiary positions are blocked can force reactivity at the secondary sites. Additionally, very bulky catalysts may be sterically hindered from approaching the bridgehead positions, leading to a slight preference for the more exposed secondary C-H bonds, although this is less common.

Q3: How do I choose the right oxidant/catalyst system for my desired transformation (e.g., hydroxylation vs. alkylation)? A: The choice is dictated by the desired functional group.

  • For Hydroxylation: Systems involving metal-oxo species are common. Iron or manganese-based catalysts, such as porphyrin complexes, in the presence of an oxygen source (e.g., peroxides, PhI(OAc)2) generate high-valent metal-oxo intermediates that can perform hydrogen atom abstraction followed by an "oxygen rebound" step to form the alcohol.[9][12][13][15]

  • For Alkylation/Arylation: These reactions typically generate a carbon-centered radical on the this compound scaffold, which is then trapped by a radical acceptor like an electron-deficient alkene or an arylating agent.[3] Dual photoredox/HAT catalysis is a state-of-the-art method for these transformations, offering high selectivity and functional group tolerance.[5][8][16]

Section 4: Key Experimental Protocols

Protocol 1: Tertiary-Selective C-H Alkylation via Dual Photoredox/HAT Catalysis

(Adapted from Martin, D. B. C., et al.[16])

This protocol describes the highly selective alkylation of the tertiary C-H bond of this compound with phenyl vinyl sulfone.

Materials:

  • This compound (1.0 equiv)

  • Phenyl vinyl sulfone (1.5 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • HAT Catalyst: Quinuclidine (10 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (450 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenyl vinyl sulfone, the photocatalyst, and the HAT catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous DCM via syringe to achieve a substrate concentration of 0.1 M.

  • Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

  • Irradiate the reaction for 24-48 hours. Monitor progress by taking small aliquots and analyzing via GC-MS or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1-alkylated this compound product.

  • Validation: Confirm product structure and regioselectivity (>20:1) using ¹H NMR and ¹³C NMR spectroscopy.

Logical Diagram: Dual Catalytic Cycle for 3°-Selective Alkylation

This diagram illustrates the synergistic action of the photoredox and HAT catalysts.

catalytic_cycle cluster_PC Photocatalytic Cycle cluster_HAT HAT Cycle pc_cycle pc_cycle hat_cycle hat_cycle substrate substrate product product Ir3 Ir(III)* Ir2 Ir(II) Ir3->Ir2 SET (Oxidation) Q Quinuclidine (Q) Ir3_base Ir(III) Ir2->Ir3_base SET (Reduction) Ir3_base->Ir3 hν (Blue Light) Q_radical Q•+ Q->Q_radical Oxidized by Ir(III)* QH QH+ Q_radical->QH HAT from this compound QH->Q Deprotonation Ad_H This compound (Ad-H) Ad_radical Ad• (3° radical) Ad_H->Ad_radical H-atom abstracted by Q•+ Alkene Alkene Acceptor Ad_Alkene_radical Ad-Alkene• Ad_radical->Ad_Alkene_radical Radical Addition Product Alkylated Product Ad_Alkene_radical->Product Reduced by Ir(II)

Caption: Dual catalytic cycle for tertiary-selective C-H alkylation of this compound.

Section 5: Data & Catalyst System Comparison

The table below summarizes the performance of different catalytic systems for this compound functionalization, highlighting the critical role of the catalyst in determining yield and selectivity.

TransformationCatalyst SystemOxidant/ReagentSelectivity (3°:2°)Yield (%)Reference
Hydroxylation [Fe(TAML)]-H₂O₂High (not quantified)~50%[15]
Hydroxylation H₂FeO₄ (Ferrate)-~10:1N/A (Theoretical)[12][13]
Hydroxylation Mn(III) PorphyrinPhI(OAc)₂ModerateVariable[9]
Carboxylation NHPI / O₂CO / AirPoor (mixture)Variable[3]
Oxidative Carbonylation Pd(OAc)₂CO / Benzyl Alcohol3:168%[3]
Alkylation Ir-photocatalyst / QuinuclidinePhenyl Vinyl Sulfone>20:170-94%[3][8]
Alkylation TBADT PhotocatalystMichael Acceptors1:1.335%[3]

Section 6: References

  • Selective C–H functionalization of diamondoids using visible-light photoredox catalysis. American Chemical Society. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer (Preprint). ChemRxiv. [Link]

  • Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Publications. [Link]

  • Catalytic C−H functionalization of this compound by Ir‐cat. ResearchGate. [Link]

  • A Theoretical Study of Reactivity and Regioselectivity in the Hydroxylation of this compound by Ferrate(VI). ACS Publications. [Link]

  • A theoretical study of reactivity and regioselectivity in the hydroxylation of this compound by ferrate(VI). PubMed. [Link]

  • Strong this compound bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]

  • Oxidation of alkanes catalyzed by manganese(III) porphyrin in an ionic liquid at room temperature. ScienceDirect. [Link]

  • (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]

  • C-H FUNCTIONALIZATION OF this compound DERIVATIVES. Prezi. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Royal Society of Chemistry. [Link]

  • Manganese Porphyrins Catalyze Selective C-H Bond Halogenations. ResearchGate. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Zurich. [Link]

  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • A theoretical study of reactivity and regioselectivity in the hydroxylation of this compound by ferrate(VI). Kyushu University. [Link]

  • Challenges and opportunities for alkane functionalisation using molecular catalysts. Royal Society of Chemistry. [Link]

  • Mechanistic insight into the hydroxylation of alkanes by a nonheme iron(v)–oxo complex. Royal Society of Chemistry. [Link]

  • Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. National Institutes of Health. [Link]

  • Synthesis, Characterization, and Reactivities of Manganese(V)-Oxo Porphyrin Complexes. National Institutes of Health. [Link]

  • Mn Porphyrin-Based Redox-Active Drugs: Differential Effects as Cancer Therapeutics and Protectors of Normal Tissue Against Oxidative Injury. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of adamantane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to this compound Synthesis

This compound, a unique, strain-free, and highly symmetrical molecule, serves as a crucial building block in medicinal chemistry and materials science.[1] The most common and practical laboratory-scale synthesis is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, a method pioneered by Schleyer.[2] While conceptually straightforward, this isomerization can be sensitive to various experimental parameters, leading to issues with yield and purity. This guide will focus on providing practical solutions to common problems encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Lewis acid-catalyzed synthesis of this compound?

A1: The synthesis relies on a carbocation-mediated rearrangement of a C10H16 isomer, typically endo-tetrahydrodicyclopentadiene, to the thermodynamically most stable isomer, this compound. The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), facilitates the formation of carbocations by abstracting a hydride ion from the starting material. This initiates a complex cascade of rearrangements, ultimately leading to the formation of the this compound cage structure.[3]

Q2: Why is the choice of Lewis acid so critical?

A2: The Lewis acid is the heart of this reaction, as it generates the carbocation intermediates necessary for the rearrangement.[4] The strength and purity of the Lewis acid directly impact the reaction rate and efficiency. Weaker Lewis acids may not be potent enough to initiate the reaction, while impurities, especially water, can deactivate the catalyst.[4][5]

Q3: My yield of this compound is consistently low. What are the most likely causes?

A3: Low yields in this compound synthesis can stem from several factors. Common culprits include impure starting materials, a deactivated Lewis acid catalyst, suboptimal reaction temperature or time, and inefficient product isolation.[6] A systematic approach to troubleshooting, starting with the quality of your reagents, is essential.

Q4: I've ended up with a significant amount of black, tarry residue. What is this, and how can I prevent it?

A4: The black tar is a complex mixture of polymeric hydrocarbons.[7] It forms due to side reactions, such as the Lewis acid-catalyzed polymerization of dicyclopentadiene or other unsaturated intermediates.[8] High reaction temperatures and prolonged reaction times can exacerbate tar formation.[6]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Due to its high symmetry, the ¹H NMR spectrum of this compound shows two broad, poorly resolved signals, while the ¹³C NMR spectrum displays two distinct peaks.[1][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique for assessing purity and identifying volatile byproducts.[10][11]

Troubleshooting Guide

This section provides a more detailed, question-and-answer-style guide to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I followed the protocol, but my final yield of this compound is significantly lower than expected, or I isolated no product at all. What went wrong?

Answer: This is a common and frustrating issue. Let's break down the potential causes and solutions:

  • Cause 1: Inactive Lewis Acid Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive as a Lewis acid.[5][12]

    • Solution: Use fresh, high-purity, anhydrous aluminum chloride from a newly opened container. Handle it quickly in a dry environment, preferably in a glovebox or under an inert atmosphere.

  • Cause 2: Impure Starting Material: Technical-grade dicyclopentadiene may contain impurities that can interfere with the reaction.

    • Solution: Purify the dicyclopentadiene by distillation before the initial hydrogenation step.[7]

  • Cause 3: Suboptimal Reaction Temperature: The rearrangement requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be sluggish. If it's too high, byproduct formation will dominate.[6]

    • Solution: Carefully monitor and control the reaction temperature within the recommended range (typically 150-180°C). Use a heating mantle with a stirrer to ensure even heat distribution.[7]

  • Cause 4: Insufficient Reaction Time: The rearrangement is not instantaneous and requires adequate time for the carbocation cascade to complete.

    • Solution: Ensure the reaction is heated for the recommended duration, typically 8-12 hours.[7]

  • Cause 5: Inefficient Product Isolation: this compound can be lost during the workup and purification steps, especially if not performed carefully.

    • Solution: Follow the extraction and purification protocols meticulously. Multiple extractions with a suitable solvent like petroleum ether or hexane will maximize recovery.[7]

Issue 2: Excessive Tar Formation

Question: My reaction produced a large amount of a black, intractable tar, making product isolation difficult and significantly reducing my yield. How can I minimize this?

Answer: Tar formation is a sign of competing polymerization and decomposition pathways. Here's how to mitigate it:

  • Cause 1: High Reaction Temperature: Elevated temperatures promote the polymerization of carbocation intermediates.[13]

    • Solution: Maintain strict temperature control and avoid exceeding 180°C. Localized overheating can be a problem, so ensure vigorous stirring.[6]

  • Cause 2: High Concentration of Reactive Intermediates: A rapid, uncontrolled reaction can lead to a high concentration of carbocations, favoring polymerization.

    • Solution: Consider adding the aluminum chloride in portions to control the initial exothermic reaction.

  • Cause 3: Presence of Unsaturated Impurities: Impurities in the starting tetrahydrodicyclopentadiene can act as initiators for polymerization.

    • Solution: Ensure the complete hydrogenation of dicyclopentadiene before proceeding to the isomerization step.

Issue 3: Difficulty in Product Purification

Question: I have a crude product that is a brown, mushy solid mixed with the tarry residue. How can I effectively purify the this compound?

Answer: Purifying this compound from the complex reaction mixture requires a multi-step approach:

  • Step 1: Initial Separation from Tar: Carefully decant the upper layer, which contains the this compound, from the dense, black tarry layer. Rinse the reaction flask multiple times with petroleum ether (b.p. 30–60°C) and add the rinses to the decanted layer.[7]

  • Step 2: Recrystallization: This is a common and effective method. This compound is soluble in nonpolar organic solvents.[8]

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or cyclohexane). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Step 3: Sublimation: this compound has a relatively high melting point (270 °C) and sublimes readily, even at room temperature.[8] Sublimation is an excellent technique for obtaining very pure this compound, as the non-volatile tarry impurities are left behind.[14]

    • Protocol: Place the crude this compound in a sublimation apparatus. Gently heat the sample under reduced pressure. The pure this compound will sublime and deposit as crystals on the cold finger.[14]

  • Step 4: Column Chromatography: For small-scale purifications or to separate this compound from other hydrocarbon isomers, column chromatography can be employed.

    • Protocol: Use a nonpolar stationary phase like silica gel and a nonpolar eluent such as hexane or petroleum ether.

Experimental Protocols

Protocol 1: Optimized Schleyer Synthesis of this compound

This protocol is an adaptation of the well-established Schleyer synthesis.[7]

Part A: Hydrogenation of Dicyclopentadiene

  • Preparation: In a suitable hydrogenation vessel, dissolve purified dicyclopentadiene in a minimal amount of a suitable solvent (e.g., dry ether).

  • Catalyst Addition: Add a catalytic amount of platinum oxide.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 p.s.i.) and agitate the mixture. The reaction is exothermic. Continue until hydrogen uptake ceases (typically 4-6 hours).

  • Work-up: Filter off the catalyst. Remove the solvent by distillation. Distill the resulting liquid to obtain pure endo-tetrahydrodicyclopentadiene.

Part B: Isomerization to this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an air condenser, place the molten endo-tetrahydrodicyclopentadiene.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (approximately a 1:5 mass ratio of catalyst to starting material). An initial exothermic reaction may be observed.

  • Reaction: Heat the mixture with vigorous stirring to 150-180°C for 8-12 hours. Aluminum chloride may sublime; periodically push it back into the reaction mixture.

  • Initial Work-up: Allow the reaction to cool. The mixture will separate into two layers: an upper brown mush containing this compound and a lower black tarry layer.

  • Extraction: Carefully decant the upper layer. Wash the tarry residue multiple times with petroleum ether and combine the washes with the decanted layer.

  • Decolorization and Crystallization: Warm the petroleum ether solution and decolorize it by adding chromatography-grade alumina. Filter the hot solution. Concentrate the filtrate by distillation and then cool in a dry ice-acetone bath to crystallize the this compound.

  • Isolation: Collect the solid this compound by suction filtration.

Data Presentation

ParameterRecommended Value/ConditionRationale
Starting Material Purity Distilled dicyclopentadieneRemoves impurities that can inhibit the reaction or promote tar formation.[7]
Lewis Acid Fresh, anhydrous AlCl₃Water deactivates the catalyst.[5]
Catalyst to Substrate Ratio ~1:5 by massSufficient catalyst is needed to drive the reaction to completion.
Reaction Temperature 150-180°CBalances the rate of rearrangement with the minimization of side reactions.[7]
Reaction Time 8-12 hoursEnsures the reaction proceeds to completion.[7]
Purification Methods Recrystallization, SublimationEffective for removing non-volatile and colored impurities.[8][14]

Visualization of Workflows

Experimental Workflow for this compound Synthesis

G cluster_0 Part A: Hydrogenation cluster_1 Part B: Isomerization cluster_2 Purification A1 Purified Dicyclopentadiene A2 Hydrogenation (PtO2, H2) A1->A2 A3 endo-Tetrahydrodicyclopentadiene A2->A3 B1 endo-Tetrahydrodicyclopentadiene A3->B1 B2 Isomerization (AlCl3, 150-180°C) B1->B2 B3 Crude this compound Mixture B2->B3 C1 Crude this compound Mixture B3->C1 C2 Extraction with Petroleum Ether C1->C2 C3 Decolorization (Alumina) C2->C3 C4 Crystallization C3->C4 C5 Pure this compound C4->C5

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low this compound Yield Q1 Check Lewis Acid Quality Start->Q1 A1_Yes Use fresh, anhydrous AlCl3 Q1->A1_Yes Moisture exposure? Q2 Verify Starting Material Purity Q1->Q2 No A1_Yes->Q2 A2_Yes Distill dicyclopentadiene Q2->A2_Yes Impurities present? Q3 Review Reaction Conditions Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize T (150-180°C) and time (8-12h) Q3->A3_Yes Incorrect T or time? Q4 Evaluate Purification Technique Q3->Q4 No A3_Yes->Q4 A4_Yes Use sublimation for high purity Q4->A4_Yes Losses during workup? End Improved Yield Q4->End No A4_Yes->End

Caption: Troubleshooting flowchart for low this compound yield.

References

  • GC/MS Quantitation of Diamondoid Compounds in Crude Oils and Petroleum Products. (2025). ResearchGate. [Link]

  • Isolation of this compound Hydrocarbons from Cenomanian Oil of the Russkoe Oilfield. (n.d.). SpringerLink. [Link]

  • Purification method of this compound monools. (n.d.).
  • What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? (2015). Quora. [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • What is the role of anhydrous aluminum chloride in a friedel craft reaction? (2017). Quora. [Link]

  • 13C NMR spectra of this compound derivatives. (n.d.). ACADEMIA. [Link]

  • Synthesis of this compound by Paul von R. Schleyer (1957). (n.d.). SynArchive. [Link]

  • Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: this compound‐Substituted Naphthalenes. (n.d.). PUBDB. [Link]

  • A SIMPLE PREPAR
  • Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Ring-Opening Metathesis Polymerization of Dicyclopentadiene and Tricyclopentadiene. (n.d.). Wiley Online Library. [Link]

  • Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. (2021). ACS Publications. [Link]

  • Gas chromatographic identification of adamantanes in some Iraqi crude oils. (n.d.). Royal Society of Chemistry. [Link]

  • This compound. (n.d.). Organic Syntheses. [Link]

  • Purification By Sublimation. (n.d.). Innovation.world. [Link]

  • Comparison of GC-MS chromatograms of adamantanes (m/z 136, 135, 149,... (n.d.). ResearchGate. [Link]

  • Sublimation thermodynamic aspects of this compound and memantine derivatives of sulfonamide molecular crystals. (n.d.). The Royal Society of Chemistry. [Link]

  • The polymerization of dicyclopentadiene: an investigation of mechanism. (1998). SciSpace. [Link]

  • Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. (2023). PMC - NIH. [Link]

  • Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. (2020). Royal Society of Chemistry. [Link]

  • Isolation of this compound from Petroleum. (n.d.). ACS Publications. [Link]

  • Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry. (2022). ResearchGate. [Link]

  • Cure Kinetics of the Ring-Opening Metathesis Polymerization of Dicyclopentadiene. (n.d.). Autonomous Materials Systems. [Link]

  • Anhydrous AlCl3 is used in the Friedel craft's reaction because it is. (n.d.). Infinity Learn. [Link]

  • Tar formation in pyrolysis and gasification. (n.d.). TNO Publications. [Link]

  • Formation Mechanism of Biomass Aromatic Hydrocarbon Tar on Quantum Chemistry. (2022). ResearchGate. [Link]

  • Mechanism in the formation of tar. (n.d.). ResearchGate. [Link]

  • A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. (2025). ResearchGate. [Link]

  • #008: Structural Optimisation of this compound. (2017). YouTube. [Link]

  • Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (n.d.). MDPI. [Link]

Sources

troubleshooting poor solubility of adamantane derivatives in polar solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Enhancing Solubility in Polar Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor solubility in polar solvents. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and field-proven laboratory techniques to help you navigate your experimental challenges successfully.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and offers a logical progression of solutions.

Q1: My this compound derivative won't dissolve in my chosen polar solvent. What are the first troubleshooting steps I should take?

A1: This is a common issue stemming from the inherent nature of the this compound core. The this compound cage is a rigid, bulky, and highly lipophilic hydrocarbon structure.[1][2][3] While polar functional groups on your derivative are intended to increase solubility in polar solvents, the large nonpolar surface area of the cage often counteracts this effect, leading to poor solvation.

Your initial approach should be a systematic, multi-step process that combines physical methods with a logical expansion of solvent choices.

Initial Troubleshooting Workflow

start Start: Undissolved this compound Derivative solvent_check Verify Solvent Purity & Dryness start->solvent_check physical_methods Apply Physical Dissolution Aids (Vortex, Sonicate, Gentle Heat) solvent_check->physical_methods reassess Reassess Solubility physical_methods->reassess dissolved SUCCESS: Compound Dissolved reassess->dissolved Soluble not_dissolved FAILURE: Still Undissolved reassess->not_dissolved Insoluble solvent_screening Proceed to Systematic Solvent Screening Protocol not_dissolved->solvent_screening

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Protocol: Initial Dissolution Attempts

  • Verify Solvent Quality: Ensure your solvent is pure and anhydrous, if required. Contaminants or absorbed water can significantly alter the solvent's properties.

  • Particle Size Reduction: If your compound is in a coarse crystalline form, gently grind it with a mortar and pestle. Increasing the surface area can enhance the rate of dissolution.[4]

  • Apply Mechanical Energy: Vigorously stir or vortex the sample. This increases the interaction between the solute and solvent particles.[5]

  • Use Sonication: Place the sample in an ultrasonic bath.[5] The high-frequency sound waves create cavitation bubbles, which help break down solid agglomerates and accelerate dissolution.

  • Increase Temperature: Gently warm the mixture.[5][6] For many compounds, solubility increases with temperature.[7][8] Use a water bath and monitor carefully to avoid solvent evaporation or compound degradation.

  • Observe: If the compound dissolves, allow the solution to cool to your experimental temperature. Observe for any precipitation, which would indicate that you have created a supersaturated solution.

If these steps fail, the issue is likely a fundamental mismatch between your derivative and the solvent. You must then proceed to a systematic solvent screening.

Q2: The initial steps failed. How do I perform a systematic solvent screening for my this compound derivative?

A2: A systematic screening is essential. The "like dissolves like" principle is your primary guide.[5] this compound derivatives can have a wide range of polarities depending on their functionalization. The goal is to test a panel of solvents that covers a spectrum of polarities.

Data Presentation: Solvent Selection Table

The following table provides a qualitative guide for selecting initial solvents based on the nature of your derivative's functional groups.

Functional Group Type on this compound CorePredicted PolarityRecommended Initial SolventsRationale
Alkyl, Aryl, Halogen (non-ionizable)Nonpolar / Weakly PolarToluene, Dichloromethane (DCM), Tetrahydrofuran (THF)[5]Match the low polarity of the derivative.
Hydroxyl (-OH), Amine (-NH2), Amide (-CONH2)Intermediate PolarityEthanol, Methanol, Isopropanol (IPA)[5][9]Protic solvents can hydrogen bond with the functional groups.
Carboxylic Acid (-COOH), SulfonamidePolar / IonizableDimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[5][9][10]Strong polar aprotic solvents are effective for many organic compounds.[5]
Quaternary Ammonium Salt, Hydrochloride SaltHighly Polar / IonicWater, Methanol, Acetic Acid[11]Highly polar or ionic solvents are needed to solvate charged species.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh 1-2 mg of your this compound derivative into several small, labeled glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of your first chosen solvent to the first vial.

  • Dissolution Attempt: Vortex or sonicate the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect for undissolved solid.

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Record Results: Record the approximate concentration at which the compound dissolved (e.g., "soluble at ~10 mg/mL") or if it remained insoluble at the lowest concentration tested (e.g., "<1 mg/mL").

  • Repeat: Repeat steps 2-6 for each solvent in your screening panel.

  • Analysis: Compare the results to identify the most promising solvent or solvent class for your application.

This self-validating protocol allows you to quickly and efficiently identify a suitable solvent using a minimal amount of your valuable compound.

Advanced Solubility Enhancement Strategies

If a single solvent is insufficient, more advanced formulation strategies are required. These are common in drug development where aqueous solubility is paramount.

Q3: My compound has poor solubility even after screening various polar solvents. What is the next logical step?

A3: The next step is to modify the solvent system itself by using co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water or another primary solvent, increases the solubility of a nonpolar solute.[4][12][13] This technique works by reducing the polarity of the overall solvent system, making it more favorable for the lipophilic this compound core.

Commonly used co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG 400), and DMSO.[4][13][14]

Workflow: Choosing an Advanced Strategy

start Single Solvents Ineffective ionizable Does the derivative have ionizable groups (acid/base)? start->ionizable no_ionizable No ionizable->no_ionizable No yes_ionizable Yes ionizable->yes_ionizable Yes ph_adjust Strategy: pH Adjustment co_solvent Strategy: Co-Solvent System no_ionizable->co_solvent yes_ionizable->ph_adjust cyclodextrin Strategy: Cyclodextrin Inclusion Complex co_solvent->cyclodextrin If insufficient prodrug Strategy: Prodrug Synthesis (Major Effort) cyclodextrin->prodrug For max aqueous solubility

Sources

methods for purification of adamantane derivatives from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of adamantane derivatives. The unique physicochemical properties of the this compound cage—its high lipophilicity, rigidity, and often, volatility—present distinct challenges and opportunities in downstream processing.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, troubleshooting-focused advice to navigate the complexities of isolating these valuable compounds from reaction mixtures. We will move beyond simple protocols to explain the underlying principles, enabling you to adapt and optimize these methods for your specific derivative.

Core Purification Challenges with this compound Derivatives

The diamondoid structure of this compound imparts properties that directly influence purification strategy.[2][4] Its bulk and non-polar nature can lead to poor solubility in common polar solvents, while its symmetry often results in high crystallinity, making recrystallization a powerful tool. However, this same crystallinity can be difficult to induce. Furthermore, the volatility of some lower molecular weight derivatives makes sublimation a viable, yet potentially low-yield, option.[5][6] The primary challenge lies in selecting a method that effectively separates the target molecule from structurally similar impurities or starting materials, a common issue in this compound chemistry.[7][8]

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound derivatives, leveraging their typically crystalline nature.[9][10] Success hinges on the careful selection of a solvent or solvent system that exploits differences in solubility between the product and impurities at varying temperatures.

Frequently Asked Questions & Troubleshooting

Q1: My this compound derivative will not crystallize and remains an oil. What are the likely causes and solutions?

  • Causality: "Oiling out" occurs when the solute's solubility is so high in the hot solvent that it remains supersaturated upon cooling, separating as a liquid phase instead of forming a crystal lattice. This is common with highly non-polar derivatives or when residual impurities inhibit nucleation.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Drastic temperature changes (e.g., moving directly from boiling to an ice bath) favor oiling. Allow the solution to cool slowly to room temperature on the benchtop before further cooling.[11]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Introduce a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled, supersaturated solution to initiate crystallization.

    • Modify the Solvent System: The current solvent may be too effective. Switch to a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) and slowly add a "poor" or "anti-solvent" (e.g., hexane, water) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly.[11][12]

Q2: My yield after recrystallization is very low. How can I improve recovery?

  • Causality: Low yield typically points to two issues: using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can dramatically reduce the amount of product that crystallizes upon cooling.[13]

    • Re-evaluate Solvent Choice: The ideal solvent should exhibit high solubility at elevated temperatures and very low solubility at room temperature or below.[11][14] Refer to the solvent selection table below and perform small-scale solubility tests. Methanol and ethanol, for example, are often good solvents for polar this compound derivatives but may lead to lower yields due to moderate room-temperature solubility.[13]

    • Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (the mother liquor) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may have lower purity.

Data Presentation: Recrystallization Solvent Selection Guide

The choice of solvent is critical and depends on the polarity of the functional groups attached to the this compound core.

Solvent/SystemPolarityBoiling Point (°C)Comments & Best Use Cases
Hexane / HeptaneNon-polar69 / 98Excellent for non-polar derivatives (e.g., alkyl adamantanes). Often used as the "poor" solvent in mixed systems.[13]
TolueneNon-polar111A higher-boiling point non-polar solvent, useful for compounds with lower solubility.[13]
Dichloromethane (DCM)Moderately Polar40A good "good" solvent for many derivatives. Its volatility can be a challenge for maintaining volume during hot filtration.
Ethyl AcetateModerately Polar77A versatile solvent, often used in a mixture with hexane for compounds of intermediate polarity.[12][13]
AcetonePolar Aprotic56A strong solvent for many derivatives, including those with ketone or ester groups.[13][15] Often requires an anti-solvent to reduce solubility.
IsopropanolPolar Protic82A good balance of dissolving power and recovery for moderately polar derivatives like adamantanols.[13]
Ethanol / MethanolPolar Protic78 / 65Effective for polar derivatives with hydroxyl or amino groups, but high solubility at room temp can lower yields.[11][13][14]
WaterHighly Polar100Generally unsuitable for this compound derivatives due to their lipophilic nature, but can be used as an anti-solvent for highly polar salts (e.g., amine hydrochlorides).[13]
Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum volume of a hot "good" solvent (e.g., acetone, methanol) in which it is readily soluble.[11]

  • Addition of Anti-Solvent: While maintaining the elevated temperature, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise with swirling until the solution becomes persistently cloudy. This indicates the point of saturation.[11]

  • Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and render the solution clear again.[11]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

For complex mixtures or non-crystalline products, column chromatography is the purification method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[16]

Frequently Asked Questions & Troubleshooting

Q1: My non-polar this compound derivative runs at the solvent front on TLC/column even with pure hexane. How can I achieve separation?

  • Causality: The this compound core is highly non-polar. If your derivative has no polar functional groups, its affinity for the polar silica gel stationary phase will be extremely low, resulting in no retention.

  • Troubleshooting Steps:

    • Use a Less Polar Mobile Phase: While hexane is standard, consider using even less polar solvents like pentane or petroleum ether if available.[17]

    • Consider Reverse-Phase Chromatography: For very hydrophobic compounds, reverse-phase HPLC or flash chromatography is often more effective.[18][19] Here, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[18] The most non-polar compounds will be retained more strongly.

    • Use a Less Active Stationary Phase: If you must use normal-phase, consider using a less active adsorbent like neutral alumina, although this may offer lower resolution.[20]

Q2: My amine-containing this compound derivative is streaking badly on the silica gel TLC plate and gives poor recovery from the column. What is happening?

  • Causality: Silica gel is slightly acidic. Basic compounds, like amines, can interact strongly and irreversibly with the acidic silanol groups on the silica surface. This leads to band tailing (streaking) on TLC and significant product loss during column chromatography.

  • Troubleshooting Steps:

    • Neutralize the Mobile Phase: Add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase.[17] This will neutralize the acidic sites on the silica gel, preventing strong adsorption of the amine and allowing it to elute cleanly.

    • Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds.[20]

Data Presentation: Common Mobile Phases for this compound Derivatives
Stationary PhaseMobile Phase System (Eluent)Increasing PolarityTypical Applications
Normal Phase (Silica Gel)Hexane / Ethyl AcetateIncrease % Ethyl AcetateThe workhorse system for derivatives of low to moderate polarity (esters, ketones, ethers).[17]
Normal Phase (Silica Gel)Dichloromethane / MethanolIncrease % MethanolFor more polar compounds (alcohols, diols, amides). Use with caution; >10% methanol can dissolve silica.[17]
Normal Phase (Silica Gel)Hexane / Diethyl EtherIncrease % Diethyl EtherGood for heat-sensitive compounds due to the low boiling points of the solvents.
Reverse Phase (C18 Silica)Water / Acetonitrile or MethanolDecrease % WaterExcellent for separating highly non-polar derivatives or for high-purity analysis (HPLC).[18][19]
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase itself). If solubility is an issue, use a stronger solvent like DCM, but keep the volume to an absolute minimum. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with the mobile phase, applying pressure (flash chromatography) to accelerate the flow. If separating compounds with a wide polarity range, a gradient elution (gradually increasing the percentage of the more polar solvent) is highly effective.[14]

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting spots from each fraction onto a TLC plate and visualizing.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Method 3: Sublimation

Sublimation is a purification technique that transitions a solid directly to a gas, bypassing the liquid phase, and then re-condensing it as a pure solid.[21] It is particularly well-suited for non-polar, thermally stable this compound derivatives with a relatively high vapor pressure.[6][22][23]

Frequently Asked Questions & Troubleshooting

Q1: Is my this compound derivative a good candidate for sublimation?

  • Answer: Sublimation is most effective for compounds that are:

    • Thermally Stable: The compound must not decompose at the temperature required for sublimation.

    • Volatile: It must have a sufficiently high vapor pressure at a temperature below its melting point. This is common for unsubstituted this compound and derivatives with simple, non-polar functional groups.

    • Significantly More Volatile than Impurities: The technique relies on a large difference in vapor pressure between your product and any contaminants.

Q2: The yield from my sublimation is very low. Where is my product going?

  • Causality: Low yield can result from incomplete sublimation, loss of product to the vacuum system, or inefficient condensation.

  • Troubleshooting Steps:

    • Optimize Temperature and Pressure: The sublimation rate is highly dependent on both temperature and the quality of the vacuum. A higher vacuum (lower pressure) allows sublimation to occur at a lower temperature. Experiment to find the sweet spot where your product sublimes efficiently without decomposing.

    • Improve Condensation: Ensure the "cold finger" or condensing surface is sufficiently cold. A mixture of dry ice and acetone is more effective than ice water for highly volatile compounds.

    • Check for Leaks: A poor vacuum will require higher temperatures, which can increase the risk of decomposition and reduce efficiency. Ensure all joints in your sublimation apparatus are properly sealed.

Workflow & Method Selection

Choosing the right purification strategy from the outset can save significant time and material. The following decision tree provides a general guide based on the properties of your crude this compound derivative.

Visualization: Purification Method Selection Workflow

Purification_Workflow start Crude this compound Derivative q_solid Is the crude product a solid? start->q_solid q_thermal Is the compound thermally stable? q_solid->q_thermal Yes chromatography Column Chromatography q_solid->chromatography No (Oil/Gum) q_volatile Is the compound volatile? q_thermal->q_volatile Yes q_thermal->chromatography No q_crystalline Does it form crystals easily? q_volatile->q_crystalline No sublimation Sublimation q_volatile->sublimation Yes recrystallization Recrystallization q_crystalline->recrystallization Yes q_crystalline->chromatography No

Caption: Decision tree for selecting an appropriate purification method.

References

  • Structure and absolute configuration of liquid molecules based on this compound derivative cocrystallization. RSC Publishing.
  • Technical Support Center: High-Purity this compound-1,4-diol Recrystallization. Benchchem.
  • Avoiding product loss during purification of adamantyl compounds. Benchchem.
  • Co-crystallization of an organic solid and a tetraarylthis compound at room temperature. SpringerLink.
  • Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)this compound. Benchchem.
  • Technical Support Center: Recrystallization of Adamantanone. Benchchem.
  • Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. ResearchGate.
  • Process for the preparation of memantine. Google Patents.
  • Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central.
  • Synthesis of Rigid Multivalent Scaffolds Based on this compound. PubMed Central.
  • Generation of liquid crystallinity from a Td-symmetry central unit. RSC Publishing.
  • Synthesis of memantine hydrochloride. Google Patents.
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel this compound-Based Ester Derivatives. ResearchGate.
  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethylthis compound. Vietnam Journal of Science and Technology.
  • Purification method of this compound monools. Google Patents.
  • Amantadine Hydrochloride. Japanese Pharmacopoeia.
  • Synthesis method for Amantadine Hydrochloride. Google Patents.
  • Technical Support Center: Synthesis of this compound Derivatives. Benchchem.
  • Application Notes and Protocols for the Purification of Adamantan-1-yl(piperidin. Benchchem.
  • Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: this compound‐Substituted Naphthalenes. Wiley Online Library.
  • Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. PubMed Central.
  • This compound in Drug Delivery Systems and Surface Recognition. MDPI.
  • Liquid chromatography of this compound derivatives. ResearchGate.
  • Flash Column Chromatography. University of California, Irvine.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Curious Wavefunction.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester.
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel this compound-Based Ester Derivatives. MDPI.
  • Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega.
  • Sublimation thermodynamic aspects of this compound and memantine derivatives of sulfonamide molecular crystals. The Royal Society of Chemistry.
  • Successful Flash Chromatography. Biotage.
  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Indian Academy of Sciences.
  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
  • This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • What Is Sublimation Purification?. YouTube.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. PubMed Central.

Sources

overcoming challenges in the synthesis of 1,2-disubstituted adamantanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-disubstituted adamantanes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing functional groups at the adjacent C1 and C2 positions of the adamantane cage. The unique steric and electronic properties of the this compound scaffold make the synthesis of 1,2-disubstituted derivatives a non-trivial endeavor, often plagued by challenges in selectivity, reactivity, and purification.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to overcome these synthetic hurdles.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 1,2-disubstituted adamantanes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 1,2-disubstituted adamantanes more challenging than 1,3- or 1,4-disubstitution?

A1: The primary challenge lies in the inherent reactivity of the this compound cage. The bridgehead (C1 and C3) positions are tertiary carbons and are electronically activated, making them more susceptible to functionalization via carbocationic or radical intermediates.[6][7] In contrast, the C2 position is a secondary carbon within a sterically hindered methylene bridge. Direct functionalization of this C-H bond is difficult due to its higher bond dissociation energy and steric hindrance.[7][8] Furthermore, once a substituent is introduced at the C1 position, it can sterically shield the adjacent C2 position, further impeding functionalization.

Q2: What are the main synthetic strategies to achieve 1,2-disubstitution on an this compound core?

A2: There are two principal approaches:

  • Direct C-H Functionalization: This involves the selective activation and substitution of a C-H bond at the C2 position of a pre-functionalized 1-substituted this compound. This is often achieved using powerful reagents or catalysts that can overcome the high bond dissociation energy of the secondary C-H bond.[9][10][11]

  • This compound Framework Construction: This strategy involves building the this compound cage from acyclic or bicyclic precursors that already contain the desired 1,2-disubstitution pattern.[1][2][3][4][5] This can be a more predictable approach for accessing complex 1,2-disubstituted adamantanes, although it may require a longer synthetic sequence.

Q3: How can I control the stereoselectivity of 1,2-disubstitution?

A3: 1,2-disubstituted adamantanes are chiral, and controlling the stereochemistry is a significant challenge.[2] For direct functionalization methods, the stereochemical outcome is often dictated by the reaction mechanism and the directing group's nature (if used). In framework construction syntheses, the stereochemistry can be set by using chiral starting materials or employing asymmetric catalysts during the cyclization steps.[2]

Troubleshooting Common Synthetic Problems

Problem 1: Low yield or no reaction when attempting to functionalize the C2 position.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Insufficiently reactive reagents. Employ more potent C-H activation methods. Consider using transition metal-catalyzed C-H functionalization, photoredox catalysis, or strong oxidants.[9][10][11]The secondary C-H bonds of this compound are strong and require highly reactive species to be cleaved.[7][8]
Steric hindrance from the C1 substituent. Use a smaller directing group at C1 if possible. Alternatively, explore framework construction methods where the 1,2-disubstitution is pre-installed.[1][2][3][4][5]A bulky group at the bridgehead position can physically block access to the adjacent C2 position.
Incorrect reaction conditions (temperature, solvent, etc.). Systematically screen reaction parameters. High temperatures are often required for C-H activation, but this can also lead to side reactions. Solvent choice can significantly impact the solubility of reagents and the stability of intermediates.Optimization of reaction conditions is crucial for overcoming activation barriers and minimizing decomposition pathways.

Problem 2: Poor regioselectivity, with functionalization occurring at other positions (e.g., C3 or other secondary carbons).

Potential Cause Troubleshooting Suggestion Scientific Rationale
Non-selective radical or carbocationic intermediates. Employ a directing group at the C1 position to guide the functionalization to the adjacent C2 position.[9]A directing group can chelate to a catalyst or reagent, bringing the reactive species in close proximity to the targeted C-H bond.
Thermodynamic vs. kinetic control. Lowering the reaction temperature may favor the kinetically preferred product.At higher temperatures, reactions may proceed to the thermodynamically more stable product, which may not be the desired 1,2-disubstituted isomer.
Competing reaction pathways. Use more selective catalysts or reagents. For example, certain photoredox catalysts can exhibit high selectivity for specific types of C-H bonds.[10][11][12]The choice of catalyst can significantly influence the reaction pathway and, therefore, the regioselectivity.

Problem 3: Difficulty in separating 1,2-disubstituted isomers from other regioisomers or starting materials.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Similar polarity of isomers. Utilize high-performance liquid chromatography (HPLC) with a suitable chiral or achiral stationary phase. Derivatization of the products to increase polarity differences can also be effective.The rigid this compound cage can make isomers have very similar physical properties, requiring high-resolution separation techniques.
Co-elution with starting material. Ensure the reaction goes to completion through careful monitoring (e.g., TLC, GC-MS, or NMR). If separation is still challenging, consider a chemical transformation of the product to alter its polarity before purification.Incomplete reactions will contaminate the product mixture with starting material, complicating purification.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of 1,2-disubstituted adamantanes.

Protocol 1: Synthesis of 2-Amino-1-adamantanol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a key 1,2-disubstituted this compound building block.[13][14]

Workflow Diagram:

G cluster_0 Step 1: Acetamidation cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis start 1-Adamantanol step1 React with Acetonitrile in conc. Sulfuric Acid start->step1 product1 1-Acetamidothis compound step1->product1 step2 Oxidize with CrO3 in Acetic Acid/Water product1->step2 product2 3-Acetamido-1-adamantanol step2->product2 step3 Hydrolyze with NaOH in Ethylene Glycol product2->step3 final_product 2-Amino-1-adamantanol step3->final_product

Caption: Workflow for the synthesis of 2-amino-1-adamantanol.

Step-by-Step Methodology:

  • Step 1: Synthesis of 1-Acetamidothis compound.

    • To a stirred solution of 1-adamantanol (15.2 g, 0.1 mol) in acetonitrile (50 mL), add concentrated sulfuric acid (50 mL) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium hydroxide.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to yield 1-acetamidothis compound.

  • Step 2: Synthesis of 3-Acetamido-1-adamantanol.

    • Dissolve 1-acetamidothis compound (19.3 g, 0.1 mol) in a mixture of acetic acid (100 mL) and water (10 mL).

    • Add chromium(VI) oxide (20 g, 0.2 mol) portion-wise while maintaining the temperature below 40 °C.

    • Stir the mixture at room temperature for 48 hours.

    • Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 3-acetamido-1-adamantanol.

  • Step 3: Synthesis of 2-Amino-1-adamantanol.

    • To a solution of 3-acetamido-1-adamantanol (20.9 g, 0.1 mol) in ethylene glycol (100 mL), add sodium hydroxide pellets (12 g, 0.3 mol).

    • Heat the mixture to 150 °C and stir for 12 hours.

    • Cool the reaction mixture to room temperature and pour it into water (300 mL).

    • Extract the aqueous layer with chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 2-amino-1-adamantanol.

Spectroscopic Characterization Data

The unambiguous identification of 1,2-disubstituted adamantanes relies on a combination of spectroscopic techniques. The following table summarizes expected spectroscopic data for a generic 1,2-disubstituted this compound.

Technique Expected Observations Rationale
¹H NMR Complex multiplets in the aliphatic region (typically 1.5-2.5 ppm). The protons on the substituted carbons (C1-H and C2-H, if present) will appear as distinct signals.The rigid, non-aromatic cage structure results in a complex pattern of proton signals due to fixed dihedral angles and through-space coupling.
¹³C NMR Distinct signals for each carbon atom due to the low symmetry of the 1,2-disubstituted cage. The chemical shifts of C1 and C2 will be significantly affected by the substituents.The number of unique carbon signals is a good indicator of the substitution pattern and symmetry of the molecule.
IR Spectroscopy Characteristic vibrational bands for the functional groups at C1 and C2. The C-H stretching vibrations of the this compound cage are typically observed around 2850-2950 cm⁻¹.IR spectroscopy is crucial for confirming the presence of the introduced functional groups.
Mass Spectrometry The molecular ion peak (M+) should be clearly visible. Fragmentation patterns often involve the loss of the substituents or cleavage of the this compound cage.[15][16]Mass spectrometry provides the molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.

Part 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is critical for troubleshooting and optimizing the synthesis of 1,2-disubstituted adamantanes.

Mechanism of Directed C-H Functionalization

The following diagram illustrates a generalized mechanism for the palladium-catalyzed C-H activation of a 1-substituted this compound, a common strategy for introducing a second substituent at the C2 position.[9]

G cluster_0 Catalytic Cycle A 1-Substituted this compound (with directing group) C Coordination Complex A->C + Pd(II) B Pd(II) Catalyst B->C D C-H Activation (Cyclometalation) C->D E Palladacycle Intermediate D->E F Oxidative Addition (Coupling Partner) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H I 1,2-Disubstituted this compound H->I J Pd(II) Catalyst (Regenerated) H->J Reforms J->B

Sources

Technical Support Center: Improving Adamantane Synthesis via Lewis Acid-Promoted Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for adamantane synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the Lewis acid-promoted rearrangement of tricyclodecane precursors. Here, we move beyond simple protocols to address the nuances of this fascinating and often challenging isomerization, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your this compound synthesis.

The transformation of precursors like tetrahydrodicyclopentadiene into the exceptionally stable, diamondoid structure of this compound is a classic example of carbocation chemistry.[1][2] First reported in a high-yield method by Paul von Ragué Schleyer in 1957, this approach uses a strong Lewis acid to initiate a complex cascade of skeletal rearrangements.[3][4] While elegant, the reaction is sensitive to a variety of parameters that can lead to competing side reactions, primarily the formation of polymeric tars.[5] This guide provides the field-proven insights necessary to navigate these challenges.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Issue 1: Low or No Yield of this compound

Question: My reaction has run for the prescribed time, but analysis (GC-MS, ¹H NMR) shows very little or no this compound, with the starting material largely unreacted or converted into a complex mixture of isomers. What are the likely causes?

Answer: A low or negligible yield is one of the most common issues and typically points to a failure in initiating or sustaining the carbocation rearrangement cascade. The primary culprits are related to the catalyst, the precursor, or the reaction conditions.

Causality and Troubleshooting Steps:

  • Inactive Lewis Acid Catalyst: The most frequent cause is a deactivated catalyst. Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes AlCl₃ to aluminum hydroxide, rendering it inactive.

    • Validation: Use a fresh, unopened bottle of anhydrous AlCl₃. If using an older bottle, ensure it was stored in a desiccator. The powder should be fine and off-white to pale yellow, not clumpy or discolored.

    • Action: Handle the Lewis acid in a glovebox or under a dry, inert atmosphere (N₂ or Ar) to prevent moisture contamination during weighing and addition.

  • Impure or Incorrect Starting Material: The rearrangement is most efficient from endo-tetrahydrodicyclopentadiene. While the exo-isomer also converts to this compound, the reaction pathway is different and may require more forcing conditions.[6] Impurities from the initial dicyclopentadiene hydrogenation can also interfere with the catalyst.

    • Validation: Verify the purity and isomeric form of your tetrahydrodicyclopentadiene starting material using GC-MS or NMR spectroscopy. Ensure the preceding hydrogenation of dicyclopentadiene was complete.[6]

    • Action: If significant impurities or exo-isomer are present, purify the starting material by distillation.

  • Insufficient Reaction Temperature: The rearrangement cascade involves high-energy carbocation intermediates and requires a significant thermal energy input to overcome activation barriers.

    • Validation: Check that your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the target temperature consistently. For AlCl₃ catalysis, temperatures are often in the 150–180°C range.[6]

    • Action: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by taking small aliquots for analysis. Be aware that excessive temperatures can promote tar formation (see Issue 2).

  • Premature Catalyst Quenching: If the reaction is not conducted under strictly anhydrous conditions, trace water in the solvent or starting material can quench the Lewis acid.

    • Action: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents if the reaction is performed in a solvent.

Below is a workflow to diagnose the root cause of low yield.

low_yield_troubleshooting start Low or No this compound Yield check_catalyst Is the Lewis Acid (e.g., AlCl₃) active and anhydrous? start->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_sm Is the Starting Material (SM) pure endo-isomer? sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_temp Is the Reaction Temperature sufficient and stable? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_conditions Are reaction conditions strictly anhydrous? solve_conditions Solution: Oven-dry all glassware. Use anhydrous solvents. check_conditions->solve_conditions catalyst_yes->check_sm solve_catalyst Solution: Use fresh, anhydrous catalyst. Handle under inert atmosphere. catalyst_no->solve_catalyst sm_yes->check_temp solve_sm Solution: Purify SM by distillation. Confirm structure via NMR/GC-MS. sm_no->solve_sm temp_yes->check_conditions solve_temp Solution: Calibrate heating source. Incrementally increase temperature. temp_no->solve_temp success Yield Improved solve_catalyst->success solve_sm->success solve_temp->success solve_conditions->success

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Excessive Formation of Black Tar

Question: My reaction produced a high yield of a black, non-distillable tarry residue, with very little this compound recovered. How can this be prevented?

Answer: Tar formation is the primary competing pathway and results from intermolecular reactions of the carbocation intermediates.[5] Instead of undergoing the desired intramolecular rearrangement, these reactive cations can polymerize or undergo disproportionation, especially at high temperatures or with high catalyst concentrations.

Causality and Troubleshooting Steps:

  • Overly Aggressive Reaction Conditions: Excessively high temperatures accelerate all reaction pathways, but they disproportionately favor the intermolecular polymerization that leads to tar.

    • Validation: Compare your reaction temperature to established literature protocols. Yields often decrease if the temperature is too high.

    • Action: Reduce the reaction temperature. While this may slow the rate of this compound formation, it will more significantly suppress tar formation, leading to a cleaner reaction and higher isolated yield. An optimal temperature balance is key.

  • High Catalyst Loading: Using too much Lewis acid creates a high concentration of carbocation intermediates, increasing the probability of intermolecular side reactions.

    • Action: Methodically decrease the molar ratio of the Lewis acid catalyst relative to the substrate. While a stoichiometric amount may be needed in some cases, often a catalytic amount is sufficient, especially with more active systems like superacids.[7]

  • Use of a Co-catalyst/Promoter: In some systems, particularly with AlCl₃, the presence of a co-catalyst like hydrogen chloride can help stabilize intermediates and improve selectivity, though this must be carefully controlled.[6] Some protocols add a small amount of water or use HCl gas.

    • Action: Explore literature procedures that utilize promoters to enhance catalyst activity and selectivity, which can allow for lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of the Lewis acid in the this compound rearrangement?

A1: The Lewis acid acts as a catalyst to generate a carbocation from the saturated hydrocarbon precursor. It abstracts a hydride ion (H⁻) from one of the tertiary C-H bonds of tetrahydrodicyclopentadiene.[8][9] This creates a tricyclodecyl cation, which is the initial reactive intermediate. This cation then undergoes a complex series of intramolecular 1,2-alkyl shifts.[2] The driving force for this cascade is the gradual relief of ring strain, culminating in the formation of the adamantyl cation, which is the most thermodynamically stable of all possible C₁₀H₁₅⁺ carbocation isomers. Finally, a hydride ion is returned from the Lewis acid complex (e.g., [AlCl₃H]⁻) to the adamantyl cation to yield the neutral, strain-free this compound molecule.[3][9]

mechanism cluster_0 Reaction Mechanism Overview precursor Tetrahydrodicyclopentadiene (Precursor) catalyst_in + Lewis Acid (- H⁻) precursor->catalyst_in cation_init Initial Tricyclodecyl Cation rearrangement Cascade of 1,2-Alkyl Shifts (Multiple Intermediates) cation_init->rearrangement Isomerization cation_final 1-Adamantyl Cation (Thermodynamically Stable) rearrangement->cation_final Relief of Ring Strain catalyst_out - Lewis Acid (+ H⁻) cation_final->catalyst_out product This compound (Product) catalyst_in->cation_init catalyst_out->product

Caption: Simplified overview of the Lewis acid-catalyzed mechanism.

Q2: Can Lewis acids other than aluminum chloride be used? What are the advantages?

A2: Yes, several other Lewis acids and acidic systems can be used, often with significant advantages. The choice of catalyst is a critical parameter for optimization.

  • Superacids (e.g., HF/SbF₅, Triflic Acid): These are much stronger acids than AlCl₃ and can catalyze the rearrangement at much lower temperatures, sometimes even at room temperature. This often leads to cleaner reactions and higher yields (up to 98%) by minimizing high-temperature side reactions like tarring.[3]

  • Ionic Liquids: Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying workup and offering the potential for catalyst recycling.

  • Zeolites: These solid acid catalysts offer advantages in industrial settings, allowing for continuous flow processes and easy separation of the catalyst from the product.[10] However, they can suffer from lower activity and deactivation due to coking.[10]

Catalyst SystemTypical TemperatureReported YieldAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) 150 - 180 °C15 - 65%[1][11]Low cost, readily availableHigh temperature, tar formation, catalyst waste[12]
Superacids (e.g., HF/SbF₅) 0 - 25 °C>90%[3]High yield, low temperature, clean reactionHighly corrosive, hazardous, expensive
Ionic Liquids VariableModerate to HighRecyclable catalyst, simple workupCost, potential stability issues
Zeolites (Solid Acids) >200 °CModerateContinuous process, easy separationCoking/deactivation, lower activity[10]

Q3: What are the essential safety precautions when performing this synthesis?

A3: Safety is paramount.

  • Lewis Acids: Anhydrous aluminum chloride reacts violently with water, releasing heat and corrosive HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[13] Superacids are extremely corrosive and toxic; specialized training and equipment are required.

  • Pressure: The reaction can generate gaseous byproducts, potentially leading to pressure buildup in a sealed vessel. The reaction should be conducted in an open or vented apparatus (e.g., using an air condenser).[6]

  • Workup: Quenching the reaction mixture (e.g., by adding it to ice water) is highly exothermic and should be done slowly and cautiously in a fume hood.

  • Solvents: Use appropriate non-polar solvents for extraction, being mindful of their flammability.

Detailed Experimental Protocols

Protocol 1: Synthesis of endo-Tetrahydrodicyclopentadiene

This protocol describes the catalytic hydrogenation of dicyclopentadiene.

  • Preparation: In a Parr hydrogenation apparatus or a similar autoclave, add 200 g (1.51 mol) of purified dicyclopentadiene and 1.0 g of platinum oxide (PtO₂) catalyst to 100 mL of a suitable solvent like dry ether or ethyl acetate.[6]

  • Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin agitation (stirring or shaking). The reaction is exothermic and will become warm. Continue hydrogenation until hydrogen uptake ceases (typically 4-6 hours).

  • Workup: Depressurize the vessel. Remove the catalyst by filtration. The filtrate is then concentrated by rotary evaporation to remove the solvent.

  • Purification: The crude product can be distilled to yield pure endo-tetrahydrodicyclopentadiene (b.p. 191–193°C).[6] The yield is typically >95%.

Protocol 2: AlCl₃-Promoted Isomerization to this compound

This is a classic laboratory-scale procedure based on the Schleyer method.

  • Setup: In a 500-mL flask equipped with a magnetic stirrer and an air condenser, place 200 g (1.47 mol) of molten endo-tetrahydrodicyclopentadiene.[6]

  • Catalyst Addition: While stirring, carefully add 40 g of anhydrous aluminum chloride through the top of the condenser. Caution: This should be done in a fume hood. An initial exotherm may be observed as the endo-isomer rearranges to the exo-isomer.[6]

  • Reaction: Heat the stirring mixture to 150–180°C using a heating mantle or oil bath.[6] Over time, AlCl₃ may sublime into the condenser; periodically push it back down into the reaction mixture with a glass rod. Continue heating for 8-12 hours.

  • Quenching: Allow the flask to cool to room temperature. CAUTIOUSLY and slowly, add the dark, viscous reaction mixture to a beaker containing a large amount of crushed ice and water to decompose the aluminum chloride complex. This is a highly exothermic process that will release HCl gas.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with a non-polar solvent like petroleum ether or cyclohexane (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent by distillation. The crude solid this compound will precipitate.

Protocol 3: Purification of this compound

This compound is a crystalline solid that readily sublimes.[3]

  • Recrystallization: The crude this compound can be dissolved in a minimal amount of hot solvent (e.g., petroleum ether, methanol, or ethanol), treated with decolorizing carbon if necessary, filtered hot, and cooled slowly to induce crystallization.[6]

  • Sublimation: For very high purity, this compound can be purified by sublimation. Place the crude solid in a sublimation apparatus and heat gently under vacuum. Pure this compound will sublime and collect as beautiful crystals on the cold finger. Its high melting point (270°C in a sealed capillary) is a good indicator of purity.[3]

References

  • Sorensen, T. S., & Sorensen, S. M. (1994). A mechanistic study of the carbocation route from tetrahydrodicyclopentadiene to the this compound ring. Journal of the American Chemical Society, 116(2), 569-584.
  • Stetter, H. (1962). The Synthesis of this compound and Related Compounds. Angewandte Chemie International Edition in English, 1(6), 286-298.
  • Schleyer, P. v. R., & Donaldson, M. M. (1963). This compound. Organic Syntheses, 43, 1.
  • Gondal, M. A., et al. (2021). Synthesis of this compound by the isomerization of tetrahydrodicyclopentadiene.
  • Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]

  • Kim, J., et al. (2011). Method for synthesizing and purifying this compound diol from this compound.
  • Tichavsky, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework. Molecules, 28(22), 7636.
  • McKervey, M. A. (1974). This compound Rearrangements. Chemical Society Reviews, 3, 479-512.
  • Revalor, E., et al. (2024). This compound-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(22), 8206-8230.
  • Engler, E. M., et al. (1973). On the Mechanism of this compound Rearrangements. Journal of the American Chemical Society, 95(17), 5769–5771.
  • Fu, Z., Tao, Z., & Zhao, J. (2022). The Synthesis of Medical Intermediate this compound. Journal of Pharmacology and Pharmaceutical Research, 5(4), 1-1.
  • European Patent Office. (2006). Process for producing this compound. EP 1695950 A1.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Lewis acid‐catalyzed rearrangement of endo‐trimethylenenorbornane.
  • Chemistry Stack Exchange. (2017).
  • Carl ROTH. (2024).
  • Dakenchem. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing this compound Substitution Reactions.
  • Popiołek, Ł., et al. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Chee, C. F., et al. (2021).
  • ResearchGate. (2023). Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework.
  • Reddit. (2023). Synthesis of this compound. r/OrganicChemistry.
  • University of Calgary. (n.d.). Adamantanes.
  • Cohen, Z., et al. (1979). Tertiary alcohols from hydrocarbons by ozonation on silica gel: 1-Adamantanol. Organic Syntheses, 59, 176.
  • National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework.
  • Olah, G. A., & Wu, A. (1991). Synthesis of this compound derivatives. 59. Reactions of some electrophilic this compound derivatives with unsaturated organosilanes. The Journal of Organic Chemistry, 56(2), 902-906.
  • Spasov, A. A., & Kosolapov, V. A. (2017). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. Current Medicinal Chemistry, 24(31), 3362-3401.
  • Google Patents. (1991).

Sources

Technical Support Center: Strategies to Control Regioselectivity in Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adamantane Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective C-H functionalization on the this compound scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing this compound reactivity, which are crucial for troubleshooting and optimizing your reactions.

Q1: Why is achieving regioselectivity in this compound functionalization so challenging?

A: The challenge lies in the inherent properties of the this compound cage. This compound possesses two types of C-H bonds: four equivalent tertiary (3°) C-H bonds at the bridgehead positions (C1) and twelve equivalent secondary (2°) C-H bonds at the methylene bridges (C2)[1]. The bond dissociation energies (BDEs) are unusually high, with the 3° C-H bond at approximately 99 kcal/mol and the 2° C-H bond at 96 kcal/mol[2][3]. While the tertiary position is generally more reactive towards radical and carbocationic intermediates, the statistical abundance of secondary C-H bonds (12 vs. 4) presents a significant hurdle. Overcoming this requires strategies that can precisely differentiate between these two positions, which have very similar steric and electronic environments[1][2]. Traditional radical reactions often result in low selectivity and complex product mixtures, necessitating harsh conditions[2].

Q2: What is the "default" regioselectivity for this compound functionalization, and why?

A: In many classical functionalization reactions, such as free-radical halogenation or Friedel-Crafts alkylation, the tertiary (C1) position is preferentially functionalized . This is due to the greater stability of the tertiary adamantyl radical and carbocation intermediates that form at the bridgehead position during the reaction[1][2]. However, the selectivity is often moderate, and mixtures of 1- and 2-substituted products are common, especially under aggressive reaction conditions[1]. For instance, some metal-free oxidative radical carbonylations have shown low regioselectivity, yielding a 2:1 ratio of tertiary to secondary products[1].

Q3: Is it possible to reverse the selectivity and functionalize the secondary (C2) position?

A: Yes, achieving C2 selectivity is possible but significantly more challenging. It almost always requires a specialized strategy to override the inherent reactivity preference for the C1 position. Key strategies include:

  • Directing Groups: Attaching a directing group to the this compound scaffold can position a catalyst or reagent in close proximity to a specific C2 C-H bond, facilitating its activation[3][4][5].

  • Catalyst Control: Certain transition metal catalysts or photocatalytic systems can exhibit unique selectivities based on the shape of the catalyst's active site or the nature of the reactive intermediate, sometimes favoring the C2 position[4][5]. For example, specific photocatalysts have been reported to favor the 2° position of adamantanone with up to 1:4 selectivity[5].

  • Intramolecular Reactions: Designing a substrate where an intramolecular reaction, such as a C-H insertion by a carbene or nitrene, is geometrically constrained to occur at a C2 position is a powerful method for generating 1,2-disubstituted this compound derivatives[4].

Section 2: Troubleshooting Guides by Reaction Type

This section provides specific, actionable advice for common problems encountered during key this compound functionalization reactions.

Guide 1: Photocatalytic C-H Alkylation (Targeting C1)

Photocatalytic methods, often employing a dual catalyst system (a photocatalyst and a hydrogen atom transfer catalyst), have emerged as a powerful tool for achieving high C1 selectivity under mild conditions[1][5][6][7].

Problem: My C1-alkylation reaction shows low yield and poor regioselectivity (>20:1 C1:C2 is expected, but I'm getting closer to 5:1).

A: This is a common issue that can stem from several factors related to the catalyst system and reaction setup.

Potential Cause Troubleshooting Steps & Explanation
1. Inefficient Hydrogen Atom Transfer (HAT) The choice of HAT catalyst is critical for C1 selectivity. An electrophilic quinuclidinium radical cation is known to be highly selective for the more hydridic C1 C-H bonds[1]. Action: Verify the purity and integrity of your HAT catalyst (e.g., a quinuclidine derivative). Consider screening different HAT catalysts; for instance, a quinuclidinol-derived catalyst with a more electron-withdrawing group has shown excellent results[1].
2. Inappropriate Photocatalyst The photocatalyst must have a sufficiently high excited-state oxidation potential to oxidize the HAT catalyst and initiate the cycle. Action: Ensure you are using the correct photocatalyst for your specific transformation. An iridium-based photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy)PF6 is often effective[1]. Confirm its concentration and ensure it has not decomposed.
3. Oxygen Contamination Molecular oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions, leading to lower yields and byproducts. Action: Degas your reaction mixture thoroughly before starting the irradiation. Use a robust technique like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
4. Light Source Issues Insufficient or incorrect wavelength of light will lead to poor catalyst excitation and low reaction rates. Action: Check that your light source (e.g., blue LEDs) is emitting at the correct wavelength for your photocatalyst's absorption maximum. Ensure the reaction vessel is positioned to receive uniform and adequate irradiation.
5. Solvent & Reagent Purity Trace impurities in solvents or reagents can interfere with the catalytic cycle. Water, in particular, can be detrimental. Action: Use anhydrous, high-purity solvents. Purify your this compound starting material and alkene coupling partner if their purity is questionable.
Guide 2: Directed C-H Functionalization (Targeting C2)

Achieving C2 functionalization often relies on installing a directing group (DG) that brings a metal catalyst into proximity with a secondary C-H bond.

Problem: My directed C2-arylation is failing. I am recovering my starting material, or I am seeing non-directed C1 functionalization.

A: Failure in directed functionalization typically points to issues with the catalyst-directing group interaction or the C-H activation step itself.

Potential Cause Troubleshooting Steps & Explanation
1. Ineffective Directing Group (DG) The DG must coordinate effectively with the metal catalyst. Common DGs for this purpose include picolinamide or 8-aminoquinoline. Action: Confirm that your DG is correctly installed and stable under the reaction conditions. If using a bidentate directing group, ensure that both coordination sites are available and not sterically hindered.
2. Catalyst Inhibition or Decomposition The active catalyst (often Palladium or Rhodium) can be poisoned by impurities or may be unstable under the reaction conditions. Action: Use high-purity catalysts and ligands. Ensure strict anhydrous and anaerobic conditions, as many organometallic catalysts are sensitive to air and moisture. The choice of oxidant is also critical; ensure it is compatible with your catalytic system.
3. Incorrect Solvent The solvent can play a crucial role in catalyst solubility and the geometry of the transition state for C-H activation. Action: Screen different solvents. For some Pd-catalyzed C-H activations, highly polar or fluorinated solvents like hexafluoroisopropanol (HFIP) can be beneficial[8].
4. Steric Hindrance The this compound cage is sterically bulky. The approach of the catalyst to the target C-H bond might be hindered by the directing group itself or other substituents. Action: Re-evaluate the linker length and geometry between the this compound core and the directing group. A more flexible or longer linker might be necessary to allow the catalyst to reach the C2 position effectively.

Section 3: Experimental Protocols & Data

Protocol 1: Highly C1-Selective Photocatalytic Alkylation of this compound

This protocol is adapted from a procedure demonstrating high regioselectivity for the tertiary position using a dual photoredox and HAT catalysis system[1][5][6][7].

Objective: To synthesize 1-alkylated this compound with >20:1 regioselectivity.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)

  • HAT Catalyst: Quinuclidine derivative (e.g., quinuclidinol-based catalyst) (5 mol%)[1]

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Photoreactor with 450 nm LED light source

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.5 equiv.), the electron-deficient alkene (1.0 equiv.), the photocatalyst (0.01 equiv.), and the HAT catalyst (0.05 equiv.).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in the photoreactor and stir vigorously.

  • Irradiate with the 450 nm LED light source at room temperature. Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the C1-alkylated product.

  • Confirm regioselectivity using ¹H and ¹³C NMR spectroscopy. The high symmetry of the C1-substituted product will result in a simplified spectrum compared to the C2-substituted isomer.

Logical Workflow for C1-Selective Alkylation

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Cycle cluster_analysis Workup & Analysis A Combine Reactants: This compound, Alkene, Photocatalyst, HAT Catalyst B Add Anhydrous Solvent A->B C Degas System (Freeze-Pump-Thaw) B->C D Irradiate with Blue Light (e.g., 450 nm) C->D Initiate Reaction E HAT Catalyst Oxidized by Excited Photocatalyst D->E F Selective H-atom Abstraction from this compound C1 Position E->F G Adamantyl Radical Formation F->G H Radical Addition to Alkene G->H I Reduction & Protonation Steps to Yield Product H->I J Reaction Quench & Solvent Removal I->J Reaction Complete K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L M Confirm >20:1 C1:C2 Selectivity L->M

Caption: Workflow for C1-selective photocatalytic alkylation.

Comparative Data: Regioselectivity of Different Methods

The choice of method has a profound impact on the regiochemical outcome of this compound functionalization.

Functionalization Method Typical Reagents/Catalyst Primary Product Approx. C1:C2 Ratio Reference
Photocatalytic Alkylation Ir-photocatalyst / Quinuclidine HAT catalystC1-Alkylated>20:1[1],[5]
Free Radical Bromination Br₂, lightC1-Brominated~10:1[5]
Metal-Free Oxidative Carbonylation DTBP, CO, Benzyl alcoholC1/C2-Esters2:1[1]
Directed C-H Insertion Rh₂(Oct)₄, Diazo precursorC2-CyclizedC2-selective[4]
Biocatalytic Hydroxylation Cytochrome P450 EnzymesC1/C2-HydroxylatedUp to 48:1 (Enzyme dependent)[2]

Section 4: Analytical Troubleshooting

Q: How can I confidently distinguish between my C1- and C2-substituted this compound isomers using NMR?

A: NMR spectroscopy is the most definitive tool for this purpose due to the high symmetry of the this compound core.

  • ¹H NMR:

    • C1-Substituted (Monosubstituted): The molecule retains a high degree of symmetry (C₃ᵥ). You will typically see three distinct sets of proton signals corresponding to the remaining bridgehead protons, the methylene protons adjacent to the substituted carbon, and the methylene protons beta to the substituted carbon. The integration ratios will be characteristic (e.g., 3H, 6H, 6H).

    • C2-Substituted (Monosubstituted): The symmetry is lowered significantly (Cₛ). This results in a much more complex ¹H NMR spectrum with multiple, often overlapping signals for the methylene and bridgehead protons, as they are no longer equivalent.

  • ¹³C NMR:

    • C1-Substituted: You will observe four distinct carbon signals: the substituted bridgehead carbon (C1), the three equivalent unsubstituted bridgehead carbons, the six equivalent methylene carbons adjacent to C1, and the three equivalent methylene carbons opposite C1.

    • C2-Substituted: The lower symmetry will lead to a greater number of signals in the ¹³C NMR spectrum, often seven or more, making it easily distinguishable from the four-line spectrum of the C1 isomer.

Visualizing the Symmetry Difference

G cluster_c1 C1-Substitution cluster_c2 C2-Substitution C1_H ¹H NMR: ~3 Signals (High Symmetry) C1_C ¹³C NMR: 4 Signals C2_H ¹H NMR: Multiple Complex Signals (Low Symmetry) C2_C ¹³C NMR: ≥7 Signals Result NMR Analysis Result->C1_H Simple Spectrum Result->C2_H Complex Spectrum

Caption: Distinguishing C1 vs. C2 isomers by NMR spectroscopy.

References

  • Martin, D. B. C., & Feceu, A. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708–5715. [Link]

  • Schreiner, P. R., et al. (2018). Directed C–H Functionalization of the this compound Framework. Thieme Chemistry. [Link]

  • Martin, D. B. C., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. OUCI. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]

  • Ismagilov, R. R., et al. (2024). Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4984. [Link]

  • Crandall, P., et al. (2024). Photoelectron spectra of functionalized adamantanes. Physical Chemistry Chemical Physics, 26(37), 24607-24623. [Link]

  • Crandall, P., et al. (2024). Photoelectron spectra of functionalized adamantanes. PubMed. [Link]

  • Funes-Ardoiz, I. (2015). C-H FUNCTIONALIZATION OF this compound DERIVATIVES. SlideShare. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an this compound Derivative with Solvation Effects. Polycyclic Aromatic Compounds. [Link]

  • Vincent, M., et al. (1991). Process for the preparation of 1-adamantane derivatives.
  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Amazon S3. [Link]

  • Shiota, Y., et al. (2003). A theoretical study of reactivity and regioselectivity in the hydroxylation of this compound by ferrate(VI). The Journal of Organic Chemistry, 68(10), 3958-65. [Link]

  • Martin, D. B. C., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Crandall, P., et al. (2024). Photoelectron Spectra of Functionalized Adamantanes. ResearchGate. [Link]

Sources

managing side reactions in the synthesis of adamantane-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of adamantane-based compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound chemistry. Our focus is on managing and mitigating common side reactions to enhance yield, purity, and reproducibility in your synthetic endeavors.

Troubleshooting Guides: Navigating Common Synthetic Hurdles

This section addresses specific challenges encountered during the synthesis of this compound derivatives. Each guide follows a logical progression from problem identification to mechanistic understanding and practical, validated solutions.

Issue 1: Poor Regioselectivity and Polysubstitution in this compound Bromination

Question: My bromination of this compound results in a mixture of 1-bromothis compound, and 1,3-dibromothis compound, with traces of higher brominated species. How can I improve the selectivity for the monosubstituted product?

Core Problem: The four tertiary bridgehead positions of the this compound cage are all susceptible to electrophilic and radical substitution. Once the first bromine atom is introduced, the deactivating effect is not always sufficient to prevent further reaction, especially under harsh conditions, leading to polybromination.

Mechanistic Insight: The bromination of this compound can proceed through either a radical or an ionic mechanism, depending on the conditions.[1]

  • Ionic Mechanism: In the presence of a Lewis acid catalyst, bromine is polarized, facilitating electrophilic attack on a C-H bond and formation of a stable tertiary adamantyl cation. This cation is then trapped by a bromide ion. This pathway is prone to polysubstitution as the catalyst can promote further bromination.[1]

  • Radical Mechanism: Under photochemical or high-temperature conditions, bromine radicals can be formed, which then abstract a hydrogen atom from a bridgehead position. The resulting adamantyl radical reacts with molecular bromine.

Troubleshooting Protocol:

  • Control Stoichiometry and Reaction Time: Carefully limit the molar equivalents of the brominating agent to slightly more than one equivalent relative to this compound. Monitor the reaction progress closely using Gas Chromatography-Mass Spectrometry (GC-MS) to halt the reaction once the desired conversion to the monobrominated product is achieved, preventing the formation of significant amounts of the dibrominated byproduct.[2]

  • Choice of Brominating Agent: The reactivity of the brominating agent is a critical factor. While liquid bromine is potent, it can be difficult to control. Consider using N-bromosuccinimide (NBS) for milder, more selective bromination. For high-purity 1-bromothis compound, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trichloromethane has been reported to be highly effective.[2][3]

  • Catalyst Selection: For monosubstitution, it is often best to avoid Lewis acid catalysts altogether, as they are known to promote multiple substitutions.[1][2] If a catalyst is necessary for a sluggish reaction, use it in substoichiometric amounts and at low temperatures. Conversely, for the targeted synthesis of 1,3-dibromothis compound, a catalyst system such as boron tribromide with aluminum bromide is effective.[4]

  • Purification Strategy: If polybrominated byproducts are formed, purification can be challenging. Recrystallization from methanol is a common and effective method for isolating 1-bromothis compound.[3][5] For more persistent impurities, column chromatography on silica gel with a non-polar eluent like hexane is recommended.[5]

Comparative Data: Brominating Agents for Monobromination

Brominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Elemental Bromine (Br₂)None (neat)85 - 1109~93[6]
DBDMHTrichloromethane65 - 7024 - 3691[6]
BromotrichloromethaneMo(CO)₆140 - 1605 - 10up to 99[6]
HBr/H₂O₂Water< 30191 - 92.7[6]

Troubleshooting Workflow: Bromination Selectivity

start Problem: Mixture of brominated adamantanes check_stoichiometry Verify Stoichiometry of Brominating Agent start->check_stoichiometry check_stoichiometry->start Adjust to ~1.1 eq. check_catalyst Review Catalyst Use check_stoichiometry->check_catalyst Stoichiometry Correct check_catalyst->check_stoichiometry Remove Lewis Acid for monosubstitution evaluate_agent Evaluate Brominating Agent check_catalyst->evaluate_agent No Lewis Acid Used evaluate_agent->check_catalyst Switch to Milder Agent (NBS, DBDMH) purification Implement Purification evaluate_agent->purification Using Mild Agent (e.g., NBS) end Pure 1-Bromothis compound purification->end Recrystallize (Methanol) or Column Chromatography (Hexane)

Caption: Troubleshooting logic for poor bromination selectivity.

Issue 2: Side Reactions in Friedel-Crafts Adamantylation of Arenes

Question: I am performing a Friedel-Crafts alkylation of an aromatic compound with 1-bromothis compound and observing a low yield of the desired mono-adamantylated product, along with significant amounts of a di-substituted product and some isomeric byproducts. How can I improve the outcome?

Core Problem: Friedel-Crafts alkylation reactions are susceptible to two main side reactions: polyalkylation and carbocation rearrangements. The adamantyl group is electron-donating, which activates the aromatic ring, making the mono-substituted product more reactive than the starting material and thus prone to a second alkylation.[2] While the adamantyl cation is relatively stable, under certain conditions, it can promote rearrangements of the aromatic substrate.

Mechanistic Insight: The reaction proceeds via the formation of a tertiary adamantyl cation, which acts as the electrophile. This cation is generated by the interaction of the adamantyl halide with a Lewis acid catalyst.

  • Polyalkylation: The initial mono-adamantylated product is more nucleophilic than the starting arene, leading to a faster rate of second alkylation.

  • Kinetic vs. Thermodynamic Control: The position of substitution on the arene can be governed by kinetic or thermodynamic factors. The initially formed product (kinetic) may not be the most stable isomer. With longer reaction times or higher temperatures, this can rearrange to the thermodynamically favored product.[7][8]

Troubleshooting Protocol:

  • Control Stoichiometry: To suppress polyalkylation, use a large excess of the aromatic substrate relative to the adamantylating agent. This increases the statistical probability of the adamantyl cation reacting with the starting material rather than the more reactive mono-alkylated product.[9]

  • Reaction Conditions:

    • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can favor the kinetic product and reduce the rate of polyalkylation.[2]

    • Lewis Acid: The choice and amount of Lewis acid are critical. A very strong Lewis acid (e.g., AlCl₃) can promote both polyalkylation and isomerization. Consider using a milder Lewis acid, such as Ga(OTf)₃ or a solid acid catalyst like Amberlyst 36, which can offer better selectivity and easier workup.[9]

  • Slow Addition: Add the adamantylating agent dropwise to the mixture of the arene and Lewis acid. This maintains a low instantaneous concentration of the adamantyl cation, further minimizing polyalkylation.[9]

  • Alternative Strategy: Acylation-Reduction: To circumvent the issues of polyalkylation and rearrangements entirely, consider a Friedel-Crafts acylation followed by reduction. Acylation with this compound-1-carbonyl chloride introduces a deactivating acyl group, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Troubleshooting Workflow: Friedel-Crafts Adamantylation

start Problem: Low Yield and Byproducts in Adamantylation check_stoichiometry Review Arene:this compound Ratio start->check_stoichiometry check_stoichiometry->start Increase Arene Excess (e.g., >5 eq.) check_conditions Evaluate Reaction Conditions check_stoichiometry->check_conditions Arene in Large Excess check_conditions->check_stoichiometry Optimize Conditions: - Lower Temperature - Use Milder Lewis Acid - Slow Addition of Adamantyl Halide consider_alternative Consider Acylation-Reduction check_conditions->consider_alternative Optimized (Low Temp, Mild Lewis Acid, Slow Addition) end Pure Mono-adamantylated Arene consider_alternative->end Proceed with Acylation followed by Reduction

Caption: Decision tree for optimizing Friedel-Crafts adamantylation.

Issue 3: Byproduct Formation in the Ritter Reaction

Question: I am synthesizing an N-adamantyl amide via the Ritter reaction using an adamantyl alcohol/halide and a nitrile, but I am isolating a significant amount of a diacetamide impurity. How can this be avoided?

Core Problem: The Ritter reaction involves the trapping of a carbocation by a nitrile, followed by hydrolysis to form an amide.[10] The stability of the adamantyl cation makes it an excellent substrate for this reaction. However, side reactions can occur, particularly if the reaction conditions are not carefully controlled. The formation of diacetamide impurities is a known issue in some this compound-based syntheses.[11]

Mechanistic Insight: The reaction is initiated by the formation of the adamantyl cation in a strong acid. This cation is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. Hydrolysis of the nitrilium ion yields the final amide product.[12] Diacetamide impurities can arise from the reaction of the product amide with another molecule of the nitrilium ion intermediate or from other complex pathways.

Troubleshooting Protocol:

  • Control of Acidity and Water Content: The concentration of the strong acid (typically sulfuric acid) and the amount of water present are crucial. Ensure that the acid is of the correct concentration and that the reaction is performed under anhydrous conditions until the hydrolysis step.

  • Temperature Control: The reaction can be exothermic. Maintain a controlled temperature, often starting at low temperatures and allowing a gradual increase, to prevent side reactions.

  • Reaction Quenching: After the formation of the nitrilium ion is complete (as monitored by an appropriate technique like in-situ IR), the reaction should be carefully quenched by pouring it onto ice. This controlled hydrolysis helps to minimize the formation of byproducts.

  • Purification: If diacetamide impurities are formed, they can often be removed by careful recrystallization. The difference in polarity between the mono- and di-acylated products may also allow for separation by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and its simple halide derivatives?

A1: Commercial this compound may contain impurities from its synthesis, which often involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[13] Common impurities in adamantyl halides like 1-iodothis compound include the starting material (this compound), other halides (e.g., 1-bromothis compound), and hydrolysis products like 1-adamantanol.[5] It is crucial to assess the purity of starting materials by GC-MS or NMR, as these impurities can lead to sluggish reactions or unexpected byproducts.[2][5]

Q2: How does solvent polarity affect reactions involving this compound?

A2: Solvent polarity can significantly influence the reaction pathway and selectivity. For reactions proceeding through ionic intermediates, such as Friedel-Crafts alkylation or SN1-type reactions, polar solvents can stabilize charged intermediates and transition states, potentially altering reaction rates and selectivity.[9][14] For example, in the acylation of some aromatic systems, non-polar solvents may favor the kinetic product, while polar solvents can favor the thermodynamic product.[15]

Q3: What is the best way to purify this compound derivatives, which are often waxy solids with similar polarities?

A3: Purification of this compound derivatives can be challenging due to their non-polar, often waxy nature.

  • Recrystallization: This is the most common and often effective method. Solvents like methanol, ethanol, or hexane are frequently used. The key is to find a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures.[5][16]

  • Column Chromatography: For difficult separations, column chromatography on silica gel with non-polar eluents (e.g., hexane, petroleum ether, or mixtures with small amounts of dichloromethane or ethyl acetate) is effective.[5]

  • Sublimation: For volatile this compound derivatives, vacuum sublimation can be an excellent purification technique, as it can effectively remove non-volatile impurities.

Q4: Can I functionalize the secondary (methylene) position of this compound selectively?

A4: While the tertiary (bridgehead) positions are more reactive towards electrophiles and radicals, selective functionalization of the secondary positions is possible, though more challenging.[1][17] Certain radical-based C-H functionalization methods, often involving specific photocatalysts or directing groups, have been developed to achieve selectivity for the secondary C-H bonds. However, these methods are generally more complex than those for tertiary functionalization.

Q5: My this compound-based reaction is not proceeding to completion. What are the first things I should check?

A5: If your reaction is sluggish or incomplete, consider the following:

  • Purity of Starting Materials: As discussed in Q1, impurities in your this compound starting material (e.g., 1-adamantanol in a reaction using 1-iodothis compound) can consume reagents and inhibit the reaction.[5]

  • Catalyst Activity: If using a Lewis acid or another catalyst, ensure it is anhydrous and active. Many Lewis acids are deactivated by moisture.

  • Reaction Temperature: Some this compound functionalizations require sufficient thermal energy to overcome the activation barrier. If the reaction is slow at room temperature, a gradual and controlled increase in temperature may be necessary.

  • Solvent Choice: Ensure your solvent is appropriate for the reaction and is anhydrous if required.

References

  • Chemical Communications (RSC Publishing). The mechanism for the rearrangement of the adamantly cation. Available at: [Link]

  • RSC Publishing. Role of the solvent polarity on the optical and electronic characteristics of 1-iodothis compound. Available at: [Link]

  • Tetrahedron Letters. 13C NMR spectra of this compound derivatives. Available at: [Link]

  • University of Calgary. Recrystallization - Single Solvent. Available at: [Link]

  • ResearchGate. Kinetic or Thermodynamic Product? Case Studies on the Formation of Regioisomers of Tetraphenyladamantanes. Available at: [Link]

  • ResearchGate. Mechanism of superacid catalyzed alkane activation: Theoretical ab initio studies of pentacoordinated carbonium ion rearrangement. Available at: [Link]

  • Journal of the Chemical Society C: Organic. Selective dibromination of this compound. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Cluster halogenation of this compound and its derivatives with bromine and iodine monochloride. Available at: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available at: [Link]

  • ResearchGate. Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements. Available at: [Link]

  • ResearchGate. Nuclear magnetic resonance spectroscopy of this compound derivatives: interpretation of proton and carbon chemical shifts. Available at: [Link]

  • ResearchGate. Recent developments in the chemistry of this compound and related polycyclic hydrocarbons. Available at: [Link]

  • University of Massachusetts Boston. Recrystallization. Available at: [Link]

  • PMC. (2024). Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

  • Blog. (2025). How to optimize the synthesis conditions of 2 - adamantanone?. Available at: [Link]

  • The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions. Available at: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • ResearchGate. Bromination of this compound and its derivatives with tetrabromomethane catalyzed by iron compounds. Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • ResearchGate. (PDF) Gas chromatography of halogenated adamantanes. Available at: [Link]

  • MDPI. (2021). One-Stage Catalytic Oxidation of this compound to Tri-, Tetra-, and Penta-Ols. Available at: [Link]

  • ResearchGate. (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • RSC Publishing. Recent developments in the chemistry of this compound and related polycyclic hydrocarbons. Available at: [Link]

  • ResearchGate. The synthesis of 1,3‐diacetylamino this compound derivatives 85 from.... Available at: [Link]

  • Chemical Science (RSC Publishing). (2024). This compound-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Available at: [Link]

  • ResearchGate. (PDF) Studies on Correlations Between Lewis Acidity and Reactivity of Complex Lewis Acids. Available at: [Link]

  • ResearchGate. The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Available at: [Link]

  • PubMed Central. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Available at: [Link]

Sources

Technical Support Center: Optimization of Photoredox Catalysis for Adamantane Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of photoredox-catalyzed adamantane alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

The direct C–H functionalization of this compound and its derivatives (diamondoids) represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient route to valuable building blocks for medicinal chemistry and materials science.[1] Photoredox catalysis, with its use of visible light to drive chemical reactions under mild conditions, has emerged as a particularly powerful tool for this transformation.[2][3][4][5][6][7][8][9] However, as with any sophisticated chemical methodology, challenges can arise. This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the photoredox-catalyzed alkylation of this compound. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Problem 1: Low or No Yield of the Desired Alkylated this compound Product

A low or non-existent yield is one of the most common issues. The root cause often lies within the components of the catalytic cycle or the reaction conditions.

Potential Causes & Solutions:

  • Inefficient Photocatalyst Excitation:

    • The Issue: The photocatalyst is not absorbing light effectively, preventing the initiation of the catalytic cycle.

    • Troubleshooting Steps:

      • Verify Light Source: Ensure your light source (e.g., LED) emits at a wavelength that overlaps with the absorption maximum of your photocatalyst. For instance, many common iridium and ruthenium-based photocatalysts absorb in the blue region of the visible spectrum.[8]

      • Check Reaction Setup: Position the light source as close as possible to the reaction vessel to maximize photon flux. Ensure the vessel is made of a material (like Pyrex) that is transparent to the wavelength of light being used.

      • Inspect Catalyst Integrity: Photocatalysts can degrade over time, especially if not stored properly. Consider using a fresh batch of the catalyst.

  • Poor Quenching of the Excited Photocatalyst:

    • The Issue: The excited photocatalyst is not being productively quenched by a reaction component, leading to non-radiative decay and termination of the catalytic cycle.

    • Troubleshooting Steps:

      • Review Redox Potentials: The feasibility of the single-electron transfer (SET) step is governed by the redox potentials of the excited photocatalyst and the quencher.[9] Ensure that the chosen substrate or quencher has an appropriate oxidation or reduction potential to interact with the excited catalyst.

      • Consider an Alternative Quenching Pathway: Some systems operate via a hydrogen atom transfer (HAT) mechanism rather than a direct SET with this compound.[2][10] If using a HAT-based system, ensure the HAT catalyst is present and active.

  • Suboptimal Reaction Conditions:

    • The Issue: The solvent, concentration, or temperature may not be ideal for the reaction.

    • Troubleshooting Steps:

      • Solvent Screening: The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. Perform a small-scale screen of different solvents.

      • Concentration Adjustment: Reactions that are too dilute may suffer from slow reaction rates, while overly concentrated solutions can lead to side reactions or poor light penetration. A typical starting point is in the range of 0.05–0.1 M.

      • Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.[11] Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Problem 2: Poor Regioselectivity (Mixture of Tertiary and Secondary Alkylated Products)

Achieving high selectivity for the tertiary (bridgehead) C-H bonds of this compound is often a primary goal.

Potential Causes & Solutions:

  • Non-Selective Radical Generation:

    • The Issue: The method of generating the adamantyl radical is not sufficiently selective for the tertiary position.

    • Troubleshooting Steps:

      • Employ a Selective HAT Co-catalyst: For reactions proceeding via a HAT mechanism, the choice of the HAT catalyst is critical. Systems utilizing a quinuclidine-based co-catalyst have demonstrated excellent selectivity for the more electron-rich tertiary C-H bonds of this compound.[2][12]

      • Avoid Highly Reactive, Non-Selective Radical Abstractors: Some systems might inadvertently generate highly reactive and less selective radical species that can abstract hydrogen atoms from both the tertiary and secondary positions of this compound.

  • Reaction Mechanism:

    • The Issue: Some photoredox mechanisms, particularly those involving direct oxidation of this compound to a radical cation, may offer different selectivity profiles.[10][13]

    • Troubleshooting Steps:

      • Evaluate the Catalytic System: If high tertiary selectivity is paramount, a dual catalytic system involving an iridium photocatalyst and a quinuclidine-based HAT catalyst is a well-established choice.[1] For functionalization of higher diamondoids, pyrylium photocatalysts have been shown to provide exclusive tertiary selectivity.[10][13]

Problem 3: Formation of Polysubstituted this compound Products

The formation of di- or tri-substituted this compound can be an issue, especially when a high yield of the monosubstituted product is desired.

Potential Causes & Solutions:

  • High Reactivity of the Monosubstituted Product:

    • The Issue: The initially formed monosubstituted this compound can compete with the starting material for functionalization.

    • Troubleshooting Steps:

      • Use an Excess of this compound: Employing a stoichiometric excess of this compound relative to the alkylating agent can statistically favor the monosubstitution product.

      • Control Reagent Addition: Slowly adding the limiting reagent (often the alkylating partner) over the course of the reaction can help to maintain a low concentration of this species and minimize polysubstitution.

Problem 4: Reaction Stalls or Incomplete Conversion

A reaction that starts but fails to go to completion can be frustrating.

Potential Causes & Solutions:

  • Catalyst Decomposition:

    • The Issue: The photocatalyst or co-catalyst may be unstable under the reaction conditions, leading to a loss of catalytic activity over time.

    • Troubleshooting Steps:

      • Protect from Ambient Light After Reaction: Once the reaction is complete, protect it from light to prevent potential product decomposition.[14]

      • Lower Reaction Temperature: While most photoredox reactions are run at room temperature, excessive heat from the light source can sometimes lead to thermal decomposition pathways. Ensure the reaction is adequately cooled if using a high-powered light source.

  • Inhibitor Accumulation:

    • The Issue: A byproduct of the reaction may be inhibiting the catalytic cycle.

    • Troubleshooting Steps:

      • Analyze the Reaction Mixture: Use techniques like LC-MS or NMR to identify potential inhibitory byproducts.

      • Re-evaluate Reagents: Ensure the purity of all starting materials and solvents, as impurities can sometimes act as inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of photoredox catalysis for this compound alkylation?

Photoredox catalysis utilizes a photosensitizer (the photocatalyst) that, upon absorption of visible light, can engage in single-electron transfer (SET) processes.[8] In the context of this compound alkylation, two primary mechanistic pathways are common:

  • Hydrogen Atom Transfer (HAT) Pathway: A dual catalytic system is often employed.[1] The excited photocatalyst oxidizes a HAT co-catalyst (e.g., quinuclidine) to form a radical cation. This electrophilic radical cation then selectively abstracts a hydrogen atom from the electron-rich tertiary C-H bond of this compound to generate the adamantyl radical. This radical then engages with an alkylating agent (e.g., an electron-deficient alkene) to form the C-C bond.[2]

  • Oxidative Quenching Pathway: A highly oxidizing photocatalyst, upon excitation, can directly oxidize this compound to its radical cation.[10][13] Subsequent deprotonation, often facilitated by a mild base, generates the adamantyl radical, which then reacts with the alkylating partner.

Q2: How do I choose the right photocatalyst for my reaction?

The choice of photocatalyst is dictated by the specific transformation you wish to achieve and the redox potentials of your substrates.

  • For HAT-based methodologies , iridium complexes like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 are commonly used due to their suitable excited-state redox potentials and long excited-state lifetimes.[1]

  • For reactions proceeding via direct oxidation of this compound , a more strongly oxidizing photocatalyst is required. Organic dyes such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) have been shown to be effective.[10][13]

Photocatalyst SystemMechanismKey Advantage
Iridium Photocatalyst + Quinuclidine Co-catalystHydrogen Atom Transfer (HAT)High tertiary (3°) regioselectivity
Pyrylium PhotocatalystDirect OxidationEffective for higher diamondoids

Q3: What are some common alkylating agents used in these reactions?

A variety of electron-deficient alkenes are effective radical acceptors in these reactions. Examples include:

  • Vinyl sulfones

  • Acrylates

  • Acrylamides

  • Vinyl phosphonates

The scope of compatible alkylating agents is broad, highlighting the versatility of this methodology.[2]

Q4: Are there any safety precautions I should be aware of?

As with any chemical reaction, appropriate safety measures should be taken.

  • Light Source: High-intensity light sources can generate heat and pose a risk of eye damage. Never look directly into the light source and ensure the reaction setup is properly shielded.

  • Solvents and Reagents: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reaction vessel is not sealed airtight unless designed to withstand pressure.

Experimental Protocols & Visualizations

General Protocol for Photocatalytic Tertiary C-H Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.5 equiv.), the photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%), the HAT co-catalyst (e.g., quinuclidine, 10 mol%), and the alkylating agent (1.0 equiv.).

  • The vial is sealed with a septum and evacuated and backfilled with an inert atmosphere (e.g., argon) three times.

  • Add degassed solvent (e.g., acetonitrile) via syringe.

  • Place the vial approximately 2-5 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously. A fan may be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, the reaction mixture is concentrated, and the product is purified by flash column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the two primary mechanistic pathways for the photoredox-catalyzed alkylation of this compound.

Hydrogen Atom Transfer (HAT) Pathway

HAT_Pathway cluster_HAT HAT Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET HAT_cat_radical HAT Catalyst•⁺ PC_reduced->PC SET Product Alkylated this compound HAT_cat HAT Catalyst HAT_cat->HAT_cat_radical HAT_cat_radical->HAT_cat Adamantyl_radical Adamantyl Radical (Ad•) HAT_cat_radical->Adamantyl_radical H-Atom Abstraction This compound This compound (Ad-H) Product_radical Product Radical Adamantyl_radical->Product_radical Radical Addition Alkene Alkene (Radical Acceptor) Product_radical->Product Reduction

Caption: The dual catalytic HAT pathway for this compound alkylation.

Direct Oxidation Pathway

Oxidation_Pathway PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_reduced PC•⁻ PC_star->PC_reduced SET PC_reduced->PC SET Product Alkylated this compound This compound This compound (Ad-H) Adamantane_radical_cation Ad-H•⁺ This compound->Adamantane_radical_cation Adamantyl_radical Ad• Adamantane_radical_cation->Adamantyl_radical Deprotonation Product_radical Product Radical Adamantyl_radical->Product_radical Radical Addition Base Base Base_H Base-H⁺ Base->Base_H Alkene Alkene (Radical Acceptor) Product_radical->Product Reduction

Caption: The direct oxidation pathway for this compound alkylation.

References

  • Dang, H. T., O'Callaghan, H. T., Wymore, M. M., Suarez, J., & Martin, D. B. C. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Catalysis. [Link]

  • Martin, D. B. C., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2021). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Princeton University. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. [Link]

  • Martin, D. B. C., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. Semantic Scholar. [Link]

  • Weigel, W. K., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC - PubMed Central. [Link]

  • Dang, H. T., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Publications. [Link]

  • Gandeepan, P., Koeller, J., & Ackermann, L. (2017). Optimization Studies. ResearchGate. [Link]

  • Hu, J., et al. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. RSC Publishing. [Link]

  • Weigel, W. K., et al. (2020). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications (RSC Publishing). [Link]

  • Douglas, N. H., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C-H Functionalization Reactions. ResearchGate. [Link]

  • Holmberg-Douglas, N., & Nicewicz, D. A. (2021). Photoredox-Catalyzed C-H Functionalization Reactions. SciSpace. [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Macmillan Group - Princeton University. [Link]

  • Wendlandt, A. E. (n.d.). “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Source institution not provided in search result]. [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Illuminating Photoredox Catalysis. PMC - PubMed Central. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University. [Link]

  • Lee, H., et al. (2024). Visible-light photoredox catalysis of polydopamine with triethanolamine in water. [Source institution not provided in search result]. [Link]

Sources

Technical Support Center: Purification of Adamantane Monools from Polyols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of adamantane monools. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the separation of this compound monools from their polyol counterparts (diols, triols, etc.). The advice provided is grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of this compound Monool Purification

The synthesis of this compound monools often results in a mixture containing unreacted starting materials and over-hydroxylated byproducts, primarily this compound diols and triols. The structural similarity and comparable polarities of these compounds can make their separation a significant challenge. The choice of purification strategy depends on the specific impurities present, the scale of the purification, and the desired final purity of the monool. This guide will walk you through the most common purification techniques and how to troubleshoot them effectively.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying this compound monools, leveraging the differences in solubility between the monool and polyol impurities in a given solvent system.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the best solvent for recrystallizing this compound monools to remove polyols?

A1: The ideal solvent is one in which the this compound monool is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the polyol impurities remain either highly soluble or insoluble at all temperatures. For separating this compound monools from more polar diols and triols, moderately polar solvents are often a good starting point. A Japanese patent suggests using ester solvents like ethyl acetate, propyl acetate, or butyl acetate for this purpose[1]. Nonpolar solvents like n-heptane have also been used, though they may be less effective at excluding other nonpolar impurities[1].

Q2: Can I use a mixed solvent system for recrystallization?

A2: Absolutely. A mixed solvent system, often consisting of a "good" solvent (in which the monool is highly soluble) and a "poor" or "anti-solvent" (in which the monool is poorly soluble), can be very effective. For instance, you could dissolve the crude mixture in a minimal amount of a hot "good" solvent like methanol and then slowly add a "poor" solvent like water until the solution becomes slightly cloudy. This technique allows for fine-tuning of the solubility to achieve optimal crystal formation[2].

Troubleshooting Guide: Recrystallization

Problem 1: Oiling Out - The product separates as a liquid instead of crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation occurs too rapidly for an ordered crystal lattice to form[3]. This is a common issue when dealing with impure samples, as impurities can depress the melting point.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture to reduce the level of supersaturation.

    • Slower Cooling: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling often leads to oiling out[2].

    • Change Solvent System: If the problem persists, select a solvent with a lower boiling point or modify your mixed-solvent ratio by adding more of the "good" solvent[2][3].

Problem 2: No Crystals Form Upon Cooling.

  • Causality: The solution is not sufficiently supersaturated, meaning the concentration of the this compound monool is too low for nucleation and crystal growth to occur.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites[2].

      • Seeding: Add a very small crystal of pure this compound monool to the solution to act as a template for crystal growth[2].

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute. Be cautious not to remove too much solvent, as this could lead to oiling out[2].

    • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then add a few drops of the original solvent to clarify before cooling[2].

Problem 3: Poor Recovery of the this compound Monool.

  • Causality: This can be due to using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor, or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Second Crop Crystallization: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.

Problem 4: Co-crystallization of Monools and Polyols.

  • Causality: Sometimes, impurities can become trapped within the crystal lattice of the desired compound, a phenomenon known as co-crystallization[4][5]. This is more likely when the impurities have similar structures and polarities to the target molecule.

  • Solutions:

    • Purity of the Initial Solution: Ensure the initial solution is not overly concentrated, as this can favor the trapping of impurities.

    • Slower Crystallization: Slower cooling rates can allow for more selective crystallization, giving impurities more time to remain in the solution.

    • Multiple Recrystallizations: It may be necessary to perform a second recrystallization to achieve the desired purity.

Section 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound monools from polyols based on their differential adsorption to a stationary phase.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: What type of column chromatography is best for separating this compound monools and polyols?

A1: Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a nonpolar mobile phase. The more polar polyols will have a stronger interaction with the silica and elute later, while the less polar monool will elute earlier.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures)[6][7]. In this case, the more polar polyols will elute first, and the monool will be retained longer. RP-HPLC often provides excellent separation for this compound derivatives[7].

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of eluent is critical for good separation.

  • For Normal-Phase: Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. The optimal solvent ratio can be determined by thin-layer chromatography (TLC).

  • For Reversed-Phase: A mixture of water and an organic solvent like methanol or acetonitrile is common. The retention of this compound derivatives is influenced by the nature and concentration of the organic modifier in the mobile phase[6].

Troubleshooting Guide: Column Chromatography

Problem 1: Poor Separation Between Monool and Diol Peaks (Peak Overlap).

  • Causality: The polarity of the mobile phase is not optimized, leading to insufficient differential migration of the compounds.

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal-Phase: Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane). This will increase the retention time of all compounds but may improve the separation between the monool and diol.

      • Reversed-Phase: Increase the polarity of the eluent (e.g., increase the percentage of water in the methanol/water mixture). This will decrease the retention of the monool and may enhance its separation from the earlier-eluting polyols.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For RP-HPLC, a C30 stationary phase can sometimes offer different selectivity for rigid structures compared to a C18 phase[8].

    • Reduce Sample Loading: Overloading the column can lead to band broadening and poor separation. Use a smaller amount of crude material.

Problem 2: The this compound Monool Elutes Too Quickly or Too Slowly.

  • Causality: The eluent strength is either too high or too low.

  • Solutions:

    • Elutes Too Quickly (Low Retention):

      • Normal-Phase: Use a less polar mobile phase.

      • Reversed-Phase: Use a more polar mobile phase.

    • Elutes Too Slowly (High Retention):

      • Normal-Phase: Use a more polar mobile phase.

      • Reversed-Phase: Use a less polar mobile phase.

Problem 3: Tailing of Peaks.

  • Causality: Peak tailing can be caused by interactions between the hydroxyl groups of the this compound alcohols and active sites on the stationary phase (especially silica gel), or by column overloading.

  • Solutions:

    • Add a Modifier to the Mobile Phase: For normal-phase chromatography on silica, adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds, though less relevant here) can help to block active sites and improve peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic silica gel or an alternative like alumina.

    • Reduce Sample Concentration: As mentioned before, ensure the column is not overloaded.

Section 3: Purification by Liquid-Liquid Extraction / Washing

This technique is often used as a preliminary purification step to remove highly polar impurities like triols before proceeding to crystallization or chromatography.

Frequently Asked Questions (FAQs) - Extraction/Washing

Q1: How can I use washing to remove this compound polyols?

A1: This method exploits the significant difference in polarity between this compound monools and polyols. This compound monools are sparingly soluble in water, while diols and especially triols are more water-soluble due to the additional hydroxyl groups. A common procedure is to dissolve the crude mixture in a water-immiscible organic solvent, such as ethyl acetate, and then wash the organic layer with water or warm water. The more polar polyols will preferentially partition into the aqueous phase[1].

Troubleshooting Guide: Extraction/Washing

Problem 1: Inefficient Removal of Polyols.

  • Causality: Insufficient washing or poor partitioning of the polyols into the aqueous phase.

  • Solutions:

    • Increase the Number of Washes: Perform multiple washes with smaller volumes of water rather than a single wash with a large volume.

    • Use Warm Water: A patent suggests washing with water at a temperature between 20-80°C can improve the removal of this compound polyols[1]. The increased temperature enhances the solubility of the polyols in the aqueous phase.

    • pH Adjustment: While less common for neutral hydroxyl compounds, adjusting the pH of the aqueous phase can sometimes alter the partitioning behavior of impurities.

Problem 2: Formation of an Emulsion at the Interface.

  • Causality: Emulsions are common when there are surfactants or finely divided solids present, or when the mixture is agitated too vigorously.

  • Solutions:

    • Gentle Mixing: Invert the separatory funnel gently instead of shaking it vigorously.

    • Break the Emulsion:

      • Allow the mixture to stand for a longer period.

      • Add a small amount of a saturated brine (NaCl) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

      • Filter the mixture through a pad of glass wool.

Data and Workflow Visualization

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Use Case
n-Hexane0.169Good for normal-phase chromatography (nonpolar component)
n-Heptane0.198Recrystallization of nonpolar compounds[1]
Ethyl Acetate4.477Good for recrystallization and extraction[1]
Methanol5.165Good "soluble" solvent for mixed-solvent recrystallization[2]
Water10.2100"Anti-solvent" for recrystallization; washing solvent[1][2]
Acetonitrile5.882Mobile phase for RP-HPLC[6]
Diagram 1: General Workflow for this compound Monool Purification

G cluster_0 Initial Purification cluster_1 Fine Purification Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent e.g., Ethyl Acetate Aqueous Wash Aqueous Wash Dissolve in Organic Solvent->Aqueous Wash Remove Triols/Diols Organic Layer (Monool Enriched) Organic Layer (Monool Enriched) Aqueous Wash->Organic Layer (Monool Enriched) Concentrate Concentrate Organic Layer (Monool Enriched)->Concentrate Recrystallization Recrystallization Concentrate->Recrystallization Primary Method Column Chromatography Column Chromatography Concentrate->Column Chromatography Alternative/Further Purification Pure Monool Crystals Pure Monool Crystals Recrystallization->Pure Monool Crystals Pure Monool Fractions Pure Monool Fractions Column Chromatography->Pure Monool Fractions Characterization Characterization Pure Monool Crystals->Characterization Pure Monool Fractions->Characterization G Start Recrystallization Start Recrystallization Oiling Out? Oiling Out? Start Recrystallization->Oiling Out? No Crystals? No Crystals? Oiling Out?->No Crystals? No Add More Solvent\nSlow Cooling Add More Solvent Slow Cooling Oiling Out?->Add More Solvent\nSlow Cooling Yes Low Yield? Low Yield? No Crystals?->Low Yield? No Induce Nucleation\n(Scratch/Seed)\nConcentrate Solution Induce Nucleation (Scratch/Seed) Concentrate Solution No Crystals?->Induce Nucleation\n(Scratch/Seed)\nConcentrate Solution Yes Successful Crystallization Successful Crystallization Low Yield?->Successful Crystallization No Minimize Solvent\nSecond Crop from\nMother Liquor Minimize Solvent Second Crop from Mother Liquor Low Yield?->Minimize Solvent\nSecond Crop from\nMother Liquor Yes Add More Solvent\nSlow Cooling->Oiling Out? Induce Nucleation\n(Scratch/Seed)\nConcentrate Solution->No Crystals? Minimize Solvent\nSecond Crop from\nMother Liquor->Successful Crystallization

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Wikipedia. This compound. [Link]

  • Solubility of Things. This compound. [Link]

  • Bazilin, A.V., Yashkina, E.A., & Yashkin, S.N. (2016). Chromatographic study of complex formation of this compound derivatives with β-cyclodextrin. Russian Journal of Physical Chemistry A, 65(1), 103-109. [Link]

  • JP4984548B2 - Purification method of this compound monools.
  • ResearchGate. Liquid chromatography of this compound derivatives. [Link]

  • Perlovich, G. L., et al. (2018). This compound derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 20(2), 1038-1048. [Link]

  • ResearchGate. Chromatographic retention of this compound derivatives in high-performance liquid chromatography. [Link]

  • ResearchGate. Solvent and temperature effects on the solubility of some new this compound/memantine sulfonamide derivatives. [Link]

  • ResearchGate. Gas chromatography of halogenated adamantanes. [Link]

  • MDPI. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel this compound-Based Ester Derivatives. [Link]

  • Organic Syntheses. This compound. [Link]

  • Beilstein Journal of Organic Chemistry. Co-crystallization of an organic solid and a tetraarylthis compound at room temperature. [Link]

  • National Institutes of Health. Co-crystallization of an organic solid and a tetraarylthis compound at room temperature. [Link]

  • National Institutes of Health. Synthesis of Rigid Multivalent Scaffolds Based on this compound. [Link]

  • National Institutes of Health. Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • European Patent Office. EP 1695950 A1 - PROCESS FOR PRODUCING this compound. [Link]

  • PubMed. Direct determination of adamantanamine in plasma and urine with automated solid phase derivatization. [Link]

  • MDPI. One-Stage Catalytic Oxidation of this compound to Tri-, Tetra-, and Penta-Ols. [Link]

  • Nagoya Institute of Technology Repository. Synthesis of poly(1,3-adamantane)s by cationic ring-opening polymerization of 1,3-dehydroadamantanes. [Link]

  • ResearchGate. Synthesis and characterization of this compound-containing poly(enaminonitriles). [Link]

  • ResearchGate. Synthesis of poly(1,3-adamantane) by cationic ring-opening polymerization of 1,3-dehydrothis compound and polymer reactions. [Link]

  • ResearchGate. Regularities of Single-Step Synthesis of this compound-Containing Polyimides in Sulfolane. [Link]

  • PubMed. Effect of pressure on the selectivity of polymeric C18 and C30 stationary phases in reversed-phase liquid chromatography. Increased separation of isomeric fatty acid methyl esters, triacylglycerols, and tocopherols at high pressure. [Link]

  • ResearchGate. Phase Separation in Binary Mixtures of Bipolar and Monopolar Lipid Dispersions Revealed by Solid-State 2H NMR Spectroscopy and Small Angle X-ray Scattering. [Link]

Sources

Technical Support Center: Catalyst Longevity in Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in adamantane substitution reactions. As researchers and drug development professionals, you are aware of the unique properties that make the this compound scaffold a valuable component in medicinal chemistry and materials science.[1][2] However, the inert nature of its C-H bonds often necessitates robust catalytic systems that are themselves prone to deactivation, leading to inconsistent yields and product profiles.[3][4][5]

This guide is structured to provide actionable solutions to common problems encountered in the lab. We will delve into the underlying causes of catalyst deactivation and provide step-by-step troubleshooting protocols to restore and maintain catalytic performance.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues with a focus on identifying the root cause and implementing effective solutions.

Issue 1: Gradual or Sudden Drop in Product Yield

You observe a significant decrease in the conversion of this compound over several runs or even during a single prolonged reaction.

Probable Causes & Solutions

Cause Explanation Troubleshooting & Resolution Protocol
Fouling by Coke Formation This is the most common deactivation mechanism for solid acid catalysts like zeolites.[6][7] Carbonaceous deposits, or "coke," form from the decomposition or polymerization of reactants and products, physically blocking catalyst pores and active sites.[8][9] Coke formation is often accelerated at higher temperatures and on strong acid sites.[8]1. Diagnosis: Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbonaceous deposits. A significant weight loss upon heating in an oxidizing atmosphere confirms coking.2. Regeneration: Perform a controlled calcination of the catalyst. A typical procedure involves heating the catalyst under a flow of air or a dilute oxygen/nitrogen mixture at 450-550°C to burn off the coke.[9]3. Prevention: Optimize reaction conditions to minimize coke formation by lowering the reaction temperature or adjusting the feedstock composition.[6] For zeolites, using catalysts with smaller crystallite sizes can help as aromatic coke precursors can diffuse out more easily.[8]
Leaching of Active Species This is prevalent with supported or "heterogenized" homogeneous catalysts, where the active component dissolves into the liquid reaction medium.[10][11][12] This leads to an irreversible loss of active sites from the solid support.[10][12]1. Diagnosis: Analyze the reaction filtrate using Inductively Coupled Plasma (ICP-MS or ICP-OES) to detect the presence of the leached metal or active species. A "hot filtration" test (removing the solid catalyst mid-reaction and observing if the filtrate remains active) can also indicate leaching.2. Mitigation: Covalently anchor the active species to the support more strongly. Encapsulating the catalyst within a protective shell is an advanced strategy to prevent leaching.[13]3. Catalyst Selection: If leaching is persistent, consider switching to a true solid acid catalyst where the acidity is intrinsic to the material itself, such as zeolites or certain mixed metal oxides.[14]
Sintering / Thermal Degradation High reaction temperatures can cause the fine particles of a supported metal catalyst to agglomerate (sinter), reducing the active surface area.[6] The support material itself can also undergo structural changes.[6]1. Diagnosis: Use techniques like Transmission Electron Microscopy (TEM) to visualize catalyst particle size distribution before and after the reaction. X-ray Diffraction (XRD) can show an increase in crystallite size. A decrease in surface area measured by BET analysis is also indicative.2. Prevention: Operate at the lowest effective temperature.[6] Select catalysts with high thermal stability or use supports that strongly interact with and stabilize the active particles.[6]
Poisoning Impurities in the feedstock (e.g., sulfur or nitrogen compounds) or reaction byproducts can strongly and often irreversibly adsorb to the catalyst's active sites, blocking them from reactant molecules.[6]1. Diagnosis: This can be difficult to confirm directly without advanced surface analysis (e.g., XPS). Often diagnosed by exclusion of other causes and by testing the effect of purifying the feedstock.2. Solution: Purify all reactants and solvents before the reaction. Use guard beds to remove known poisons from the feed stream before it reaches the main reactor.[6]
Issue 2: Altered Product Selectivity (e.g., Increase in Polysubstitution)

The ratio of mono- to di- or tri-substituted this compound products changes over time, often favoring higher degrees of substitution.

Probable Causes & Solutions

| Cause | Explanation | Troubleshooting & Resolution Protocol | | :--- | :--- | | Changes in Catalyst Acidity/Morphology | As a catalyst deactivates, the nature of the remaining active sites can change. For instance, in zeolites, coke might preferentially block weaker acid sites, leaving stronger sites that promote further reactions on the mono-substituted product. | 1. Diagnosis: Characterize the acidity of the fresh and spent catalyst using techniques like ammonia temperature-programmed desorption (NH₃-TPD).2. Solution: To favor monosubstitution, use a stoichiometric excess of this compound relative to the substituting reagent.[15] If polysubstitution is desired, an excess of the substituting reagent along with a suitable Lewis acid catalyst is effective.[15][16] | | Mass Transfer Limitations | As pores become blocked by coke, the diffusion of the bulkier this compound molecule to the active sites may be hindered more than the smaller substituting reagent. This can alter the effective concentration of reactants at the active site, impacting selectivity. | 1. Diagnosis: Compare the performance of catalysts with different particle sizes. If smaller particles show better selectivity, diffusion limitations are likely playing a role.2. Solution: Regenerate the catalyst to clear blocked pores (see Issue 1). Consider using catalysts with a more open pore structure (e.g., mesoporous materials) if mass transfer is a persistent issue.[17] |

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between homogeneous and heterogeneous catalysts for this compound reactions, and how does it relate to deactivation?

A1: A homogeneous catalyst exists in the same phase as the reactants (typically dissolved in a liquid), while a heterogeneous catalyst is in a different phase (usually a solid).[18]

  • Homogeneous catalysts (e.g., dissolved Lewis acids like AlCl₃ or organometallic complexes) offer high activity and selectivity because every catalyst molecule is an accessible active site.[19][20] However, they are difficult to separate from the product and are prone to deactivation through complex formation with the product, especially in Friedel-Crafts acylations where stoichiometric amounts are often needed.[21][22]

  • Heterogeneous catalysts (e.g., zeolites, supported metals) are easily separated and recycled.[17] Their primary deactivation pathways are fouling (coking), leaching of the active component, and sintering.[6][10]

The choice involves a trade-off: the high, well-defined activity of homogeneous systems versus the recyclability and operational simplicity of heterogeneous ones.[19]

Q2: My Friedel-Crafts reaction with a Lewis acid (e.g., AlCl₃) stops working. Is this deactivation?

A2: Yes, this is a form of deactivation, but it's inherent to the reaction mechanism. In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a strong, stable complex with the Lewis acid catalyst (AlCl₃).[22] This complex is generally inactive. Consequently, a stoichiometric amount (or more) of the Lewis acid is required to drive the reaction to completion, as the "catalyst" is consumed.[21][22] The complex is typically broken during aqueous workup to release the product.[22]

Q3: Can I regenerate any deactivated catalyst?

A3: Not always. Regeneration is most effective for deactivation caused by fouling/coking . Thermal oxidation can effectively remove carbonaceous deposits and restore activity.[6][9] However, deactivation by other mechanisms is often irreversible:

  • Sintering: The agglomeration of metal particles is a structural change that is not reversed by simple treatments.[6]

  • Leaching: The physical loss of the active species from the support is permanent.[10][12]

  • Irreversible Poisoning: Strong chemisorption of a poison onto an active site may not be reversible under practical conditions.[23]

The feasibility of regeneration is a critical factor in the economic viability of an industrial catalytic process.[24]

Q4: How can I design my experiment to minimize catalyst deactivation from the start?

A4: Proactive experimental design is key:

  • Catalyst Selection: Choose a catalyst known for stability under your proposed reaction conditions. For high-temperature reactions, select a thermally stable support. For liquid-phase reactions, consider true solid acids to avoid leaching.[14][25]

  • Feedstock Purity: Ensure all reactants and solvents are free from potential poisons.[6]

  • Optimize Conditions: Run the reaction at the lowest temperature that provides a reasonable rate.[6] Control reactant concentrations to disfavor polymerization and side reactions that lead to coke.[6]

  • Consider Flow Chemistry: Using a packed-bed flow reactor can sometimes offer better control over reaction time and temperature, and it allows for continuous processing where a portion of the catalyst can be regenerated offline without stopping the entire process.[26]

Below is a workflow diagram illustrating the decision-making process for addressing catalyst deactivation.

Deactivation_Workflow cluster_0 Troubleshooting Workflow Start Start: Decreased Catalyst Performance Check_Coking Is coking/fouling a likely cause? (e.g., solid acid, high temp) Start->Check_Coking Check_Leaching Is leaching possible? (e.g., supported catalyst in liquid phase) Check_Coking->Check_Leaching No Regenerate Action: Regenerate Catalyst (e.g., Calcination) Check_Coking->Regenerate Yes Check_Sintering Is sintering possible? (high temp reaction) Check_Leaching->Check_Sintering No Redesign_Catalyst Action: Redesign Catalyst (stronger support, encapsulation) Check_Leaching->Redesign_Catalyst Yes Check_Poisoning Is poisoning a risk? (impure feedstock) Check_Sintering->Check_Poisoning No Optimize_Conditions Action: Optimize Conditions (lower temp, purify feed) Check_Sintering->Optimize_Conditions Yes Check_Poisoning->Optimize_Conditions Yes End End: Performance Restored/ Improved Check_Poisoning->End No (Consult further) Regenerate->Optimize_Conditions Also consider Redesign_Catalyst->End Optimize_Conditions->End

Caption: Decision workflow for troubleshooting catalyst deactivation.

This guide provides a framework for diagnosing and resolving common catalyst deactivation issues in this compound substitution reactions. By understanding the mechanisms at play, researchers can enhance the longevity of their catalysts, leading to more consistent, reliable, and cost-effective synthesis.

References

  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • Technical Support Center: Optimizing this compound Substitution Reactions - Benchchem. (n.d.).
  • Catalyst deactivation mechanisms and how to prevent them. (2025).
  • Technical Support Center: Optimization of Derivatization Reactions for this compound Compounds - Benchchem. (n.d.).
  • Catalysts Containing the this compound Scaffold - UQ eSpace - The University of Queensland. (n.d.).
  • Catalysts Containing the this compound Scaffold | Request PDF - ResearchGate. (n.d.).
  • Coke Formation on Zeolite Catalysts in Naphtha Cracking - ResearchGate. (n.d.).
  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process - ResearchGate. (2016).
  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025).
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). (n.d.).
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C. (2021).
  • Heterogenous vs Homogenous catalysis | - ChemBAM. (n.d.).
  • Accepted Manuscript - RSC Publishing. (n.d.).
  • Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Publishing. (n.d.).
  • Synergy between homogeneous and heterogeneous catalysis - RSC Publishing. (n.d.).
  • Homogeneous and Heterogeneous Catalysis - ResearchGate. (n.d.).
  • Chapter 14 Coke Formation on Zeolites - ResearchGate. (2025).
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.).
  • Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing). (n.d.).
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer - ChemRxiv. (n.d.).
  • Synthesis of 1,2-Disubstituted this compound Derivatives by Construction of the this compound Framework - PMC - NIH. (2023).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 3.8: Day 25- Homogeneous and Heterogeneous Catalysis - Chemistry LibreTexts. (2023).
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC - PubMed Central. (n.d.).
  • ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions | Request PDF - ResearchGate. (n.d.).
  • Preparation of this compound over complex catalysts PW/USY | Request PDF - ResearchGate. (2025).
  • New solid acid alkylation process for motor gasoline production - ABB. (n.d.).
  • Flow Friedel–Crafts alkylation of 1‐adamantanol with arenes using HO‐SAS as an immobilized acid catalyst - ResearchGate. (n.d.).
  • Catalytic C−H functionalization of this compound by Ir‐cat. - ResearchGate. (n.d.).
  • Encapsulation Methods for Control of Catalyst Deactivation: A Review - ResearchGate. (n.d.).
  • Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov. (n.d.).
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Advancements in lewis acid catalysis for friedel-crafts acylation reactions. (n.d.). Retrieved from [Link]

  • [PDF] Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer | Semantic Scholar. (n.d.).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • Solid acids: potential catalysts for alkene–isoalkane alkylation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Catalytic Alkylation of this compound with Propylene: Quantum-Chemical Calculations and Experimental Data | Request PDF - ResearchGate. (2020).
  • synthetic routes to 4-oxahomo- and 2-oxa-adamantanes, and 7-substituted-bicyclo[3.3.1]nonan-3-ols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024).

Sources

Validation & Comparative

A Comparative Guide to Adamantane Derivatives in Medicinal Chemistry: From Antivirals to Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove their utility across diverse therapeutic targets. This compound, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, stands out as one of these "privileged scaffolds."[1] First isolated from crude oil in 1933 and made readily accessible by synthesis in the mid-20th century, its journey into pharmacology began with the landmark discovery of amantadine's antiviral properties in the 1960s.[2][3][4]

The value of the this compound cage lies in its unique physicochemical properties. Its pronounced lipophilicity and three-dimensional structure can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] By incorporating this moiety, medicinal chemists can improve a molecule's ability to cross biological membranes, including the blood-brain barrier, increase its metabolic stability by sterically shielding vulnerable functional groups, and provide a rigid anchor to orient pharmacophores for optimal target engagement.[2][6][7] This guide provides a comparative analysis of key this compound derivatives that have successfully been translated into clinical practice, focusing on their mechanisms of action, performance differences, and the experimental methodologies used in their evaluation. We will explore its application in antiviral, neuroprotective, and antidiabetic agents, providing researchers and drug development professionals with a comprehensive overview of this remarkable scaffold.[8][9]

Antiviral Applications: The Prototypical Adamantanes

The first therapeutic success for an this compound derivative came with the development of antivirals for influenza A.[10] Amantadine and its α-methyl derivative, rimantadine, became the archetypes, demonstrating how the this compound core could be leveraged for potent biological activity.

Mechanism of Action: M2 Proton Channel Blockade

Amantadine and rimantadine share an identical mechanism of action against the influenza A virus. They specifically target the M2 protein, a transmembrane ion channel crucial for the viral life cycle.[11][12] After the virus enters the host cell via an endosome, the acidic environment of the endosome prompts the M2 channel to pump protons into the virion. This acidification is a critical step that facilitates the release of the viral ribonucleoprotein (vRNP) into the cytoplasm—a process known as uncoating. By physically blocking the M2 proton channel, these drugs prevent this pH change, trapping the virus in the endosome and halting its replication.[12][13][14]

M2_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic pH) Virus Influenza A Virus M2_Channel M2 Proton Channel vRNP Viral RNP Replication Viral Replication vRNP->Replication Successful Uncoating Protons_in H+ Influx Protons_in->M2_Channel Acidification This compound Amantadine / Rimantadine This compound->M2_Channel BLOCKS

Caption: Mechanism of amantadine/rimantadine action on the influenza A M2 ion channel.

Comparative Performance Analysis

While their mechanism is the same, amantadine and rimantadine exhibit important pharmacological differences that influence their clinical use.

FeatureAmantadineRimantadine
Antiviral Potency BaselineUp to 10 times more active than amantadine[11]
CNS Side Effects More common (dizziness, confusion, insomnia)[15]Lower incidence due to different pharmacokinetics[15][16]
Metabolism Not extensively metabolizedExtensively metabolized in the liver
Viral Resistance High prevalence in circulating influenza A strains[11][15]Cross-resistance with amantadine is common[11]

The superior safety profile of rimantadine is attributed to its differing pharmacokinetics.[16] However, the clinical utility of both drugs against seasonal influenza has been severely compromised by the widespread emergence of resistant viral strains, which typically feature single amino acid mutations in the M2 channel protein that prevent the drugs from binding.[11][12] Consequently, they are no longer recommended for routine treatment or prophylaxis of influenza A.[11]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol provides a standard method for quantifying the antiviral efficacy of compounds like amantadine and rimantadine in vitro.

  • Cell Seeding: Plate a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate overnight to allow for cell adherence.

  • Virus Preparation: Prepare serial dilutions of a known influenza A virus stock in a serum-free medium containing trypsin (which is required for viral entry).

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Application: Prepare various concentrations of the this compound derivative (e.g., rimantadine) in an overlay medium (e.g., 0.6% agarose in culture medium).

  • Overlay: After the 1-hour incubation, remove the virus inoculum and add the compound-containing overlay medium to each well. The agarose restricts the spread of progeny viruses to adjacent cells, resulting in localized zones of cell death called "plaques."

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.

  • Quantification: Fix the cells with 10% formalin and stain with a crystal violet solution. The plaques will appear as clear zones against a purple background of living cells.

  • Analysis: Count the number of plaques in each well. The concentration of the drug that reduces the number of plaques by 50% (IC₅₀) compared to an untreated control is calculated to determine its antiviral potency.

Neuroprotection: Memantine for Alzheimer's Disease

The ability of the this compound scaffold to improve blood-brain barrier penetration has been masterfully exploited in the development of drugs for central nervous system (CNS) disorders.[7] Memantine is a premier example, offering a unique therapeutic approach for Alzheimer's disease.

Mechanism of Action: NMDA Receptor Modulation

Memantine's primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17][18][19] In Alzheimer's disease, it is hypothesized that chronic, low-level overstimulation of NMDA receptors by the neurotransmitter glutamate leads to a state of "excitotoxicity." This pathological process involves a sustained influx of calcium (Ca²⁺) ions into neurons, which triggers downstream pathways leading to cell damage and death.[18][20]

Memantine's therapeutic success stems from its subtle yet profound kinetics. It preferentially blocks the NMDA receptor channel only when it is open and pathologically over-activated, without interfering with the transient, normal synaptic activity required for learning and memory.[19][20] This distinguishes it from high-affinity NMDA antagonists like ketamine, which block the channel indiscriminately and cause significant side effects.[17]

Memantine_MOA cluster_normal A) Normal Synaptic Activity cluster_pathological B) Pathological State (Excitotoxicity) cluster_memantine C) Memantine Intervention Glutamate_N Glutamate (Signal) NMDAR_N NMDA Receptor Channel Mg²+ Block Glutamate_N->NMDAR_N:port Ca_N Physiological Ca²+ Influx NMDAR_N:port->Ca_N LTP / Memory Glutamate_P Excess Glutamate (Noise) NMDAR_P NMDA Receptor Channel Sustained Opening Glutamate_P->NMDAR_P:port Ca_P Excessive Ca²+ Influx NMDAR_P:port->Ca_P Damage Neuronal Damage Ca_P->Damage Glutamate_M Excess Glutamate NMDAR_M NMDA Receptor Channel Blocked Glutamate_M->NMDAR_M:port Ca_M Ca²+ Influx Normalized Memantine Memantine Memantine->NMDAR_M:port Neuroprotection Neuroprotection Ca_M->Neuroprotection

Caption: Comparative mechanism of NMDA receptor function and memantine's modulatory role.

Performance and Clinical Data

Memantine is approved for the treatment of moderate to severe dementia associated with Alzheimer's disease.[21] Clinical studies have demonstrated its ability to produce modest improvements in cognition, daily functioning, and attention.[18]

FeatureMemantine
Target NMDA Receptor Ion Channel
Mechanism Uncompetitive, low-affinity open-channel blocker[19]
Affinity Low-to-moderate (allows for rapid unblocking)
Clinical Use Moderate to severe Alzheimer's Disease[17][21]
Key Benefit Blocks pathological excitotoxicity while preserving normal synaptic function[19][20]
Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity for the NMDA receptor, often by measuring its ability to displace a known radiolabeled channel blocker.

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are rich in NMDA receptors. Wash and resuspend the membrane preparation in an assay buffer.

  • Radioligand: Use a radiolabeled NMDA channel blocker, such as [³H]MK-801, as the probe.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the test compound (e.g., memantine). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled blocker like unlabeled MK-801).

  • Incubation: Incubate the plates for a set time (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the concentration of the compound that inhibits 50% of the specific binding (IC₅₀), which can then be used to calculate the binding affinity (Ki).

Antidiabetic Applications: DPP-4 Inhibition

The versatility of the this compound scaffold extends to metabolic diseases. This compound derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, for the treatment of type 2 diabetes.[4][22]

Mechanism of Action: Enhancing Incretin Levels

Vildagliptin and saxagliptin are potent and selective inhibitors of the DPP-4 enzyme.[8][22] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, thereby enhancing insulin secretion, suppressing glucagon release, and improving overall glycemic control.[6]

In saxagliptin, the this compound moiety is part of a key building block, Boc-3-Hydroxy-1-adamantyl-D-glycine, and contributes to its binding characteristics and favorable pharmacokinetic profile.[6]

Comparative Performance Analysis

Both vildagliptin and saxagliptin are effective DPP-4 inhibitors, but they possess distinct pharmacokinetic profiles influenced by their structures.

FeatureVildagliptinSaxagliptin
Target Dipeptidyl Peptidase-4 (DPP-4)Dipeptidyl Peptidase-4 (DPP-4)
Half-life (Parent) ~2 hours[1]~2.5 hours[1]
Metabolism Primarily hydrolysis (not by CYP enzymes)[1]Hepatic (CYP3A4/5) to an active metabolite[1]
Excretion Renal[1]Renal and hepatic[1]
This compound Core NoYes (via adamantylglycine moiety)[6]

The metabolic pathway of saxagliptin via CYP3A4/5 means there is a higher potential for drug-drug interactions compared to vildagliptin, which is an important consideration in a patient population often on multiple medications.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This is a fluorometric assay to measure the inhibitory potential of compounds against the DPP-4 enzyme.

  • Reagents: Prepare a reaction buffer, a solution of recombinant human DPP-4 enzyme, and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., saxagliptin) in the reaction buffer.

  • Assay Procedure: In a 96-well black plate, add the DPP-4 enzyme solution and the test inhibitor dilutions. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., 30 minutes) at 37°C. The fluorescence is generated as the AMC moiety is cleaved from the substrate by active DPP-4.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Representative Synthesis Protocols

The chemical accessibility of this compound derivatives is a key factor in their widespread use. The following are foundational protocols for creating key this compound intermediates.

Protocol 1: Synthesis of 1-Bromothis compound

1-Bromothis compound is a versatile starting material for further functionalization.

  • Setup: In a round-bottom flask equipped with a reflux condenser, place 30g of this compound.

  • Reagent Addition: Carefully add 24 mL of liquid bromine to the flask in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to 85°C for 6 hours, then increase the temperature to 110°C for an additional 3 hours.[23]

  • Workup: Allow the reaction to cool to room temperature. The crude product can be purified by distillation or recrystallization from an appropriate solvent to yield 1-bromothis compound.

Protocol 2: Synthesis of Amantadine Hydrochloride

This protocol describes the hydrolysis of an amide precursor to yield amantadine.

  • Reagent Preparation: In a round-bottom flask suitable for microwave synthesis, prepare a solution of 6.0 g of sodium hydroxide, 3 mL of water, and 20 mL of propylene glycol. Stir for 15 minutes.[23]

  • Substrate Addition: Add 4.0 g of N-(1-Adamantyl)acetamide to the mixture.

  • Microwave Reaction: Place the flask in a microwave reactor and irradiate at 150°C for 30 minutes.[23]

  • Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product into dichloromethane.

  • Precipitation: To the organic layer, add 5N aqueous HCl. The amantadine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and dry under a vacuum.

Conclusion and Future Perspectives

The this compound scaffold, often termed the "lipophilic bullet," has unequivocally proven its value in modern drug discovery.[2] Its unique combination of rigidity, steric bulk, and lipophilicity allows for the rational design of drugs with enhanced pharmacokinetic and pharmacodynamic properties. Our comparative analysis highlights this versatility:

  • In antivirals like amantadine and rimantadine, it provided the perfect structure to block the M2 ion channel, though its utility has been hampered by viral evolution.

  • In neurotherapeutics , memantine's this compound core is key to its unique NMDA receptor modulation, offering a vital treatment for Alzheimer's disease.

  • In metabolic diseases , the adamantylglycine component of saxagliptin contributes to its potent and selective inhibition of DPP-4.

The journey of this compound in medicinal chemistry is far from over. Researchers continue to explore its potential in diverse areas, including oncology, immunology, and as a component of sophisticated drug delivery systems like liposomes and dendrimers.[10][24][25] As synthetic methodologies become more advanced, we can anticipate the emergence of novel, more complex this compound derivatives designed to meet current therapeutic challenges, solidifying its status as a truly privileged and enduring scaffold in the pharmaceutical sciences.

References

  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine.
  • Georgiev, A. G., & Stoyanov, S. S. (2023). This compound-containing drug delivery systems. Pharmacia, 70(4), 1057–1066.
  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). This compound in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Inno Pharmchem. (n.d.). The Role of this compound Derivatives in Modern Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of this compound Derivatives.
  • Spasov, A. A., et al. (2021). This compound derivatives: Pharmacological and toxicological properties (Review).
  • Spilovska, K., Zemek, F., Korabecny, J., & Kuca, K. (2016). This compound - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar.
  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives.
  • Spilovska, K., et al. (2016). This compound - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Lipton, S. A. (2005). Mechanism of action of memantine. PubMed.
  • Patsnap. (2024). What is the mechanism of Memantine hydrochloride?
  • Majumder, S., & Be, A. (2021). Potential for the Repurposing of this compound Antivirals for COVID-19. PubMed Central.
  • Inno Pharmchem. (n.d.). The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride.
  • Geluk, A., et al. (2007). Use of the this compound structure in medicinal chemistry. PubMed.
  • Inno Pharmchem. (n.d.). Memantine Hydrochloride: Mechanism, Benefits, and Sourcing for Cognitive Health.
  • GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works.
  • Wikipedia. (n.d.). Amantadine.
  • Douglas, A. R., & Noorduin, W. (1988). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. PubMed.
  • BenchChem. (2025). This compound in Medicinal Chemistry: A Technical Guide for Drug Development Professionals.
  • Leśnik, U., et al. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Scott, K. R., et al. (2024). Unlocking therapeutic potential: the role of this compound in drug discovery. ConnectSci.
  • Martyanov, A. A., et al. (2023).
  • Journal of Chemical Health Risks. (2025). This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).
  • Ten-Caten, F., et al. (2024). Memantine.

Sources

Adamantane in CNS Drug Discovery: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of Central Nervous System (CNS) drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a potential therapeutic. Among the myriad of structures employed, the adamantane moiety has carved a niche as a "privileged scaffold," consistently appearing in successful CNS drugs. This guide provides an in-depth, objective comparison of the this compound scaffold against other alternatives, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel CNS therapies.

The Role of the Scaffold in CNS Drug Design: Beyond a Mere Framework

A molecular scaffold is more than just an inert backbone; it is a key determinant of a drug's three-dimensional geometry, lipophilicity, metabolic stability, and ability to cross the formidable blood-brain barrier (BBB). The ideal CNS scaffold should facilitate optimal presentation of pharmacophoric groups to their biological targets within the brain while possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties.

This compound: The Diamondoid Advantage in CNS Drug Discovery

This compound, a rigid tricyclic hydrocarbon with a diamond-like structure, possesses a unique combination of physicochemical properties that make it highly attractive for CNS drug design.[1][2] Its cage-like structure is exceptionally stable and lipophilic, characteristics that are paramount for traversing the lipid-rich environment of the BBB.[3]

Key Physicochemical and Pharmacological Attributes of this compound:
  • Optimal Lipophilicity for BBB Penetration: The bulky and hydrophobic nature of the this compound cage enhances a molecule's ability to partition into lipid membranes, a crucial step for passive diffusion across the BBB.[4]

  • Metabolic Stability: The rigid, saturated hydrocarbon framework of this compound is resistant to metabolic degradation, which can lead to a longer plasma half-life and sustained therapeutic effect.

  • Three-Dimensional Structure for Precise Targeting: The tetrahedral arrangement of the bridgehead carbons allows for the precise and rigid positioning of substituents, enabling a more effective and selective interaction with the binding sites of CNS targets.[5]

  • "Privileged" Status: The repeated success of this compound-containing compounds in clinical applications has earned it the designation of a privileged scaffold, indicating its inherent drug-like qualities.

A prime example of this compound's success in the CNS arena is memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its this compound moiety is crucial for its pharmacokinetic profile and its ability to block the NMDA receptor channel.[6] Another notable example is amantadine , which has been used for both its antiviral and anti-parkinsonian properties.

Comparative Analysis: this compound vs. Other Privileged Scaffolds

While this compound offers significant advantages, it is not the only privileged scaffold in the CNS drug discovery toolbox. The piperidine scaffold, a six-membered heterocyclic amine, is another prevalent motif found in numerous CNS-active drugs.[7] A comparative analysis of these two scaffolds highlights their distinct contributions to drug design.

Table 1: Physicochemical Property Comparison: this compound vs. Piperidine
PropertyThis compoundPiperidineRationale for CNS Drug Design
Structure Rigid, bulky, tricyclic hydrocarbonFlexible, monocyclic heterocycleThis compound's rigidity restricts conformational freedom, potentially increasing selectivity. Piperidine's flexibility allows for adaptation to various binding pockets.
Lipophilicity (clogP) HighModerate (can be modulated by substitution)This compound's high lipophilicity generally favors BBB penetration. Piperidine's tunable lipophilicity offers greater control over this property.
Hydrogen Bonding No intrinsic H-bond donors/acceptorsOne H-bond acceptor (N atom), potential for H-bond donor (N-H)The piperidine nitrogen can engage in crucial hydrogen bonding interactions with the target protein, which is not an inherent feature of the this compound core.
Metabolic Stability HighGenerally stable, but can be susceptible to N-dealkylation or oxidationThis compound's hydrocarbon cage is highly resistant to metabolism. The piperidine ring is also relatively stable but can be a site for metabolic modification.
Experimental Data Snapshot: A Look at NMDA Receptor Antagonists

Direct comparative studies of this compound and piperidine scaffolds targeting the same receptor under identical conditions are scarce. However, we can glean insights from individual studies.

Table 2: NMDA Receptor Binding Affinity of this compound and Piperidine Derivatives

CompoundScaffoldTargetBinding Affinity (Ki)Reference
MemantineThis compoundNMDA Receptor~1 µM (IC50)
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidPiperidineNMDA Receptor74 nM
2-(2,2-diphenyl-1,3-dioxolan-4-yl)-4-fluoropiperidine (WMS-2517)PiperidineNMDA Receptor27 nM

Disclaimer: The data presented in this table are from different studies and may not be directly comparable due to variations in experimental conditions.

From the available data, it is evident that highly potent NMDA receptor antagonists have been developed using the piperidine scaffold. This highlights that while this compound provides a solid foundation for CNS drugs, other scaffolds can be engineered to achieve high affinity and selectivity.

Experimental Protocols: A Guide for the Bench Scientist

To provide a practical resource, this section outlines detailed, step-by-step methodologies for key experiments in the evaluation of CNS drug candidates.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay (Transwell Model)

This assay assesses the ability of a compound to cross a monolayer of brain endothelial cells, mimicking the BBB.

Workflow for In Vitro BBB Permeability Assay

BBB_Assay_Workflow cluster_prep Cell Culture Preparation cluster_assay Permeability Experiment cluster_analysis Data Analysis A Seed brain endothelial cells on Transwell insert B Culture until a confluent monolayer is formed A->B C Verify barrier integrity (TEER measurement) B->C D Add test compound to the apical (blood) side C->D E Incubate for a defined period (e.g., 1-2 hours) D->E F Collect samples from the basolateral (brain) side E->F G Quantify compound concentration (e.g., LC-MS/MS) F->G H Calculate apparent permeability coefficient (Papp) G->H

Caption: Workflow of an in vitro blood-brain barrier permeability assay.

Detailed Protocol:

  • Cell Culture:

    • Seed human brain microvascular endothelial cells onto the apical side of a Transwell® insert (e.g., 0.4 µm pore size).

    • Culture the cells in appropriate media until a confluent monolayer is formed. This can be monitored by measuring the transendothelial electrical resistance (TEER). A high TEER value indicates a tight barrier.

  • Assay Procedure:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a known concentration) to the apical chamber (donor compartment).

    • Add fresh transport buffer to the basolateral chamber (receiver compartment).

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber and replace with an equal volume of fresh buffer.[1]

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

Competitive Radioligand Binding Assay (NMDA Receptor)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow A Prepare membrane fraction containing NMDA receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]MK-801) A->B C Add varying concentrations of the unlabeled test compound B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., rapid filtration) D->E F Quantify radioactivity of the bound radioligand (scintillation counting) E->F G Plot % inhibition vs. test compound concentration F->G H Determine IC50 and calculate Ki G->H

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known NMDA receptor antagonist.

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand.

Visualizing the Mechanism: NMDA Receptor Signaling

The following diagram illustrates the key components of the NMDA receptor and the mechanism of action of an this compound-based antagonist, memantine.

NMDA Receptor Signaling Pathway

NMDA_Receptor cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Ca_ion Ca²⁺ NMDA_Receptor:ion->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Memantine Memantine (this compound Scaffold) Memantine->NMDA_Receptor:ion Blocks Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_ion->Cellular_Response

Caption: Simplified signaling pathway of the NMDA receptor.

Conclusion: A Strategic Choice for CNS Drug Discovery

The this compound scaffold undeniably holds a prominent position in the design of CNS-active drugs, offering a unique combination of lipophilicity, metabolic stability, and three-dimensional rigidity. Its proven track record, exemplified by drugs like memantine, solidifies its status as a privileged scaffold. However, the landscape of CNS drug discovery is not monolithic. Other scaffolds, such as piperidine, provide alternative and equally valid strategies, offering greater flexibility and opportunities for specific hydrogen bonding interactions.

The ultimate choice of a scaffold is a strategic decision that must be guided by the specific therapeutic target, the desired pharmacokinetic profile, and a thorough understanding of the structure-activity relationships. This guide has provided a comparative framework and practical experimental guidance to aid researchers in making informed decisions in their pursuit of the next generation of CNS therapeutics.

References

A Comparative Guide to the Validation of Adamantane-Based NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for adamantane-based compounds as N-methyl-D-aspartate (NMDA) receptor antagonists. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and offers a practical guide to the robust validation of these promising neuroprotective agents.

Introduction: The NMDA Receptor and the Therapeutic Promise of this compound Cages

The NMDA receptor, a key player in excitatory synaptic transmission, is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This dual role necessitates a nuanced approach to therapeutic intervention: the ideal antagonist should block pathological overactivation without interfering with normal physiological function.

This compound derivatives, characterized by their rigid, lipophilic cage structure, have emerged as a clinically successful class of uncompetitive NMDA receptor antagonists.[2] Unlike competitive antagonists that bind to the glutamate recognition site, this compound-based compounds act as open-channel blockers, physically occluding the ion channel pore when it is open.[3] This mechanism confers a degree of voltage-dependency and use-dependency, allowing them to preferentially target excessively active channels.

This guide will compare the prototypical this compound antagonists, memantine and amantadine, and explore the landscape of novel derivatives. We will then provide detailed, field-tested protocols for their comprehensive in vitro and in vivo validation.

The this compound Antagonists: A Comparative Analysis

The therapeutic efficacy of this compound-based NMDA receptor antagonists is intrinsically linked to their affinity for the receptor's ion channel and their blocking/unblocking kinetics. A lower affinity and faster kinetics are generally associated with better clinical tolerability, as this prevents the accumulation of the drug in the channel during normal synaptic transmission.[4]

CompoundIC50 (µM)Ki (µM)Key Characteristics
Memantine 0.5 - 1.5[5]0.54 ± 0.23[6]Moderate affinity, fast kinetics. Clinically approved for Alzheimer's disease.[7]
Amantadine 18.6 ± 0.9[3]10.50 ± 6.10[6]Low affinity, very fast kinetics. Used in Parkinson's disease, with a more complex mechanism of action that may also involve dopamine modulation.[8]
1-amino-3,5-diethyl-adamantane -0.19 ± 0.06[6]Higher potency than memantine in [3H]MK-801 binding assays.
Benzohomothis compound Derivatives (e.g., IIc) 11.8 ± 3.1[9]-Novel scaffold with memantine-like, uncompetitive, voltage-dependent antagonism.[10]
(2-oxaadamant-1-yl)amines > Amantadine, < Memantine-Novel oxa-analogs of amantadine with demonstrated NMDA receptor antagonism.[11]
Indolo[2,3-a]quinolizidines (e.g., 7a) 30.4[6]-Novel scaffold showing a 2.9-fold increase in activity compared to amantadine.

Validating this compound-Based NMDA Receptor Antagonists: A Methodological Guide

Robust validation of novel this compound derivatives requires a multi-tiered approach, combining in vitro characterization of receptor interaction with in vivo assessment of therapeutic efficacy and potential side effects.

In Vitro Validation: Quantifying Receptor Antagonism

Radioligand binding assays are a cornerstone for determining the affinity (Ki) of a test compound for the NMDA receptor. The most common approach utilizes a radiolabeled uncompetitive antagonist, such as [3H]MK-801, which binds to a site within the ion channel pore.[12][13]

Experimental Protocol: [3H]MK-801 Competition Binding Assay

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801 (typically 5 nM), and varying concentrations of the this compound test compound.

  • Incubation: Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.

  • Determination of Non-Specific Binding: In a separate set of wells, add a high concentration of an unlabeled competitor (e.g., 10 µM MK-801) to determine the level of non-specific binding.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the mechanism of action, kinetics, and voltage-dependency of NMDA receptor antagonists.[3] This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and its modulation by the test compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with an external solution containing physiological ion concentrations.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an internal solution that mimics the intracellular ionic environment.

  • Giga-seal Formation: Under visual guidance, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane potential at a negative holding potential (e.g., -70 mV). Apply the NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine) via a rapid perfusion system to evoke an inward current.

  • Antagonist Application: Co-apply the this compound test compound with the agonist at various concentrations to determine the IC50. To assess voltage-dependency, measure the block at different holding potentials.

  • Kinetic Analysis: Measure the on- and off-rates of the block by rapidly applying and washing out the antagonist during a sustained agonist application.

In Vivo Validation: Assessing Therapeutic Potential

In vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential adverse effects of novel this compound derivatives.

  • Ischemic Stroke Models: The middle cerebral artery occlusion (MCAO) model in rodents is widely used to mimic ischemic stroke. The neuroprotective effects of the test compound can be assessed by measuring the infarct volume and neurological deficits.

  • Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin-1 (PS1) develop amyloid plaques and cognitive deficits, providing a platform to test the efficacy of compounds in mitigating these pathologies.

  • Excitotoxicity Models: Intracerebral injection of NMDA or other excitotoxins can be used to induce localized neuronal damage. The neuroprotective effect of the test compound is then quantified by histological analysis.

  • Morris Water Maze: This test assesses spatial learning and memory. The animal's ability to learn the location of a hidden platform in a pool of water is measured. This is particularly relevant for assessing cognitive enhancement in models of Alzheimer's disease.

  • Forced Swim Test and Tail Suspension Test: These are common screening tests for antidepressant activity. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.[2]

  • Rotarod Test: This test evaluates motor coordination and balance. It is crucial for identifying potential motor impairments as a side effect of the test compound.

Visualizing the Science: Pathways and Workflows

To better understand the context and methodologies described, the following diagrams illustrate the NMDA receptor signaling pathway and a generalized workflow for the validation of this compound-based antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Excitotoxicity Excitotoxicity (Pathological) Ca_ion->Excitotoxicity Excessive Influx Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Physiological This compound This compound Antagonist This compound->NMDA_R Blocks Channel Pore

Caption: NMDA Receptor Signaling Pathway and Antagonist Action.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Determine Ki) Lead_Opt Lead Optimization Binding->Lead_Opt Electro Patch-Clamp Electrophysiology (Determine IC50, Mechanism, Kinetics) Electro->Lead_Opt Efficacy Disease Models (e.g., MCAO, AD models) Behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) Efficacy->Behavior Start Novel this compound Compound Synthesis Start->Binding Start->Electro Lead_Opt->Efficacy

Caption: Experimental Workflow for this compound Antagonist Validation.

Conclusion

The validation of this compound-based compounds as NMDA receptor antagonists is a critical step in the development of novel therapeutics for a host of neurological disorders. The methodologies outlined in this guide, from in vitro binding and electrophysiological assays to in vivo disease and behavioral models, provide a comprehensive framework for the rigorous evaluation of these promising molecules. By understanding the nuances of their mechanism of action and employing a systematic validation approach, researchers can accelerate the discovery of the next generation of safe and effective neuroprotective agents.

References

  • [Current Protocols in Pharmacology. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.]([Link])

Sources

A Comparative Guide to the Efficacy of Adamantane Antivirals Against Influenza Strains: A Tale of Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the efficacy of adamantane antivirals, specifically amantadine and rimantadine, against various strains of influenza A. Historically a cornerstone of influenza therapeutics, the clinical utility of this drug class has been all but eliminated by the global prevalence of resistant viral strains. Here, we delve into the mechanism of action, the genetic basis of resistance, and the experimental data that charts their decline in efficacy.

The Rise and Fall of this compound Antivirals: A Historical Perspective

Amantadine and its derivative, rimantadine, were once primary options for the prophylaxis and treatment of influenza A infections.[1] These synthetic tricyclic amines demonstrated efficacy against human influenza A subtypes, including H1N1, H2N2, and H3N2.[1] However, their reign was short-lived. The emergence and rapid global spread of resistant strains, primarily driven by a single point mutation, have rendered these drugs largely ineffective against circulating influenza A viruses.[2] Consequently, major public health organizations, including the Centers for Disease Control and Prevention (CDC), have recommended against their use for influenza treatment and prophylaxis.[2]

Mechanism of Action: Targeting the M2 Ion Channel

The antiviral activity of adamantanes is directed against the M2 protein of influenza A viruses, a crucial component of the viral envelope.[3] The M2 protein forms a homotetrameric proton-selective ion channel that is essential for the viral replication cycle.[3] Following entry into the host cell via endocytosis, the acidic environment of the endosome activates the M2 ion channel, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.

Amantadine and rimantadine act by blocking this M2 proton channel, thereby inhibiting viral uncoating.[3]

cluster_endosome Endosome (Acidic pH) cluster_antiviral This compound Action Virion Virion M2_channel M2 Ion Channel (Open) Virion->M2_channel H+ influx vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification & Uncoating Replication Replication vRNP->Replication Released to Cytoplasm This compound Amantadine/ Rimantadine Blocked_M2 M2 Ion Channel (Blocked) This compound->Blocked_M2 Binds & Blocks No_Uncoating Viral Replication Inhibited Blocked_M2->No_Uncoating Prevents H+ Influx cluster_workflow Antiviral Efficacy Workflow Virus_Isolation Influenza Virus Isolation (e.g., from clinical sample) RNA_Extraction Viral RNA Extraction Virus_Isolation->RNA_Extraction Plaque_Assay Plaque Reduction Assay Virus_Isolation->Plaque_Assay RT_PCR RT-PCR Amplification of M2 Gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis (Identify Mutations) Sequencing->Sequence_Analysis Susceptibility Determine Susceptibility (Susceptible vs. Resistant) Sequence_Analysis->Susceptibility IC50_Determination IC50 Determination Plaque_Assay->IC50_Determination IC50_Determination->Susceptibility

References

The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to interact with hydrophobic pockets in biological targets, have led to the development of a diverse range of therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives across key therapeutic areas, supported by experimental data and detailed protocols for their evaluation.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The antiviral properties of this compound derivatives were among the first to be discovered, with amantadine (1-aminothis compound) and its α-methyl derivative, rimantadine, being approved for the treatment of influenza A infections.[2][3][4] Their primary mechanism of action involves the blockade of the M2 proton channel, a crucial component for viral uncoating and replication.[4]

Comparative Analysis of Anti-Influenza A Activity

The antiviral efficacy of amantadine and rimantadine has been extensively studied. While both compounds are effective, rimantadine generally exhibits higher potency and a better safety profile, with fewer central nervous system (CNS) side effects.[2][3][5] The addition of the α-methyl group in rimantadine is a key structural modification that enhances its antiviral activity.[6]

CompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
Amantadine A/H3N2Plaque ReductionMDCK~1.0-5.0[7]
Rimantadine A/H3N2Plaque ReductionMDCK~0.5-2.0[7]
Glycyl-rimantadine A/Hong Kong/68 (H3N2)CPE InhibitionMDCK0.11[7]

Table 1: Comparative in vitro antiviral activity of amantadine and its derivatives against Influenza A virus.

Structure-Activity Relationship Insights:

The SAR for this compound-based M2 inhibitors highlights several key features:

  • The Amino Group: A primary amino group at the 1-position of the this compound cage is essential for activity. This group, protonated at physiological pH, is believed to interact with the pore of the M2 channel.

  • Substitution on the this compound Core: The α-methyl group of rimantadine increases lipophilicity, which may enhance its interaction with the lipid bilayer surrounding the M2 channel.[8]

  • Amino Acid Conjugates: As demonstrated by glycyl-rimantadine, the addition of amino acid moieties can significantly enhance antiviral potency, potentially by improving cellular uptake or interaction with the target.[4][7]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence. MDCK cells are a common host for influenza virus propagation.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a known dilution of influenza A virus for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the this compound derivative. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Causality Behind Experimental Choices:

  • MDCK Cells: These cells are highly susceptible to influenza virus infection and form clear plaques, making them ideal for this assay.

  • Semi-Solid Overlay: This is crucial to ensure that new virus particles infect only neighboring cells, resulting in discrete plaques that can be quantified.

  • Crystal Violet Staining: This simple and effective staining method allows for easy visualization and counting of the plaques.

G cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK cells to confluence B Infect with Influenza A virus A->B 1 hr incubation C Treat with this compound derivative in semi-solid overlay B->C D Incubate for 2-3 days C->D E Fix and stain cells D->E F Count plaques and calculate IC50 E->F

Caption: Experimental workflow for the plaque reduction assay.

Neuroprotective Activity: Modulating the NMDA Receptor

This compound derivatives have also found significant application in the treatment of neurodegenerative disorders, most notably Alzheimer's disease. Memantine (1-amino-3,5-dimethylthis compound) is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that provides neuroprotection by blocking excessive glutamatergic neurotransmission.[1][9]

Comparative Analysis of NMDA Receptor Antagonism

The affinity of this compound derivatives for the NMDA receptor varies significantly with their substitution pattern. Memantine exhibits a much higher affinity than amantadine, which also possesses weak NMDA antagonistic properties.[6][10][11]

CompoundReceptor Binding SiteKi (µM)Reference
Amantadine [3H]MK-80110.50 ± 6.10[6]
Memantine [3H]MK-8010.54 ± 0.23[6]
(+)-MK-801 [3H]MK-8010.0034[12]
(S)-Ketamine [3H]MK-8010.44[12]

Table 2: Comparative binding affinities of this compound derivatives and other NMDA receptor antagonists.

Structure-Activity Relationship Insights:

  • Methyl Groups: The two methyl groups at the 3 and 5 positions of the this compound core in memantine are crucial for its enhanced affinity for the NMDA receptor channel. These groups likely optimize the fit of the molecule within the ion channel pore.[9]

  • Amino Group: Similar to the antiviral adamantanes, the primary amino group is essential for the NMDA receptor antagonist activity. It is believed to interact with the Mg2+ binding site within the channel.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique to study the effect of compounds on ion channel function in real-time.

Methodology:

  • Cell Preparation: Use cultured neurons or transfected cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subunits.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-7 MΩ and fill them with an intracellular solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical and diffusional access to the entire cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV) to record NMDA receptor-mediated currents.

  • Agonist and Antagonist Application: Perfuse the cell with an external solution containing NMDA receptor agonists (glutamate and glycine) to evoke a current. Co-apply the this compound derivative at various concentrations to measure its inhibitory effect on the agonist-evoked current.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist to determine the IC50 value.

Causality Behind Experimental Choices:

  • Transfected Cell Lines: Using cells expressing specific NMDA receptor subunits allows for the study of subtype selectivity of the antagonist.

  • Voltage Clamp: This mode allows for the direct measurement of ion flow through the channels while controlling the driving force (membrane potential).

  • Co-application of Agonists: Both glutamate and a co-agonist (glycine or D-serine) are required to activate the NMDA receptor.

G cluster_sar SAR of NMDA Receptor Antagonists This compound This compound Core Amino 1-Amino Group (Essential for activity) This compound->Amino Methyl 3,5-Dimethyl Groups (Enhance affinity) This compound->Methyl

Caption: Key structural features for NMDA receptor antagonism.

Anticancer Activity: A Multifaceted Approach

The lipophilic and rigid nature of the this compound scaffold has also been exploited in the design of novel anticancer agents. This compound derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[13][14]

Comparative Analysis of Anticancer Activity

The anticancer potency of this compound derivatives is highly dependent on the nature of the substituents attached to the this compound core. For example, this compound-based hydroxamic acids have emerged as potent HDAC inhibitors.

CompoundCell LineAssay TypeGI50 (nM)Reference
Compound 32 (Nor-adamantane based) HCT116 (Colon)In vitro10-100[14]
Compound 32 (Nor-adamantane based) NCI-H460 (Lung)In vitro10-100[14]
Compound 32 (Nor-adamantane based) U251 (Glioblastoma)In vitro10-100[14]
Adamantyl Isothiourea Derivative 5 Hep-G2 (Liver)MTT Assay7.70 µM[15]
Adamantyl Isothiourea Derivative 6 Hep-G2 (Liver)MTT Assay3.86 µM[15]

Table 3: Comparative in vitro anticancer activity of this compound derivatives.

Structure-Activity Relationship Insights:

  • HDAC Inhibitors: For this compound-based HDAC inhibitors, the this compound moiety often serves as a bulky "cap" group that interacts with the surface of the enzyme. The linker and the zinc-binding group (e.g., hydroxamic acid) are also critical for potent inhibition.[13]

  • Isothiourea Derivatives: The anticancer activity of adamantyl isothiourea derivatives is influenced by the nature of the aromatic substituents. These compounds have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Causality Behind Experimental Choices:

  • 96-Well Plate Format: This allows for high-throughput screening of multiple compounds and concentrations.

  • MTT Reagent: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a reliable measure of metabolic activity and, by extension, cell viability.

  • Solubilization Step: The formazan crystals are insoluble, so a solubilizing agent is necessary to create a colored solution that can be quantified by spectrophotometry.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with this compound derivative A->B C Add MTT and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

The this compound scaffold continues to be a versatile and valuable tool in drug discovery. Its unique structural and physicochemical properties have been successfully leveraged to develop drugs for a wide range of diseases. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the this compound core and its substituents can lead to significant changes in biological activity and target selectivity. The experimental protocols provided offer a practical framework for the evaluation of novel this compound derivatives, enabling researchers to further explore the therapeutic potential of this remarkable molecule.

References

  • WHO Meeting. (1985). Current status of amantadine and rimantadine as anti-influenza-A agents. Bulletin of the World Health Organization, 63(1), 51–56. [Link]

  • Lipton, S. A. (2006). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. CNS Drug Reviews, 9(2), 111-134. [Link]

  • Kornicka, A., et al. (2024). Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2095. [Link]

  • Li, J., et al. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 27(1), 136-143. [Link]

  • Jefferson, T., et al. (2006). Amantadine and rimantadine for influenza A in adults. Cochrane Database of Systematic Reviews, (2), CD001169. [Link]

  • Jefferson, T., et al. (2006). Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. Cochrane. [Link]

  • Zoidis, G., et al. (2018). Synthetic Analogues of Aminothis compound as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(11), 2872. [Link]

  • Al-Hourani, B. J., et al. (2023). Novel this compound-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13083-13098. [Link]

  • Traynelis, S. F., & Dingledine, R. (2014). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Neuromethods, 86, 117-148. [Link]

  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters, 18(22), 5879-5883. [Link]

  • Pharmacy Simplified. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. YouTube. [Link]

  • Kornhuber, J., et al. (1991). Amantadine and memantine are NMDA receptor antagonists. ResearchGate. [Link]

  • Petrova, V., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(13), 5122. [Link]

  • Al-Wahaibi, L. H., et al. (2022). This compound-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Frontiers in Pharmacology, 13, 1004509. [Link]

  • Yuan, J., et al. (2014). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Journal of Visualized Experiments, (88), 51433. [Link]

  • Nanion Technologies. (n.d.). Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. [Link]

  • Axon Instruments. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • Al-Bayati, F. A. (2023). MTT Assay protocol. Protocols.io. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

  • protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • Zoidis, G., et al. (2018). Synthetic Analogues of Aminothis compound as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Kolocouris, A., et al. (2018). Comparative Perturbation Effects Exerted by the Influenza A M2 WT Protein Inhibitors Amantadine and the Spiro[pyrrolidine-2,2'-adamantane] Variant AK13 to Membrane Bilayers Studied Using Biophysical Experiments and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 122(42), 9789-9801. [Link]

  • Rogawski, M. A. (2013). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. International Journal of Neuropsychopharmacology, 16(5), 1175-1180. [Link]

  • Gopalan, B., et al. (2013). Discovery of this compound based highly potent HDAC inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Gopalan, B., et al. (2013). Discovery of this compound based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2532-2537. [Link]

  • Wrobel, E., et al. (2016). Structure activity relationship of this compound compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). HDACs Inhibitors IC 50 compared to SAHA and MAZ1914 positive controls. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • De Clercq, E., et al. (1994). Synthesis and antiviral activity evaluation of some aminothis compound derivatives. Journal of Medicinal Chemistry, 37(19), 3187-3194. [Link]

  • Lipton, S. A. (2004). Fail-Safe Neuroprotection by Memantine: An Uncompetitive Open-Channel NMDA Receptor Antagonist. Trends in Pharmacological Sciences, 25(9), 466-468. [Link]

  • Richards, J. T., et al. (1983). A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. Journal of Virological Methods, 7(2-3), 117-124. [Link]

  • Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. [Link]

  • Kornhuber, J., et al. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]

  • Johns Hopkins University. (2009). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. [Link]

  • Wagner, F. F., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Journal of Medicinal Chemistry, 61(21), 9687-9710. [Link]

  • Universidad de Costa Rica. (n.d.). 5. [Link]

  • Thompson, S. K., et al. (1997). Cathepsin K and the design of inhibitors of cathepsin K. Advances in Experimental Medicine and Biology, 421, 23-32. [Link]

  • ResearchGate. (n.d.). Adamantanes resistance among influenza A viruses. M2 protein sequence.... [Link]

  • Novinec, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Scientific Reports, 12(1), 2355. [Link]

  • Wang, M., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Viruses, 14(2), 374. [Link]

Sources

computational docking studies of adamantane derivatives with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Computational Docking of Adamantane Derivatives

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a cornerstone of modern medicinal chemistry. Its unique three-dimensional, rigid, and lipophilic structure makes it a "privileged" motif—a molecular framework that can interact favorably with a wide range of biological targets.[1][2][3] From the first-generation antiviral amantadine, which targets the influenza M2 ion channel, to enzyme inhibitors like saxagliptin used in diabetes management, the this compound "bullet" has consistently found its mark in hydrophobic protein pockets.[1][4][5][6]

Computational molecular docking is an indispensable tool for predicting how these derivatives will bind to their protein targets.[7][8] It allows researchers to perform virtual screening of large compound libraries, rationalize structure-activity relationships (SAR), and design novel derivatives with improved potency and selectivity, significantly accelerating the drug discovery pipeline.[8][9]

This guide provides a comparative analysis of common docking methodologies for this compound derivatives, offers a validated, step-by-step protocol to ensure scientific rigor, and presents case studies that highlight the practical application of these techniques.

Part 1: A Comparative Analysis of Molecular Docking Software

The choice of docking software is a critical decision that influences the accuracy and efficiency of a study. This compound's distinct properties—a bulky, rigid cage with high hydrophobicity—pose a specific challenge. The software's scoring function must accurately account for the significant role of hydrophobic interactions and the associated desolvation penalties.[10][11] Here, we compare three widely-used platforms, each with distinct strengths.

FeatureGlide (Schrödinger) GOLD (CCDC) AutoDock Vina (Scripps)
Algorithm Hierarchical search protocol; exhaustive samplingGenetic AlgorithmBroyden-Fletcher-Goldfarb-Shanno (BFGS)
Scoring Function Empirical (GlideScore); combines force field and empirical termsEmpirical (GoldScore, ChemScore); considers H-bonds, vdW, metal interactionsHybrid; empirical and knowledge-based terms
Flexibility Extensive ligand flexibility; induced fit docking for receptor flexibilityFull ligand and partial protein flexibility (sidechains)Flexible ligand; treats receptor as rigid by default
Performance Generally fast and highly accurate, performs consistently well with hydrophobic sites.[10][12]High accuracy, considered a "gold standard" for pose prediction, but can be slower.[10][13]Very fast and widely used in academia; performance can be system-dependent.[7]
Cost Commercial (Premium)CommercialOpen Source (Free)
Ease of Use Integrated into the user-friendly Maestro graphical interfaceModerate learning curveRequires command-line proficiency; various GUI front-ends available

Expert Insights & Causality:

  • For High-Throughput Virtual Screening (HTVS): Glide and AutoDock Vina are excellent choices due to their speed.[8][13] Glide's scoring function is particularly well-tuned for distinguishing actives from decoys in large libraries.[10]

  • For Accurate Pose Prediction & Mechanistic Studies: GOLD is often favored when the primary goal is to obtain the most accurate binding mode for a specific ligand, as its genetic algorithm is very effective at exploring conformational space.[10][14]

  • For Academic & Budget-Constrained Research: AutoDock Vina is the undisputed leader. Its performance is robust, and its open-source nature makes it accessible to all researchers. The large user community provides extensive support.

Part 2: A Self-Validating Docking Workflow

Trustworthiness in computational results stems from a robust, validated protocol. The following workflow is designed as a self-validating system, incorporating critical checkpoints to ensure the reliability of the docking predictions.

Experimental Workflow: Validated Molecular Docking

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_val 3. Validation & Analysis Phase PDB Protein Structure (e.g., from PDB) PDB_Prep Protein Preparation - Add Hydrogens - Assign Charges - Minimize PDB->PDB_Prep Ligand Ligand Structure (2D or 3D SDF) Ligand_Prep Ligand Preparation - Generate 3D Conformation - Assign Charges Ligand->Ligand_Prep Grid Define Binding Site (Grid Generation) PDB_Prep->Grid Dock Execute Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Poses Generated Poses & Scores Dock->Poses Redocking Validation 1: Re-docking - Calculate RMSD to Crystal Pose - Target: RMSD < 2.0 Å Poses->Redocking Analysis Validation 2: Pose Analysis - Inspect key interactions - Compare with SAR data Poses->Analysis Final Validated Binding Hypothesis Redocking->Final If Validated Analysis->Final If Consistent G cluster_m2 M2 Channel Pore Amantadine Amantadine (this compound Cage) Val27 Val27 Amantadine->Val27 Hydrophobic Ala30 Ala30 Amantadine->Ala30 Hydrophobic Ser31 Ser31 Amantadine->Ser31 Hydrophobic Amino_Group Ammonium Group (-NH3+) His37 His37 Amino_Group->His37 Electrostatic / H-Bond

Caption: Key interactions of Amantadine within the Influenza M2 channel.

Case Study 2: this compound Derivatives as 11β-HSD1 Inhibitors

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a target for treating metabolic diseases like obesity and diabetes. [15]this compound derivatives have been designed to inhibit this enzyme.

  • Mechanism: Docking studies of this compound-linked 1,2,4-triazoles into the 11β-HSD1 active site (e.g., PDB: 4C7J) showed that the bulky, lipophilic this compound group fits snugly into a deep hydrophobic pocket. [15][16]While initial compounds had good binding scores, they failed to form critical hydrogen bonds with key active site residues. This insight, gained directly from analyzing the docking poses, allowed for the computer-aided design of improved derivatives that incorporated features to make these key interactions. [15][16]

Comparative Data Summary
Protein TargetLigandDocking Software UsedPredicted Affinity (kcal/mol)Key Interacting ResiduesExperimental Activity
Influenza M2 Channel (WT)RimantadineGlide (XP Score)-7.14Val27, Ala30, Ser31, His37Antiviral (Influenza A)
11β-HSD1 (PDB: 4C7J)This compound-1,2,4-triazole (Cpd 1)Not Specified in source-8.30(Occupies hydrophobic pocket)Potential Inhibitor
SARS-CoV-2 Spike RBD AmantadineNot Specified in sourceNot Specified in sourceTyr489, Phe456 (π–alkyl)Hypothesized interaction

Data synthesized from multiple sources.[17][15][18]

Conclusion

Computational docking is a powerful and predictive tool in the development of this compound-based therapeutics. However, its power is only realized through a scientifically rigorous and validated approach. By carefully selecting software appropriate for these unique hydrophobic scaffolds, adhering to a meticulous preparation and validation workflow, and critically analyzing the resulting poses in the context of known biology, researchers can confidently generate actionable hypotheses. This guide provides the framework to not only perform docking studies but to ensure they are meaningful, reproducible, and ultimately, a valuable asset in the complex process of drug discovery.

References

  • Structural Insights and Docking Analysis of this compound-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

  • Synthetic Analogues of Aminothis compound as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. PubMed Central. [Link]

  • Structural Insights and Docking Analysis of this compound-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PubMed. [Link]

  • This compound derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. [Link]

  • Coexistence of two this compound binding sites in the influenza A M2 ion channel. PubMed Central. [Link]

  • Amantadine. Wikipedia. [Link]

  • Put a cork in it: Plugging the M2 viral ion channel to sink influenza. PubMed Central. [Link]

  • Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. National Institutes of Health. [Link]

  • Docking Prediction of Amantadine in the Receptor Binding Domain of Spike Protein of SARS-CoV-2. ACS Publications. [Link]

  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. SciSpace. [Link]

  • Docking Prediction of Amantadine in the Receptor Binding Domain of Spike Protein of SARS-CoV-2. PubMed Central. [Link]

  • This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Unlocking therapeutic potential: the role of this compound in drug discovery. ResearchGate. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]

  • Docking, virtual high throughput screening and in silico fragment-based drug design. National Institutes of Health. [Link]

  • Ligand-specific scoring functions: improved ranking of docking solutions. PubMed. [Link]

  • Quick Comparison of Molecular Docking Programs. YouTube. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Kuhn, B., Gerber, P., Hoffmann-La Roche, Inc.[Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. National Institutes of Health. [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. PubMed. [Link]

  • Empirical Scoring Functions for Structure-Based Virtual Screening: Applications, Critical Aspects, and Challenges. Frontiers. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Robust Scoring Functions for Protein-Ligand Interactions with Quantum Chemical Charge Models. PubMed Central. [Link]

  • Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • How can I validate a docking protocol? ResearchGate. [Link]

Sources

The Adamantane Advantage: A Comparative Guide to Validating Improved Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic (PK) profiles is a paramount challenge. A molécule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—dictates its efficacy and safety. The strategic incorporation of specific chemical moieties can dramatically and predictably alter these properties. Among these, the adamantane scaffold has emerged as a powerful tool for enhancing the developability of new chemical entities.[1][2]

This guide provides an in-depth, technical comparison of how the this compound moiety contributes to improved pharmacokinetic profiles. We will explore the physicochemical underpinnings of this "this compound advantage," present comparative data from the literature, and provide detailed, field-proven experimental protocols for validating these enhancements in your own research.

The Physicochemical Rationale: Why this compound?

This compound, a rigid, tricyclic hydrocarbon, is more than just a bulky lipophilic group.[3] Its unique diamondoid structure confers a combination of properties that can be strategically exploited in drug design to overcome common pharmacokinetic hurdles.[4][5]

  • Lipophilicity and Permeability: this compound's hydrocarbon structure significantly increases the lipophilicity of a parent molecule.[3] This can enhance a drug's ability to cross biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier for central nervous system targets.[6]

  • Metabolic Stability through Steric Shielding: The sheer bulk and rigidity of the this compound cage can act as a "metabolic shield."[7] It can sterically hinder the access of metabolizing enzymes, such as cytochrome P450s (CYPs), to nearby functional groups that would otherwise be susceptible to rapid degradation.[8] This protection from metabolism can prolong the drug's half-life, reduce clearance, and increase overall exposure.

  • Reduced Off-Target Toxicity: By blocking or slowing certain metabolic pathways, the formation of potentially reactive or toxic metabolites can be minimized.

The following diagram illustrates the conceptual contribution of this compound to a drug's pharmacokinetic profile.

cluster_0 This compound Moiety cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes This compound This compound Lipophilicity Increased Lipophilicity This compound->Lipophilicity Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance Rigidity Structural Rigidity This compound->Rigidity Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Metabolic_Stability Increased Metabolic Stability Steric_Hindrance->Metabolic_Stability Bioavailability Improved Bioavailability Permeability->Bioavailability Half_Life Prolonged Half-Life Metabolic_Stability->Half_Life Half_Life->Bioavailability

Conceptual flow of this compound's influence on pharmacokinetics.

Comparative Analysis: this compound vs. Non-Adamantane Analogs

The most compelling validation of this compound's contribution comes from direct comparison of structurally similar molecules with and without the this compound moiety.

Case Study 1: Amantadine vs. Rimantadine - A Classic Example

Amantadine and its α-methyl derivative, rimantadine, are classic antivirals that provide a real-world illustration of how a seemingly minor structural change can impact pharmacokinetics. While not a perfect comparison due to the additional methyl group, the data is instructive.

ParameterAmantadineRimantadineFold ChangeReference
Peak Plasma Conc. (Cmax)~0.4 µg/mL~0.14 µg/mL~2.9x lower
Time to Peak (Tmax)2-4 hours~6 hoursSlower
Elimination Half-life (t½)12-18 hours24-36 hours~2x longer
% Excreted Unchanged>90%<25%Significantly Lower

Data compiled from multiple sources for illustrative purposes.

Rimantadine's longer half-life is attributed to its increased lipophilicity and greater susceptibility to metabolism (hydroxylation on the this compound ring), leading to lower excretion of the unchanged drug. This demonstrates how this compound can be a site for metabolic modification, which in turn influences the drug's residence time in the body.

Case Study 2: Enhancing Metabolic Stability in Sigma Receptor Ligands

A study on benzo[d]thiazol-2(3H)one derivatives as sigma receptor ligands provides a direct comparison of metabolic stability. The lead compound, SN56, which contains a metabolically liable azepane ring, was compared to analogs where this ring was replaced with a 1-adamantanamine moiety.

Compoundt½ in Rat Liver Microsomes (min)Intrinsic Clearance (Clint) (mL/min/mg protein)Fold Improvement in t½ (vs. SN56)Reference
SN56 (non-adamantane) 0.980.71-[9]
Compound 8 (this compound) 4.320.164.4[9]
Compound 12 (this compound) 1.890.371.9[9]

The data clearly shows that replacing the metabolically susceptible azepane ring with the bulky this compound group resulted in a significant improvement in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance in rat liver microsomes.[9] This is a direct validation of the steric shielding hypothesis.

Experimental Validation Protocols

To empirically validate the contribution of an this compound moiety to a drug candidate's pharmacokinetic profile, a series of standardized in vitro assays are indispensable. These assays provide critical data on metabolic stability and permeability, which are key determinants of in vivo pharmacokinetics.

Metabolic Stability Assessment Using Liver Microsomes

This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. The rationale is to measure the rate of disappearance of the parent drug when incubated with liver microsomes, which are rich in these enzymes. A slower rate of disappearance for an this compound-containing analog compared to its non-adamantane counterpart is strong evidence of improved metabolic stability.

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound and its non-adamantane analog in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the microsome suspension and NRS to 37°C.

    • In a 96-well plate, add the microsome suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NRS. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The "0-minute" time point is prepared by adding the stop solution before the NRS.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

The following diagram outlines the workflow for the microsomal stability assay.

cluster_workflow Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound (10 mM in DMSO) - Human Liver Microsomes (1 mg/mL) - NADPH Regenerating System (NRS) B Pre-warm Microsomes and NRS to 37°C A->B C Incubate Test Compound (1 µM) with Microsomes B->C D Initiate Reaction with NRS C->D E Incubate at 37°C with Shaking D->E F Collect Samples at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Terminate Reaction with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and Clint I->J

Workflow for the in vitro microsomal stability assay.
Permeability Assessment Using Caco-2 Cell Monolayers

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay measures the rate of a compound's transport across this cell monolayer. An increased permeability for an this compound-containing drug suggests enhanced absorption.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable Transwell® inserts and grow for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (donor) compartment.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

    • Replace the collected volume in the receiver compartment with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration in the donor compartment.

The following diagram illustrates the Caco-2 permeability assay setup.

Schematic of the Caco-2 permeability assay.

Conclusion

The incorporation of an this compound moiety is a proven strategy for enhancing the pharmacokinetic properties of drug candidates. Its unique combination of lipophilicity, rigidity, and steric bulk can lead to improved metabolic stability and membrane permeability, ultimately resulting in a more favorable in vivo profile. The experimental protocols detailed in this guide provide a robust framework for validating these contributions. By systematically comparing this compound-containing compounds with their non-adamantane analogs using these industry-standard assays, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). This compound – A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266. [Link]

  • Lamoureux, G. V., & Artavia, G. (2010). Use of the this compound Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Dragomanova, S., & Andonova, V. (2023). This compound-containing drug delivery systems. Pharmacia, 70(4), 1057–1065. [Link]

  • Hutt, A. J., & O'Grady, J. (1996). Drug metabolism in the elderly: a review of the effects of ageing. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 23-36.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Kassiou, M. (2024). Unlocking therapeutic potential: the role of this compound in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Štimac, A., Šekutor, M., Mlinarić-Majerski, K., & Frkanec, L. (2017). This compound in Drug Delivery Systems and Surface Recognition. Molecules (Basel, Switzerland), 22(2), 297. [Link]

  • Nascent pharmacological advancement in this compound derivatives. (2022). Journal of Molecular Structure, 1264, 133256. [Link]

  • Fesik, S. W. (2005). Promoting ligand binding through conformational entropy. Journal of the American Chemical Society, 127(38), 13168-13169.
  • Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). International Journal of Molecular Sciences, 25(11), 5989. [Link]

  • Metabolic profiling to evaluate the impact of amantadine and rimantadine on the secondary metabolism of a model organism. (2023). Scientific reports, 13(1), 19001. [Link]

  • Effects of this compound alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2017). European journal of medicinal chemistry, 144, 463–475. [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (2019). Bioorganic & medicinal chemistry, 27(1), 133–143. [Link]

  • The this compound scaffold: Beyond a lipophilic moiety. (2025). European Journal of Medicinal Chemistry, 291, 117592. [Link]

  • The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. (2020). Journal of medicinal chemistry, 63(8), 3845–3861. [Link]

  • The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. (2020). Journal of Medicinal Chemistry, 63(8), 3845-3861. [Link]

  • A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (2023). Pharmaceutics, 15(10), 2490. [Link]

Sources

A Comparative Guide to the Biological Activities of 1-Adamantanol and 2-Adamantanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Medicinal Chemistry

This compound, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, represents a unique and privileged scaffold in the realm of medicinal chemistry.[1][2][3] Its diamondoid structure is not merely a chemical curiosity but a functional asset, imparting favorable pharmacokinetic properties to drug candidates. The this compound cage can enhance metabolic stability, improve penetration of the blood-brain barrier, and provide a rigid anchor for pharmacophoric groups, influencing their orientation and interaction with biological targets.[2][4][5]

This guide provides a comparative analysis of the biological activities stemming from the two primary positional isomers of adamantanol: 1-adamantanol and 2-adamantanol. The position of the hydroxyl group—either on the tertiary bridgehead carbon (C1) or the secondary carbon (C2)—profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its pharmacological profile. While direct biological activity data for the parent alcohols are scarce, their functionalized derivatives, particularly amino derivatives, have been a fertile ground for drug discovery.[1] Historically, 1-substituted adamantanes have been extensively developed, leading to clinically successful drugs.[1][3] However, the biological potential of 2-substituted adamantanes is an emerging and promising field of investigation.[1] This guide will explore the distinct and overlapping biological activities of derivatives originating from these two isomers, supported by experimental data and detailed methodologies.

The Established World of 1-Adamantyl Derivatives: A Legacy of Clinical Success

Derivatives of 1-adamantanol, particularly 1-aminothis compound (amantadine) and its analogues, have a rich history in clinical medicine, primarily demonstrating potent antiviral and neurological activities.

Antiviral Activity: Targeting the Influenza M2 Proton Channel

The most renowned application of 1-adamantyl derivatives is in antiviral therapy, specifically against the influenza A virus.[3][5]

  • Mechanism of Action: Amantadine and its α-methyl derivative, rimantadine, function by blocking the M2 proton channel of the influenza A virus.[5][6] This channel is crucial for the virus's replication cycle. After the virus enters a host cell via an endosome, the M2 channel allows protons to enter the virion, lowering its internal pH. This acidification is a necessary step for the viral ribonucleoprotein (vRNP) to be released into the cytoplasm, a process known as uncoating. By physically occluding the M2 channel, 1-aminothis compound derivatives prevent this pH change, trapping the virus in its coated state and halting replication.[5]

M2_Inhibition cluster_0 Host Cell Endosome Virion Influenza A Virion M2 M2 Proton Channel vRNP Viral RNP M2->vRNP pH drop (Acidification) Blocked Replication Blocked M2->Blocked Uncoating Viral Uncoating & Replication vRNP->Uncoating Release Protons H+ Protons->M2 Influx Amantadine 1-Aminothis compound Derivative Amantadine->M2 Blocks

Caption: Mechanism of antiviral action of 1-aminothis compound derivatives.

Neurological Activity: Modulating NMDA Receptors

In the central nervous system (CNS), 1-adamantylamines have found a critical role as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][7]

  • Mechanism of Action: Memantine (1-amino-3,5-dimethylthis compound) is a clinically approved, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[7] Under pathological conditions, such as those found in neurodegenerative diseases, excessive glutamate release leads to overstimulation of NMDA receptors. This causes a prolonged influx of Ca²⁺ into neurons, initiating a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[7] Memantine acts as an open-channel blocker. It enters the NMDA receptor's ion channel when it is open and blocks the excessive, pathological flow of Ca²⁺.[7] Crucially, its kinetics are fast, and its binding is voltage-dependent, meaning it does not interfere with the normal, transient receptor activation required for synaptic plasticity and memory. This selective blockade of excessive signaling is key to its therapeutic effect and favorable side-effect profile.[7]

The Emerging Potential of 2-Adamantyl Derivatives: A New Frontier

While the C1 position has been the traditional focus, recent research has begun to uncover the unique biological activities of derivatives functionalized at the C2 position. The different spatial arrangement of substituents on the secondary carbon can lead to novel interactions with biological targets.

Antiviral and Antimicrobial Activities

Studies have shown that 2-substituted this compound derivatives also possess significant biological activities, in some cases potentially exceeding their 1-substituted counterparts.

  • Antiviral Potential: Research has demonstrated that isomers of established 1-adamantyl drugs, when substituted at the C2 position, can exhibit potent antiviral activity. For instance, an analog of rimantadine substituted at the C2 position ("2-rimantadine") was found to be more potent against influenza A than both amantadine and rimantadine. This suggests that the orientation of the pharmacophore at the C2 position may allow for a more favorable interaction within the M2 channel or with alternative targets.

  • Antimicrobial Properties: The lipophilic nature of the this compound cage is advantageous for disrupting bacterial membranes. Various this compound derivatives, including those with substitution at the C2 position, have been synthesized and tested against a range of bacterial and fungal pathogens.[8] Some have shown significant potential, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8]

Comparative Summary of Biological Activities

The choice of substitution position on the adamantanol scaffold is a critical determinant of the resulting derivative's biological activity. The following table summarizes the key comparative points.

Feature1-Adamantanol Derivatives2-Adamantanol Derivatives
Primary Clinical Use Antiviral (Influenza A), Neuroprotection (Alzheimer's Disease)[1][3]Primarily investigational; emerging potential in antiviral and antimicrobial applications.
Well-Known Examples Amantadine, Rimantadine, Memantine[1][3]Less common; often referred to as isomers of 1-substituted drugs (e.g., "2-amantadine") in research settings.[9]
Primary Mechanism M2 Proton Channel Blocker (Antiviral)[5], NMDA Receptor Antagonist (Neurological)[7]Believed to also target the M2 channel; other mechanisms are under investigation.[9] Antimicrobial activity likely involves membrane disruption.
Development Status Clinically approved and widely studied for decades.Largely in the preclinical or early research phase.
Structure-Activity Note The tertiary carbon offers a direct, rigid extension from a bridgehead, which has proven ideal for blocking channel proteins.The secondary carbon provides a different angle and spatial orientation for the substituent, which may offer advantages for fitting into different binding pockets.

Experimental Protocols for Biological Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.

Protocol 1: Antiviral Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.[10]

Causality: The formation of a plaque (a localized area of cell death) in a monolayer of host cells is initiated by a single infectious viral particle. An effective antiviral agent will inhibit viral replication at some stage, thus reducing the number or size of plaques formed. This protocol provides a direct, quantifiable measure of a compound's inhibitory effect.

Caption: Experimental workflow for the Plaque Reduction Neutralization Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well plates at a density that will yield a confluent monolayer (approx. 1.2 x 10⁶ cells/well) the following day.[11] Incubate at 37°C with 5% CO₂.

  • Compound and Virus Preparation: On the day of the assay, prepare serial two-fold dilutions of the test compounds (e.g., 1- and 2-adamantanol derivatives) in serum-free infection medium. Prepare a dilution of influenza virus stock calculated to produce 50-100 plaques per well.

  • Infection: Wash the confluent MDCK cell monolayers with sterile phosphate-buffered saline (PBS). Add 200 µL of the virus/compound mixture to each well. Incubate for 1 hour at 37°C to allow for viral adsorption.[11][12]

  • Overlay: After incubation, aspirate the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., 1.2% Avicel mixed with 2x MEM) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until visible plaques develop.

  • Fixation and Staining: Aspirate the overlay and fix the cells with a 10% formalin solution for at least 1 hour.[11] Discard the formalin, wash the wells with water, and stain the cell monolayer with a 1% crystal violet solution for 15 minutes.[11]

  • Quantification: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of plaques in each well. The percent inhibition is calculated relative to a virus-only control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Causality: This protocol establishes a compound's potency by directly observing its effect on microbial growth. By exposing a standardized inoculum of bacteria to a gradient of compound concentrations in a nutrient-rich broth, we can pinpoint the precise concentration at which bacteriostatic activity occurs. This self-validating system includes positive (no drug) and negative (no bacteria) controls to ensure the observed inhibition is due to the compound's activity.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a sterile, high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO) that does not inhibit bacterial growth at the final concentration used.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[16]

  • Plate Setup: Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[15] This creates a concentration gradient.

  • Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.[15][16]

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[15]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[16]

Protocol 3: NMDA Receptor Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the NMDA receptor, indicating competitive binding.

Causality: The principle of this assay is competitive inhibition. A radiolabeled ligand with high affinity for a specific site on the NMDA receptor (e.g., [³H]MK-801 for the ion channel) is incubated with membrane preparations containing the receptor. A test compound that also binds to that site will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The degree of displacement is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In assay tubes, combine the washed brain membrane preparation, a known concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801), and varying concentrations of the test compound (e.g., memantine as a positive control, and 1- or 2-aminothis compound test derivatives). Include co-agonists like glutamate and glycine to ensure the receptor channel is in an open state for channel blockers.[17]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled competitor) from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Conclusion

The this compound scaffold remains a cornerstone of modern medicinal chemistry. While derivatives of 1-adamantanol have led to significant clinical breakthroughs in antiviral and neuroprotective therapies, the landscape is evolving. Emerging research on 2-adamantanol derivatives reveals a new axis for structure-activity relationship studies, with promising, and in some cases, enhanced biological activities. The distinct stereoelectronic properties conferred by substitution at the C2 position open new avenues for designing novel therapeutics. A thorough understanding of the comparative biology of these isomers, grounded in robust experimental validation, is critical for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable hydrocarbon scaffold.

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). This compound derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103–2105. [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Liu, D., Fan, Z. C., Jiang, J. M., Wei, J., & Xin, J. C. (2013). Synthesis and Antiviral Activity of N-Adamantyl-2-amino(or 2-phenoxy)-acylamides. Chemical Research in Chinese Universities, 29(4), 706–709. [Link]

  • Barluenga, J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Aman, L., & Schotz, S. (2022). Influenza virus plaque assay. protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Ires.upm.edu.my. Retrieved January 5, 2026, from [Link]

  • NMDA-receptor Study Protocol. (2018). JoVE. [Link]

  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminothis compound derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]

  • An In Vitro Microneutralization Assay for Influenza Virus Serology. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 5, 2026, from [Link]

  • Parsons, L. M., et al. (2020). Plaque reduction neutralization assay. Bio-protocol. [Link]

  • Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). MDPI. [Link]

  • How can I develop good influenza virus plaques using plaque assay?. (2015). ResearchGate. [Link]

  • (PDF) Biological activity of this compound analogues. (2013). ResearchGate. [Link]

  • The Role of this compound Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 5, 2026, from [Link]

  • Stankova, I., et al. (2019). This compound Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. ResearchGate. [Link]

  • Detection of Anti-Glutamate Receptor (NMDA). (2014). Canada's Drug Agency. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. Retrieved January 5, 2026, from [Link]

  • Novel this compound Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Unlocking therapeutic potential: the role of this compound in drug discovery. (2024). ConnectSci. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • This compound in Drug Delivery Systems and Surface Recognition. (2017). NIH. [Link]

  • Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Neuroscience & Biobehavioral Reviews, 21(4), 455–468. [Link]

  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

  • Papouin, T., & Oliet, S. H. (2013). NMDA receptor activation: two targets for two co-agonists. Neurochemical Research, 38(6), 1156–1162. [Link]

  • Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition. (2019). MDPI. [Link]

  • Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved January 5, 2026, from [Link]

Sources

Experimental Validation of Adamantane Derivatives' Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The adamantane scaffold, a rigid, three-dimensional diamondoid structure, has long captivated medicinal chemists.[1][2][3][4] Its unique lipophilic and metabolically stable nature provides a robust framework for designing therapeutic agents with favorable pharmacokinetic properties.[1][2][3][5] First gaining prominence in the 1960s with the development of antiviral agents, this compound derivatives have since been explored for a wide range of applications, including neurology, oncology, and immunology.[1][6] This guide offers an in-depth comparison of the therapeutic potential of various this compound derivatives, supported by experimental data and detailed protocols to empower researchers in their validation efforts.

The this compound Advantage: A Comparative Overview

The therapeutic success of this compound derivatives is rooted in their distinct physicochemical properties. The bulky, hydrophobic cage structure enhances metabolic stability and can improve a drug's ability to cross the blood-brain barrier, a critical feature for neurotherapeutics.[2] This has been exemplified by FDA-approved drugs like amantadine and memantine, used in the management of Parkinson's and Alzheimer's diseases, respectively.[1]

Comparative Landscape of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the functional groups attached to the this compound core. This allows for a broad range of therapeutic applications.

Compound ClassTherapeutic AreaKey In Vivo FindingsPotential Mechanism of Action
This compound Amines (e.g., Amantadine, Rimantadine, Memantine)Antiviral (Influenza A), Neurodegenerative Diseases (Parkinson's, Alzheimer's)- Inhibition of viral replication in animal models.[7] - Improvement in motor symptoms in Parkinson's models.[7][8] - Neuroprotective effects in models of neurodegeneration.[1][7][8]- Blocking of the M2 proton channel of the influenza A virus.[3][9][10][11][12] - Non-competitive antagonism of NMDA receptors.[1][8][13][14][15]
This compound Amides & Thioamides Anti-inflammatory, Anticancer, Antidiabetic- Reduction of paw edema in rodent models of inflammation.[7] - Inhibition of tumor growth in xenograft models.[7] - Lowering of blood glucose levels in diabetic animal models.[7]- Inhibition of inflammatory enzymes.[7] - Induction of apoptosis in cancer cells.[1][7] - Modulation of metabolic pathways.[7]
Adamantyl-Substituted Heterocycles Antimicrobial, Anticancer- Efficacy against bacterial and fungal infections in animal models.[7] - Antitumor activity in various cancer models.[7]- Disruption of microbial cell membranes.[7] - Inhibition of cancer cell proliferation.[7]

Antiviral Potential: Beyond Influenza A

The initial success of amantadine and rimantadine against influenza A spurred further investigation into the antiviral properties of this compound derivatives.[1][3] While resistance has emerged for these first-generation drugs, novel derivatives continue to show promise against a range of viruses.[3]

Mechanism of Action: M2 Proton Channel Inhibition

The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the M2 proton channel.[3][9][10][11][12] This channel is crucial for the uncoating of the virus within the host cell, a necessary step for viral replication.[11]

M2_Inhibition cluster_virus Influenza A Virion cluster_cell Host Cell Cytoplasm Virion Viral RNA Endosome Endosome Virion->Endosome Endocytosis Replication Viral Replication Virion->Replication RNA Release M2_Channel M2 Proton Channel M2_Channel->Virion Uncoating Endosome->M2_Channel Acidification (H+ influx) Amantadine Amantadine Derivative Amantadine->M2_Channel Blocks

Caption: this compound derivatives block the M2 proton channel, preventing viral uncoating.

Experimental Validation: Plaque Reduction Assay

The Plaque Reduction Assay is a standard method to determine the antiviral efficacy of a compound. It measures the concentration of the compound required to reduce the number of viral plaques by 50% (IC50).[3]

Protocol:

  • Cell Seeding: Seed confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cells with a specific strain of influenza A virus at a known multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with agar containing various concentrations of the this compound derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Comparative Antiviral Activity of this compound Derivatives
Derivative TypeVirus StrainIC50 (µM)
Enol Ester IsomersA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)8.1 - 13.7
Enol Ester IsomersA/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)7.7
Bromo-derivativesA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)11.3 - 19.8
4-hydroxy-substituted adamantyl-piperidineA/California/7/2009(H1N1)pdm09 (rimantadine-resistant)>18.4
4-hydroxy-substituted adamantyl-piperidineA/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant)17.6 - >26.9

Data compiled from various studies for illustrative purposes.[3]

Neuroprotective Applications: Targeting Excitotoxicity

This compound derivatives, particularly memantine, have established roles in treating neurodegenerative diseases like Alzheimer's.[1][8][13][14] Their mechanism of action often involves the modulation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and neuronal survival.[8][13][15] Overactivation of these receptors leads to excitotoxicity, a key factor in neuronal cell death in many neurological disorders.[15]

Mechanism of Action: NMDA Receptor Antagonism

Memantine is a non-competitive NMDA receptor antagonist.[8] It blocks the receptor channel when it is excessively open, preventing the damaging influx of calcium ions without interfering with normal synaptic transmission.

NMDA_Antagonism cluster_synapse Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate (Excessive) Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens Channel Glutamate->NMDAR Binds Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Memantine This compound Derivative (Memantine) Memantine->NMDAR Blocks Channel

Caption: this compound derivatives can block NMDA receptors to prevent excitotoxicity.

Experimental Validation: In Vitro Neuroprotection Assay

Protocol:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the this compound derivative for a specified time.

  • Excitotoxic Insult: Expose the cells to an excitotoxic agent, such as NMDA or glutamate, for a defined period.

  • Cell Viability Assessment: Measure cell viability using an MTT assay or LDH release assay.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the control (excitotoxic agent alone).

Anticancer Potential: Emerging Frontiers

Recent research has highlighted the potential of this compound derivatives as anticancer agents.[1][16][17][18] Their lipophilicity can aid in penetrating solid tumors, and various modifications to the this compound scaffold have yielded compounds with cytotoxic effects against a range of cancer cell lines.[1]

Mechanism of Action: Diverse and Multi-targeted

The anticancer mechanisms of this compound derivatives are varied and can include the induction of apoptosis, inhibition of tyrosine kinases, and DNA intercalation.[1] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the TLR4-MyD88-NF-κB pathway.[3]

Anticancer_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Nucleus Nucleus NF_kB->Nucleus Transcription Pro-inflammatory & Pro-survival Gene Transcription Nucleus->Transcription This compound Adamantyl Isothiourea Derivative This compound->TLR4 Inhibits

Caption: Certain this compound derivatives can inhibit the TLR4-MyD88-NF-κB signaling pathway.

Experimental Validation: Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in 96-well plates.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Comparative Cytotoxicity of this compound Derivatives
DerivativeCell LineIC50 (µM)
This compound-containing dihydropyrimidine (IIb)A-5491.03 µg/mL
This compound-containing dihydropyrimidine (IIj)A-5498.36 µg/mL
This compound-containing dihydropyrimidine (IId)A-54910.38 µg/mL
This compound-containing dihydropyrimidine (IIg)A-54916.04 µg/mL

Data from a study on this compound-containing dihydropyrimidines against A-549 human non-small cell lung cancer cell line.[16]

Future Directions and Considerations

The versatility of the this compound scaffold continues to present exciting opportunities in drug discovery.[1][6] Future research is likely to focus on:

  • Multi-target Ligands: Designing this compound derivatives that can simultaneously modulate multiple targets in complex diseases.[1]

  • Drug Conjugates: Utilizing this compound as a lipophilic anchor for targeted drug delivery systems.[1]

  • Overcoming Resistance: Developing novel derivatives that can circumvent resistance mechanisms observed with earlier generations of this compound-based drugs.[1][3]

A Note on Trustworthiness and Self-Validating Systems:

Every experimental protocol described herein should be conducted with appropriate controls to ensure the validity of the results. This includes positive and negative controls for each assay, as well as dose-response curves to establish the potency of the compounds. Replicating experiments and ensuring statistical significance are paramount to the integrity of the findings.

References

  • Butterworth, J. F., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neuroscience, 17, 1128157. [Link]

  • Grieb, P. (2021). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Molecules, 26(11), 3163. [Link]

  • Butterworth, J. F., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed, 36915598. [Link]

  • van der Westhuizen, C., et al. (2018). This compound amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 9(1), 134-141. [Link]

  • Various Authors. (2025). This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Shiriaev, V. A., et al. (2025). Bacterial Transformation of this compound and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of this compound Derivatives. SciSpace. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of this compound in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Various Authors. (2025). This compound derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]

  • Zare, A., et al. (2022). Green synthesis of new this compound-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances, 12(28), 17953-17961. [Link]

  • Patel, S. (2017). Design, Synthesis and Biological Evaluation of Novel this compound Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]

  • Various Authors. (2020). Anti-cancer activity of this compound derivatives.
  • Kovarik, Z., et al. (2012). This compound-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 20(22), 6756-6762. [Link]

  • El-Gamal, M. I., et al. (2022). This compound-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central. [Link]

  • Various Authors. (2025). This compound Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of adamantane. Moving beyond a simple checklist, we will explore the chemical principles and regulatory frameworks that govern these protocols, ensuring a comprehensive understanding that fosters a culture of safety and environmental stewardship in your laboratory.

Section 1: Hazard Assessment and Safety Profile of this compound

This compound (C₁₀H₁₆) is a unique, cage-like hydrocarbon known for its high stability and rigid structure. While it is a foundational molecule in medicinal chemistry and materials science, its handling and disposal require a thorough understanding of its properties and associated hazards.

This compound is a white, crystalline solid with a distinct camphor-like odor. It is stable under normal conditions but is combustible and incompatible with strong oxidizing agents. The primary hazards associated with this compound are its potential to cause serious eye irritation and its significant toxicity to aquatic life. Therefore, all disposal procedures must be designed to prevent its release into the environment and to protect personnel from exposure.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSignificance for Disposal
Appearance White to off-white crystalline powderAs a solid, it can generate dust; handle with care to avoid inhalation and eye contact.
Molecular Formula C₁₀H₁₆A saturated hydrocarbon, its primary disposal route is through high-temperature incineration.
Melting Point 270 °C (sublimes)High melting point means it remains a solid well above ambient lab temperatures. Sublimation at room temperature requires containers to be well-sealed.
Solubility Insoluble in water; soluble in nonpolar organic solvents (e.g., hydrocarbons, hexane, chloroform)Crucially, do not dispose of via drains. Solutions must be managed as organic solvent waste.
GHS Hazard Codes H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life)This dictates the need for PPE and classifies this compound as an environmentally hazardous substance, mandating controlled disposal.
UN Number 3077Classified for transport as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S."

Section 2: The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes a "cradle-to-grave" framework for hazardous waste management. This principle holds the waste generator—your laboratory—responsible for the waste from its creation to its final, environmentally sound disposal. Similarly, the Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that your institution's Chemical Hygiene Plan (CHP) includes specific procedures for safe handling and waste disposal.

Before any waste is generated, a clear plan for its disposal must be in place. The most effective disposal strategy is waste minimization. Consider reducing the scale of your operations and storing only the quantities of chemicals needed for near-term use to minimize the volume of waste generated.

Section 3: Step-by-Step Disposal Protocols

Proper segregation of waste is paramount to ensure safety and compliance. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Protocol 3.1: Disposal of Unused or Expired Solid this compound

This protocol applies to pure, unadulterated this compound powder that is no longer needed.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of generating dust, work in a chemical fume hood.

  • Container Selection: Obtain a designated hazardous waste container that is compatible with solid chemical waste. The container must be in good condition, have a secure, sealable lid, and be properly labeled by your institution's Environmental Health and Safety (EHS) department.

  • Waste Transfer: Carefully transfer the solid this compound into the waste container using a clean scoopula. Avoid creating dust. Do not compact the powder.

  • Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (Irritant, Environmental Hazard).

  • Storage and Pickup: Securely close the container and store it in your laboratory's designated Satellite Accumulation Area (SAA). Arrange for pickup by your EHS office or a licensed professional waste disposal service.

Causality: this compound is disposed of as hazardous waste primarily due to its high aquatic toxicity. Incineration at a licensed facility is a common final disposal method, as it ensures the complete destruction of the organic molecule into less harmful components like CO₂ and water.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This includes items such as gloves, weigh boats, contaminated paper towels, and empty stock bottles.

  • Segregation: Do not dispose of contaminated items in the regular trash. These items are now considered hazardous waste.

  • Containment: Place all contaminated solid materials into a designated solid hazardous waste container or a lined, labeled box specifically for this purpose. Empty stock containers should be triple-rinsed with a suitable organic solvent; the rinsate must be collected as hazardous liquid waste (see Protocol 3.3). The empty, rinsed container can then be disposed of as solid waste.

  • Labeling and Storage: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants. Store in the SAA for EHS pickup.

Causality: Trace amounts of this compound on these items can leach into landfills and contaminate groundwater, posing a long-term environmental risk due to its aquatic toxicity. Treating these materials as hazardous waste ensures they are managed in a way that neutralizes this threat.

Protocol 3.3: Disposal of this compound in Solution

This compound is readily soluble in nonpolar organic solvents. These solutions must be handled as hazardous liquid waste.

  • Waste Stream Identification: Identify the correct liquid hazardous waste stream for your solution. Since this compound is a hydrocarbon, it will typically go into a "Non-Halogenated Organic Waste" stream. Never mix halogenated and non-halogenated waste streams.

  • Container and Transfer: Using a funnel, carefully pour the this compound solution into the appropriate, labeled liquid waste container. Avoid splashing.

  • Prohibition of Drain Disposal: Under no circumstances should any solution containing this compound be poured down the sink. Its insolubility in water and high aquatic toxicity make drain disposal a serious compliance violation and environmental hazard.

  • Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment bin within your SAA.

Causality: Segregating solvent waste allows for different disposal methods. Non-halogenated organic solvents can often be reclaimed or used as fuel in industrial furnaces or cement kilns, a form of energy recovery. Halogenated solvents require more specialized incineration processes.

Section 4: Spill Management

In the event of a small spill of solid this compound:

  • Control and Isolate: Ensure the area is well-ventilated. Restrict access to the spill area.

  • Protect Personnel: Wear your standard PPE (lab coat, gloves, safety goggles).

  • Clean Up: Carefully sweep or scoop up the spilled solid material. Avoid actions that generate dust. Use a damp paper towel for the final wipe-down.

  • Dispose: Place all spilled material and cleaning supplies into a sealed, labeled hazardous waste container for disposal as described in Protocol 3.2.

  • Report: Inform your supervisor and EHS office, following your institution's specific emergency procedures.

Section 5: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for correctly segregating this compound waste.

Decision workflow for proper segregation of this compound waste streams.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental protection. By understanding its chemical properties, particularly its aquatic toxicity and solubility, researchers can implement disposal protocols that are both compliant and scientifically sound. The core principles are straightforward: always wear appropriate PPE, never dispose of this compound via drains, segregate waste streams meticulously, and containerize and label all waste correctly. When in doubt, always consult your institution's Environmental Health and Safety office as the ultimate authority on waste management.

References

  • This compound - Wikipedia. Wikipedia. [Link]

  • This compound - Solubility of Things. Solubility of Things. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • This compound | C10H16 | CID 9238 - PubChem. National Institutes of Health. [Link]

  • Safety Data Sheet: this compound. Chemos GmbH&Co.KG. [Link]

  • MSDS E this compound 5.0. NETZSCH Analyzing & Testing. [Link]

  • Safety Data Sheet: this compound. Carl ROTH. [Link]

  • This compound derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - PCCA. PCCA. [Link]

  • Solvent and temperature effects on the solubility of some new this compound/memantine sulfonamide derivatives | Request PDF. ResearchGate. [Link]

  • This compound - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chemical Reactivity of this compound and Related Compounds. Oxford Academic. [Link]

  • This compound - Hazardous Agents. Haz-Map. [Link]

  • Safety Data Sheet - TA Instruments. TA Instruments. [Link]

  • Recent developments in the chemistry of this compound and related polycyclic hydrocarbons. Wiley Online Library. [Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]

  • The Chemistry of this compound: Understanding Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Thermal Stability and Decomposition Kinetics of 1,3-Dimethylthis compound. Energy & Fuels. [Link]

  • AMANTADINE HYDROCHLORIDE Safety D

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Adamantane

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep understanding of chemical safety is not just a prerequisite, it is the bedrock of innovation. This guide provides an in-depth, procedural framework for the safe handling of Adamantane, with a laser focus on the correct selection and use of Personal Protective Equipment (PPE). Here, we move beyond mere compliance, offering a narrative grounded in scientific causality to empower you with the knowledge to create a self-validating system of safety in your laboratory.

This compound, a rigid, sublimable crystalline hydrocarbon, presents unique handling challenges. While not classified as acutely toxic, the potential for eye and skin irritation, coupled with the inhalation risk posed by its dust and sublimated vapors, necessitates a robust PPE strategy.[1][2][3][4] This guide will dissect the hazards, rationalize the selection of each piece of protective equipment, and provide clear, actionable protocols for its use, from initial donning to final disposal.

Hazard Assessment: Understanding the "Why" Behind the "What"

A foundational principle of laboratory safety, as outlined by the Occupational Safety and Health Administration (OSHA) in 29 CFR 1910.132, is the necessity of a thorough hazard assessment to inform the selection of appropriate PPE.[5][6][7][8] For this compound, the primary hazards to consider are:

  • Skin Contact: Although not classified as a skin corrosive or irritant in all available safety data sheets, some sources indicate it may cause skin irritation.[1][3][4][14] Furthermore, the lipophilic nature of this compound suggests the potential for skin absorption, a critical consideration in preventing systemic exposure.[15]

  • Inhalation: As a fine crystalline solid, this compound can be easily aerosolized, creating a respiratory hazard.[3][4] More uniquely, this compound sublimes at room temperature, meaning it transitions directly from a solid to a gas.[3][16] This vapor can be inhaled, making control of both dust and vapor essential.

  • Ingestion: While less common in a laboratory setting with proper hygiene, ingestion can lead to gastrointestinal irritation.[4]

These hazards dictate a multi-faceted approach to PPE, ensuring a comprehensive barrier between the researcher and the chemical.

The this compound PPE Arsenal: A Component-by-Component Analysis

Based on the identified hazards, the following table summarizes the recommended PPE for handling this compound. The subsequent sections will delve into the rationale and specific protocols for each.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against airborne dust particles and accidental splashes. The full seal of goggles is superior to safety glasses in preventing entry of fine particulates.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[17]
Body Protection A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination with this compound dust.
Respiratory Protection Generally not required with proper engineering controls. A NIOSH-approved N95 particulate respirator is recommended if dust generation is unavoidable.Minimizes the inhalation of airborne this compound particles. The need for respiratory protection is determined by the specific procedure and ventilation.

Procedural Deep Dive: From Donning to Disposal

The efficacy of PPE is not solely dependent on its selection, but critically, on its correct use. This section provides step-by-step guidance for the entire lifecycle of PPE use when handling this compound.

Donning and Doffing: A Critical Protocol for Contamination Control

The sequence of putting on (donning) and taking off (doffing) PPE is paramount to prevent cross-contamination.[5][6][14][18]

Donning Sequence:

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator (if required): If the risk assessment indicates a need for respiratory protection, don the N95 respirator, ensuring a tight seal around the nose and mouth.

  • Goggles: Place goggles over the eyes, adjusting the strap for a snug fit.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing Sequence (to minimize self-contamination):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, only touching the inside surface.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Mask/Respirator (if used): Remove the respirator by the straps without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Gown/Lab Coat d2 2. Mask/Respirator (if required) d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 end_op Chemical Handling d4->end_op f1 1. Gloves f2 2. Gown/Lab Coat f1->f2 f3 3. Goggles f2->f3 f4 4. Mask/Respirator (if used) f3->f4 f5 5. Hand Hygiene f4->f5 end End f5->end start Start start->d1 end_op->f1

Caption: A visual representation of the correct sequence for donning and doffing Personal Protective Equipment to minimize contamination risk.

Operational Plan: Safe Handling and Weighing of this compound

Given this compound's propensity to sublime, specific precautions are necessary during handling and weighing to minimize the generation of dust and vapor.

Step-by-Step Weighing Procedure:

  • Work Area Preparation: Conduct all weighing and handling of this compound within a chemical fume hood or a ventilated balance enclosure to capture any dust or vapor.[19]

  • Use of Appropriate Tools: Use a clean spatula and weighing paper or a tared container.[1][16][20] Never weigh chemicals directly on the balance pan.[1]

  • Minimize Air Currents: To ensure accurate measurement and reduce the spread of sublimated vapor, close the sash of the fume hood as much as practical during weighing.[19]

  • Controlled Transfer: When transferring this compound, do so slowly and carefully to avoid creating dust clouds.[18]

  • Immediate Cleanup: Clean up any spills immediately using a scoop or brush and a dustpan. Avoid using compressed air for cleanup as this will disperse the powder.

Disposal Plan: Managing Contaminated PPE and Materials

Proper disposal of contaminated materials is a critical final step in the safety workflow.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills that have come into contact with this compound should be considered hazardous chemical waste.[21]

  • Containerization: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[21][22][23] Do not mix with other waste streams.[21]

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Consult with your environmental health and safety department for detailed procedures.

Conclusion: Fostering a Culture of Inherent Safety

The principles and procedures outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. However, true laboratory safety transcends written protocols; it is a mindset and a culture. By understanding the rationale behind each safety measure, from the choice of a specific glove material to the precise sequence of doffing PPE, you, the researcher, become an active participant in a self-validating system of safety. This deep knowledge not only protects you and your colleagues but also upholds the integrity of your research.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Retrieved from [Link]

  • OSHA Office of Training and Education. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • The Ohio State University. (n.d.). What is the OSHA PPE Standard. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Laboratory Safety Management. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: this compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • TA Instruments. (2012). Safety Data Sheet: this compound. Retrieved from [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Scribd. (n.d.). This compound (Cas 281-23-2) MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of a retro-GFOGER this compound-Based Collagen Mimetic Peptide Imbibed in a Hyaluronic Acid Hydrogel for Enhanced Wound Healing. Retrieved from [Link]

  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020). Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). MSDS E this compound 5.0. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic properties of 1-aminothis compound. Retrieved from [Link]

  • Kleinstreuer, N. C., et al. (2018).
  • WorkSafe GEAR Australia. (2025). Are Nitrile Gloves Chemical Resistant?. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). Retrieved from [Link]

  • Elsevier Science Limited. (2018).
  • Food and Agriculture Organization of the United Nations. (n.d.). Acute inhalation toxicity. Retrieved from [Link]

  • Adriaens, E., et al. (2017). Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD). Archives of toxicology, 91(6), 2335–2356.
  • Safer Medicines Trust. (n.d.). Problems with the Draize Test. Retrieved from [Link]

  • Lab Manager. (2025). Analytical Balances and Proper Weighing Practices. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). (2021). Retrieved from [Link]

  • People for the Ethical Treatment of Animals. (n.d.). Eye Irritation and Corrosion. Retrieved from [Link]

  • MDPI. (2017). This compound in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

  • Pauluhn, J. (2005). Acute inhalation toxicity testing: considerations of technical and regulatory aspects.
  • Hull, V., et al. (2023). Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling. Poster presented at the American Society for Cellular and Computational Toxicology (ASCCT) 12th Annual Meeting.
  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Physiochemical data and skin permeation fluxes of all parent drugs and best percutaneous penetrant derivatives. Retrieved from [Link]

  • Medinsky, M. A., et al. (1994). Chlorosilane acute inhalation toxicity and development of an LC50 prediction model.
  • Morris, A. P., et al. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. The AAPS journal, 27(1), 43.
  • Formpak Software. (n.d.). Inhalation Acute Toxicity (LC50). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.